molecular formula C17H11Cl2N3OS2 B15575164 Pde1-IN-8

Pde1-IN-8

Cat. No.: B15575164
M. Wt: 408.3 g/mol
InChI Key: NCSNPJMAUHDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pde1-IN-8 is a useful research compound. Its molecular formula is C17H11Cl2N3OS2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H11Cl2N3OS2

Molecular Weight

408.3 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)ethylsulfanyl]-4-(5-chlorothiophen-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H11Cl2N3OS2/c1-9(10-3-2-4-11(18)7-10)24-17-21-15(12(8-20)16(23)22-17)13-5-6-14(19)25-13/h2-7,9H,1H3,(H,21,22,23)

InChI Key

NCSNPJMAUHDDIM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Pde1-IN-8: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde1-IN-8 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme in the regulation of cyclic nucleotide signaling. By targeting the metal pocket of PDE1, this compound effectively increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby modulating downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling cascades, and preclinical efficacy in models of pulmonary fibrosis. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a comprehensive summary of its quantitative data to support further research and development.

Core Mechanism of Action: Inhibition of PDE1

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, acting as a crucial regulator of their intracellular concentrations. The catalytic activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the intersection of calcium and cyclic nucleotide signaling pathways. This compound, also identified as compound 3f in foundational studies, is a novel, potent inhibitor of PDE1 with a distinct mechanism that confers selectivity.[1]

The primary mechanism of action of this compound is the competitive inhibition of the PDE1 enzyme.[2] By binding to the active site, this compound prevents the hydrolysis of cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG).[3]

A key structural feature contributing to the potency and selectivity of this compound is its ability to form halogen bonds with water molecules within the metal pocket of the PDE1 active site.[1] This interaction enhances its binding affinity and inhibitory activity.[1]

Signaling Pathways

The inhibition of PDE1 by this compound initiates a cascade of downstream signaling events, primarily through the cAMP/PKA and cGMP/PKG pathways. These pathways are integral to a multitude of cellular processes, and their modulation by this compound is central to its therapeutic potential.

cAMP/PKA and cGMP/PKG Signaling Pathways

The elevation of intracellular cAMP and cGMP levels following PDE1 inhibition by this compound leads to the activation of PKA and PKG, respectively. These kinases then phosphorylate a variety of substrate proteins, triggering diverse cellular responses.

This compound Mechanism of Action in Signaling Pathways cluster_inhibition Inhibition by this compound cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway This compound This compound PDE1 PDE1 This compound->PDE1 inhibits cAMP cAMP PDE1->cAMP hydrolyzes cGMP cGMP PDE1->cGMP hydrolyzes PKA PKA cAMP->PKA activates Cellular Responses A Cellular Responses (e.g., Anti-fibrotic effects) PKA->Cellular Responses A PKG PKG cGMP->PKG activates Cellular Responses B Cellular Responses (e.g., Vasodilation) PKG->Cellular Responses B

Caption: this compound inhibits PDE1, leading to increased cAMP and cGMP levels and activation of downstream PKA and PKG signaling pathways.

Anti-Fibrotic Signaling

In the context of pulmonary fibrosis, the anti-fibrotic effects of this compound are mediated through the inhibition of myofibroblast differentiation and proliferation.[4] This is achieved, in part, by suppressing the pro-fibrotic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[3] The increase in cAMP and cGMP levels can interfere with the phosphorylation and nuclear translocation of Smad proteins, key mediators of TGF-β signaling.

Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound Against PDE Isoforms
PDE IsoformIC50 (nM)
PDE1C11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress product information, referencing Jiang MY, et al. (2024).[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

In Vitro PDE1 Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against a purified PDE1 enzyme using a luminescence-based assay, such as the PDE-Glo™ Phosphodiesterase Assay.

Materials:

  • Purified recombinant human PDE1A, PDE1B, or PDE1C

  • cAMP or cGMP substrate

  • PDE-Glo™ Reaction Buffer

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • This compound (or other test compound)

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Complete Reaction Buffer by adding CaCl₂ and Calmodulin to the PDE-Glo™ Reaction Buffer to the desired final concentrations (e.g., 0.2 mM CaCl₂ and 20 µg/mL Calmodulin).

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in the Complete Reaction Buffer.

    • Dilute the PDE1 enzyme to the desired working concentration in the Complete Reaction Buffer.

    • Prepare the cAMP or cGMP substrate in the Complete Reaction Buffer.

  • Assay Reaction:

    • Add a small volume of the diluted this compound or vehicle control to the wells of the microplate.

    • Add the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Add PDE-Glo™ Termination Buffer to each well to stop the PDE1 reaction.

    • Add PDE-Glo™ Detection Solution to each well and incubate for 20 minutes at room temperature.

    • Add Kinase-Glo® Reagent to each well and incubate for 10 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to PDE activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro PDE1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Reagents: - PDE1 Enzyme - this compound Dilutions - Substrate (cAMP/cGMP) Plate Setup Plate Setup: - Add this compound/Vehicle - Add PDE1 Enzyme Reagent Prep->Plate Setup Reaction Start Initiate Reaction: Add Substrate Plate Setup->Reaction Start Incubation Incubate at RT Reaction Start->Incubation Termination Terminate Reaction Incubation->Termination Detection Add Detection Reagents Termination->Detection Luminescence Measure Luminescence Detection->Luminescence Data Analysis Calculate % Inhibition Determine IC50 Luminescence->Data Analysis

Caption: Workflow for a luminescence-based in vitro PDE1 inhibition assay.

In Vivo Bleomycin-Induced Rat Pulmonary Fibrosis Model

This protocol provides a general framework for inducing and evaluating pulmonary fibrosis in rats using bleomycin (B88199), a model in which this compound has shown efficacy.[4]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Bleomycin sulfate

  • Sterile saline

  • This compound (or other test compound)

  • Vehicle for test compound

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for intratracheal instillation

  • Equipment for euthanasia and tissue collection

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate rats to the facility for at least one week.

    • Randomly assign rats to experimental groups (e.g., Sham, Bleomycin + Vehicle, Bleomycin + this compound).

  • Induction of Pulmonary Fibrosis:

    • Anesthetize the rats.

    • Surgically expose the trachea and intratracheally instill a single dose of bleomycin (e.g., 2.5-5 mg/kg) in sterile saline. Sham animals receive sterile saline only.

  • Compound Administration:

    • Administer this compound or vehicle according to the desired dosing regimen (e.g., daily intraperitoneal injection) starting on a predetermined day post-bleomycin instillation.

  • Monitoring:

    • Monitor the animals daily for clinical signs of distress and record body weights regularly.

  • Euthanasia and Tissue Collection:

    • At the end of the study period (e.g., 14 or 28 days post-bleomycin), euthanize the rats.

    • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine analysis.

    • Perfuse the lungs and harvest them for histological analysis and biochemical assays.

  • Endpoint Analysis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology. Score the severity of fibrosis using a semi-quantitative method like the Ashcroft score.

    • Collagen Content: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline (B1673980) assay.

Workflow for Bleomycin-Induced Pulmonary Fibrosis Model cluster_induction Fibrosis Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Acclimation Animal Acclimation & Grouping Bleomycin Intratracheal Bleomycin Instillation Acclimation->Bleomycin Treatment Administer this compound or Vehicle Bleomycin->Treatment Monitoring Daily Monitoring & Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection (BALF, Lungs) Monitoring->Euthanasia Histology Histological Analysis (H&E, Masson's Trichrome) Ashcroft Scoring Euthanasia->Histology Biochemistry Biochemical Assays (Hydroxyproline) Euthanasia->Biochemistry

Caption: Experimental workflow for the in vivo bleomycin-induced pulmonary fibrosis model.

Conclusion

This compound is a potent and selective PDE1 inhibitor with a well-defined mechanism of action centered on the elevation of intracellular cAMP and cGMP. Its unique interaction with the metal pocket of the PDE1 enzyme contributes to its inhibitory activity. Preclinical evidence demonstrates its potential as an anti-fibrotic agent, likely through the modulation of the TGF-β/Smad signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential therapeutic application of this compound and other PDE1 inhibitors.

References

Pde1-IN-8: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde1-IN-8, also identified as compound 3f in recent literature, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). This enzyme plays a critical role in cyclic nucleotide signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE1 has emerged as a promising therapeutic strategy for a variety of disorders, including pulmonary fibrosis. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and evaluation process.

Chemical Structure and Properties

This compound is a novel dihydropyrimidine (B8664642) derivative. Its chemical information is summarized below.

IdentifierValue
Compound Name This compound (Compound 3f)
Molecular Formula C₁₇H₁₁Cl₂N₃OS₂
Molecular Weight 408.32 g/mol
IUPAC Name 5-(2,4-dichlorophenyl)-4-mercapto-6-methyl-2-thioxo-1,2,5,6-tetrahydropyrimidine-5-carbonitrile
SMILES ClC1=CC=C(C(C#N)C2=C(S)N=C(S)NC2C)C=C1Cl

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step reaction sequence. The following protocol is based on the procedures described in the primary literature.

Experimental Protocol: Synthesis of this compound (Compound 3f)

Materials:

Procedure:

  • Step 1: Synthesis of 2-((2,4-dichlorophenyl)methylene)malononitrile.

    • To a solution of 2,4-dichlorobenzaldehyde (1 eq) and malononitrile (1 eq) in ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the intermediate product.

  • Step 2: Synthesis of this compound (Compound 3f).

    • To a solution of the intermediate from Step 1 (1 eq) and thiosemicarbazide (1 eq) in ethanol, add sodium ethoxide (1.2 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield this compound.

Biological Activity

This compound is a potent inhibitor of PDE1, with selectivity over other PDE isoforms. Its inhibitory activity and selectivity profile are crucial for its therapeutic potential.

Table 1: In Vitro Inhibitory Activity of this compound against various PDE Isoforms[1]
PDE IsoformIC₅₀ (nM)
PDE1C 11
PDE1A263
PDE1B357
PDE2A1820
PDE3A5164
PDE4D3006
PDE5A681
PDE7A2093
PDE8A3729
PDE9A4617
PDE10A2394
Experimental Protocol: PDE Inhibition Assay

The inhibitory activity of this compound against various PDE isoforms is typically determined using a fluorescence polarization (FP) assay.

Principle:

This assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) by a PDE enzyme. The resulting fluorescent monophosphate binds to a binding agent, causing a change in fluorescence polarization. Inhibitors of PDE will prevent this change.

Materials:

  • Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, etc.)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay buffer (containing appropriate cofactors like Ca²⁺ and Calmodulin for PDE1)

  • Binding agent

  • This compound and other test compounds

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the PDE enzyme, and the test compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorescently labeled substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and allow for the detection of the product.

  • Measurement: Read the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway of PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is dependent on Ca²⁺/Calmodulin. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling has various cellular effects, including the inhibition of myofibroblast differentiation, which is relevant to its anti-fibrotic activity.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde1 PDE1 Regulation cluster_downstream Downstream Effects GPCR GPCRs AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP from ATP GC Guanylyl Cyclase cGMP cGMP GC->cGMP from GTP ATP ATP GTP GTP PDE1 PDE1 cAMP->PDE1 hydrolysis PKA PKA cAMP->PKA cGMP->PDE1 hydrolysis PKG PKG cGMP->PKG CaM Ca²⁺/Calmodulin CaM->PDE1 activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits Cellular_Response Cellular Response (e.g., Anti-fibrotic effects) PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation

The anti-fibrotic efficacy of this compound has been evaluated in a bleomycin-induced pulmonary fibrosis model in rats. The following diagram illustrates the typical workflow for such a study.

In_Vivo_Workflow start Start acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) start->acclimatization grouping Random Grouping (Sham, Model, this compound treated) acclimatization->grouping induction Pulmonary Fibrosis Induction (Intratracheal bleomycin (B88199) instillation) grouping->induction treatment Drug Administration (Oral gavage of this compound) induction->treatment monitoring Monitoring (Body weight, clinical signs) treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 21 or 28) monitoring->euthanasia analysis Analysis euthanasia->analysis histopathology Histopathological Examination (H&E, Masson's trichrome staining) analysis->histopathology biochemical Biochemical Assays (Hydroxyproline content) analysis->biochemical molecular Molecular Analysis (Western blot, qPCR for fibrotic markers) analysis->molecular end End histopathology->end biochemical->end molecular->end

Caption: Workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis model.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting PDE1. Its high potency and selectivity, coupled with demonstrated efficacy in a preclinical model of pulmonary fibrosis, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and other selective PDE1 inhibitors.

Pde1-IN-8: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in a multitude of cellular signaling pathways.[1][2] The activity of PDE1 is uniquely dependent on calcium (Ca2+) and calmodulin (CaM), positioning it as a key integrator of calcium and cyclic nucleotide signaling.[1] The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[1][2] Dysregulation of PDE1 activity has been implicated in the pathophysiology of various disorders, including cardiovascular diseases, neurodegenerative conditions, and pulmonary fibrosis, making it a compelling therapeutic target.[3][4][5]

This technical guide focuses on the target validation of Pde1-IN-8, a potent and selective inhibitor of PDE1. This compound, also referred to as compound 3f in the primary literature, has demonstrated significant anti-fibrotic effects, highlighting its therapeutic potential.[6] This document provides a comprehensive overview of the quantitative data supporting its potency and selectivity, detailed experimental protocols for its validation, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized against a panel of phosphodiesterase enzymes. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against PDE1 Isoforms

PDE IsoformIC50 (nM)
PDE1A263
PDE1B357
PDE1C11

Data sourced from MedChemExpress.[7]

Table 2: Selectivity Profile of this compound Against Other PDE Families

PDE IsoformIC50 (nM)
PDE2A1820
PDE3A5164
PDE4D3006
PDE5A681
PDE7A2093
PDE8A3729
PDE9A4617
PDE10A2394

Data sourced from MedChemExpress.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of validation, the following diagrams have been generated using the DOT language.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad phosphorylates MAPK MAPK (ERK, JNK, p38) TGFbR->MAPK activates PKC PKCα TGFbR->PKC activates CaM Calmodulin (CaM) CaM_Ca2 Ca2+/CaM Complex CaM->CaM_Ca2 Ca2 Ca2+ Ca2->CaM PDE1 PDE1 CaM_Ca2->PDE1 activates AMP 5'-AMP PDE1->AMP hydrolyzes GMP 5'-GMP PDE1->GMP hydrolyzes Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits pSmad p-Smad2/3 Smad->pSmad pSmad_nuc p-Smad2/3 pSmad->pSmad_nuc translocates to pMAPK p-MAPK MAPK->pMAPK Gene Gene Transcription (Fibrotic Genes) pMAPK->Gene promotes PKC->PDE1 may upregulate cAMP cAMP cAMP->AMP PKA PKA cAMP->PKA activates cGMP cGMP cGMP->GMP PKG PKG cGMP->PKG activates PKA->Smad inhibits PKA->MAPK inhibits PKG->Smad inhibits PKG->MAPK inhibits Myofibroblast Myofibroblast Differentiation (α-SMA, Collagen) pSmad_nuc->Gene promotes Gene->Myofibroblast

Caption: PDE1 Signaling Pathway in Myofibroblast Differentiation.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation enzymatic_assay PDE1 Enzyme Inhibition Assay (Determine IC50) selectivity_panel PDE Selectivity Profiling (Assay against other PDE families) enzymatic_assay->selectivity_panel cellular_assay Cell-Based Assay (e.g., TGF-β1-induced myofibroblast differentiation) selectivity_panel->cellular_assay animal_model Animal Model of Disease (e.g., Bleomycin-induced pulmonary fibrosis in rats) cellular_assay->animal_model Proceed to in vivo studies pk_pd Pharmacokinetics & Pharmacodynamics (Dose selection, exposure analysis) animal_model->pk_pd efficacy_study Efficacy Study (Evaluate anti-fibrotic effects) pk_pd->efficacy_study histology Histological Analysis (Collagen deposition, tissue morphology) efficacy_study->histology biomarkers Biomarker Analysis (e.g., Hydroxyproline (B1673980) content, gene expression) efficacy_study->biomarkers

Caption: Experimental Workflow for this compound Target Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below. These protocols are based on the primary research describing the compound.[6]

In Vitro PDE1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE1 enzymes.

Materials:

  • Recombinant human PDE1A, PDE1B, and PDE1C enzymes

  • This compound (compound 3f)

  • [³H]-cAMP and [³H]-cGMP as substrates

  • Assay buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 100 mM CaCl₂, and 2 U/mL Calmodulin

  • Snake venom nucleotidase

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the PDE1 enzyme, the diluted this compound or vehicle control, and the assay buffer.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the [³H]-labeled substrate (cAMP for PDE1C, cGMP for PDE1A and PDE1B).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice for 5 minutes.

  • Add snake venom nucleotidase to each well and incubate for 10 minutes at 37°C to convert the radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separate the unreacted substrate from the product using anion-exchange resin.

  • Add a scintillation cocktail and quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Myofibroblast Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of fibroblasts into myofibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TGF-β1

  • This compound

  • Primary antibodies against α-smooth muscle actin (α-SMA) and collagen I

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Western blot reagents and equipment

  • Immunofluorescence microscopy setup

Procedure (Immunofluorescence):

  • Seed human lung fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce myofibroblast differentiation.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with primary antibodies against α-SMA and collagen I overnight at 4°C.

  • Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Visualize and quantify the expression and organization of α-SMA stress fibers and collagen deposition using fluorescence microscopy.

Procedure (Western Blot):

  • Following treatment as described above, lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against α-SMA, collagen I, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities to determine the relative protein expression levels.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic efficacy of this compound in a rat model of pulmonary fibrosis.

Animals:

  • Male Sprague-Dawley rats (200-220 g)

Materials:

  • Bleomycin (B88199) hydrochloride

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Hydroxyproline assay kit

  • Reagents for histological staining (Hematoxylin and Eosin, Masson's trichrome)

Procedure:

  • Anesthetize the rats and intratracheally instill a single dose of bleomycin (5 mg/kg) to induce pulmonary fibrosis. Control animals receive saline.

  • From day 8 to day 28 post-bleomycin administration, orally administer this compound (e.g., 10 mg/kg/day) or vehicle to the rats. A positive control group treated with a known anti-fibrotic agent (e.g., pirfenidone) should be included.

  • Monitor the body weight and general health of the animals throughout the study.

  • On day 28, euthanize the animals and collect the lungs.

  • The right lung can be used for histological analysis. Fix the lung tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with H&E for general morphology and Masson's trichrome to assess collagen deposition.

  • The left lung can be homogenized for biochemical analysis. Measure the hydroxyproline content, a major component of collagen, using a commercial assay kit to quantify the extent of fibrosis.

  • Analyze the data to compare the effects of this compound treatment with the vehicle and positive control groups on lung histology and collagen content.

Conclusion

The data and protocols presented in this guide provide a comprehensive framework for the validation of this compound as a selective and potent inhibitor of PDE1. The quantitative data clearly demonstrates its high affinity for PDE1C and its selectivity over other PDE isoforms. The detailed experimental protocols offer a clear path for researchers to replicate and build upon these findings. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the validation process. This compound shows significant promise as a therapeutic agent, particularly for fibrotic diseases, and this guide provides the foundational technical information for its further development and investigation.

References

Pde1-IN-8 Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pde1-IN-8, a selective inhibitor of Phosphodiesterase 1 (PDE1). It covers its mechanism of action, its role in signaling pathway modulation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a potent inhibitor of PDE1, an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, modulates downstream signaling pathways, making PDE1 a promising therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF).[1] this compound (also referred to as compound 3f) has demonstrated significant anti-fibrotic effects in preclinical models.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PDE111

Data sourced from Jiang MY, et al., 2024.[1]

Table 2: Selectivity Profile of this compound against various PDE isoforms

PDE IsoformIC50 (nM)
PDE1A263
PDE1B357
PDE1C11
PDE2A1820
PDE3A5164
PDE4D3006
PDE5A681
PDE7A2093
PDE8A3729
PDE9A4617
PDE10A2394

Data sourced from publicly available chemical supplier information.

Signaling Pathway

The diagram below illustrates the signaling pathway modulated by this compound.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Catalyzes ATP_GTP ATP / GTP PDE1 PDE1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Hydrolyzes Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits Downstream_Effectors Downstream Effectors (e.g., CREB, VASP) PKA_PKG->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Anti-fibrotic Effects) Downstream_Effectors->Cellular_Response

Caption: this compound inhibits PDE1, increasing cAMP/cGMP levels and promoting anti-fibrotic responses.

Experimental Protocols

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound.

Materials:

  • Recombinant human PDE1 enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • DMSO

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and FAM-labeled cyclic nucleotide substrate to their optimal concentrations in cold assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE1 enzyme solution to all wells except for the "no enzyme" control wells.

    • Initiate the reaction by adding 5 µL of the FAM-labeled substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection:

    • Prepare a binding agent solution (e.g., specific antibody or binding protein for the hydrolyzed substrate).

    • Stop the reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate for another 30 minutes at room temperature to allow for binding equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader (Excitation: ~485 nm, Emission: ~525 nm for FAM).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol details the in vivo evaluation of this compound in a rat model of pulmonary fibrosis.

Animal Model:

  • Male Sprague-Dawley rats (200-220 g)

Procedure:

  • Induction of Fibrosis:

    • Anesthetize the rats.

    • Administer a single intratracheal instillation of bleomycin (B88199) (5 mg/kg) in sterile saline. Control animals receive saline only.

  • Treatment:

    • From day 8 to day 28 post-bleomycin administration, treat the rats with this compound.

    • Administer this compound (e.g., 10 mg/kg) orally once daily. The vehicle control group receives the vehicle solution.

  • Endpoint Analysis (Day 28):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration.

    • Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.

    • Hydroxyproline Assay: Quantify the collagen content in the lung tissue as a measure of fibrosis.

    • Western Blot and qPCR: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.

Myofibroblast Differentiation Assay

This assay assesses the effect of this compound on the differentiation of fibroblasts into myofibroblasts.

Materials:

  • Human lung fibroblasts (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • Primary antibody against α-SMA

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed human lung fibroblasts into 96-well imaging plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce myofibroblast differentiation by adding TGF-β1 (e.g., 5 ng/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with the primary antibody against α-SMA.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining to determine the extent of myofibroblast differentiation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound.

Experimental_Workflow Start In_Vitro_Screening In Vitro Screening (PDE1 Inhibition Assay) Start->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. other PDEs) In_Vitro_Screening->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Myofibroblast Differentiation) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Efficacy In Vivo Efficacy (Bleomycin Model) Cell_Based_Assays->In_Vivo_Efficacy PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD_Studies Toxicity_Assessment Toxicity Assessment PK_PD_Studies->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterate End Lead_Optimization->End Candidate Selection

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

Pde1-IN-8: A Technical Guide to its Effects on cAMP and cGMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pde1-IN-8, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1). It details the compound's mechanism of action, its effects on the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and the methodologies used to assess these effects. This document is intended to serve as a resource for researchers in pharmacology, cell biology, and drug discovery, offering insights into the function of PDE1 and the therapeutic potential of its inhibition.

Introduction to PDE1 and Cyclic Nucleotide Signaling

Cyclic AMP (cAMP) and cyclic GMP (cGMP) are ubiquitous second messengers that play pivotal roles in a vast array of physiological processes.[1] Their intracellular concentrations are tightly regulated by the balanced activities of adenylyl and guanylyl cyclases, which synthesize these molecules, and phosphodiesterases (PDEs), which hydrolyze them.[1]

The PDE1 family of enzymes are dual-substrate PDEs, capable of hydrolyzing both cAMP and cGMP.[1] A distinguishing feature of PDE1 is its activation by calcium/calmodulin (Ca²⁺/CaM), positioning it as a critical integrator of calcium and cyclic nucleotide signaling pathways.[1] The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and substrate affinities.[1] PDE1A and PDE1B exhibit a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[1] Inhibition of PDE1 leads to the accumulation of intracellular cAMP and/or cGMP, thereby potentiating their downstream signaling cascades.[1] This modulation of cyclic nucleotide levels is a promising therapeutic strategy for various disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.[1]

This compound has been identified as a potent inhibitor of PDE1.[2] This guide will delve into the specifics of its action and the experimental approaches to quantify its impact on cAMP and cGMP signaling.

This compound: Mechanism of Action and In Vitro Potency

This compound (also referred to as Compound 3f) is a small molecule inhibitor that demonstrates high potency and selectivity for the PDE1 enzyme.[2] Its mechanism of action is the inhibition of the hydrolytic activity of PDE1, which in turn prevents the degradation of cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).

The inhibitory activity of this compound has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) values determined for various PDE isoforms. This data is crucial for understanding its potency and selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Phosphodiesterases [2]

TargetIC50 (nM)
PDE1C 11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress, citing Jiang MY, et al., J Med Chem. 2024 Nov 28;67(22):20203-20213.[2]

The data clearly indicates that this compound is a highly potent inhibitor of PDE1C, with significantly lower potency against other PDE families, highlighting its selectivity.

Effects of PDE1 Inhibition on Intracellular cAMP and cGMP Levels

While direct quantitative data on the effects of this compound on intracellular cAMP and cGMP levels are not yet publicly available, studies with other selective PDE1 inhibitors provide a strong indication of the expected outcomes. The inhibition of PDE1 is anticipated to lead to an increase in the intracellular concentrations of these cyclic nucleotides. The relative impact on cAMP versus cGMP will depend on the specific PDE1 isoforms expressed in the cell type under investigation and the basal or stimulated activity of adenylyl and guanylyl cyclases.

Illustrative Data from Other Selective PDE1 Inhibitors:

To exemplify the effects of PDE1 inhibition on intracellular cyclic nucleotide levels, data from studies using the selective PDE1 inhibitor ITI-214 and the PDE1 inhibitor vinpocetine (B1683063) are presented below.

Table 2: Effects of Selective PDE1 Inhibitors on Intracellular Cyclic Nucleotide Levels

CompoundCell TypeEffect on cGMPEffect on cAMPConcentrationCitation
ITI-214Adult Mouse Ventricular CardiomyocytesIncreased FRET ratio, indicating elevated cGMP levels, both basally and after SNP stimulation.Not reported in this study.1 µM[3]
VinpocetinePorcine Detrusor Smooth MuscleNo significant effect.1.7-fold increase.100 µM[4]

Note: This table presents data from other PDE1 inhibitors to illustrate the expected effects of this compound. Researchers must determine the specific effects of this compound in their experimental system.

Signaling Pathways and Experimental Workflows

Visualizing the Core Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of PDE1 in regulating cAMP and cGMP signaling and the point of intervention for this compound.

cAMP_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulation cAMP cAMP AC->cAMP Synthesis Ligand Ligand Ligand->GPCR Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation PDE1 PDE1 cAMP->PDE1 Hydrolysis Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylation 5AMP 5'-AMP PDE1->5AMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibition CaM Ca²⁺/Calmodulin CaM->PDE1 Activation

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

cGMP_Signaling_Pathway cluster_membrane_gc Plasma Membrane pGC Particulate Guanylyl Cyclase (pGC) cGMP cGMP pGC->cGMP Synthesis NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation sGC->cGMP Synthesis GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G cGMP->PKG Activation PDE1 PDE1 cGMP->PDE1 Hydrolysis Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP Phosphorylation 5GMP 5'-GMP PDE1->5GMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibition CaM Ca²⁺/Calmodulin CaM->PDE1 Activation Natriuretic_Peptides Natriuretic_Peptides Natriuretic_Peptides->pGC Activation

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Intracellular Cyclic Nucleotide Levels

The following diagram outlines a typical experimental workflow for quantifying the effects of this compound on intracellular cAMP or cGMP levels.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line expressing PDE1) Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Stimulation 3. Optional: Stimulation (e.g., Forskolin for cAMP, SNP for cGMP) Treatment->Stimulation Lysis 4. Cell Lysis & PDE Inactivation (e.g., 0.1 M HCl or rapid freezing) Stimulation->Lysis Quantification 5. Quantification of cAMP/cGMP Lysis->Quantification ELISA Competitive ELISA Quantification->ELISA FRET FRET-based Biosensors Quantification->FRET LC_MS LC-MS/MS Quantification->LC_MS Data_Analysis 6. Data Analysis (Calculate concentrations, fold change) ELISA->Data_Analysis FRET->Data_Analysis LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring intracellular cAMP/cGMP levels.

Detailed Experimental Protocols

The following are detailed protocols for commonly used methods to quantify intracellular cAMP and cGMP levels. These should be optimized for the specific cell type and experimental conditions.

Protocol 1: Measurement of Intracellular cAMP using a Competitive ELISA

This protocol provides a framework for a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates.

Materials:

  • Cell line of interest expressing PDE1

  • This compound

  • Forskolin (positive control for cAMP induction)

  • 3-isobutyl-1-methylxanthine (IBMX, broad-spectrum PDE inhibitor)

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl for cell lysis

  • Commercially available cAMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

  • Cell Culture: Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Inhibitor Treatment:

    • Carefully remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing the desired concentrations of this compound, positive controls (e.g., 10 µM Forskolin, 100 µM IBMX), or a vehicle control (e.g., DMSO).[5]

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[5]

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and inactivate PDEs.[6]

    • Incubate for 10-20 minutes at room temperature.[6]

    • Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.[6]

  • cAMP Quantification:

    • Collect the supernatant for analysis.

    • Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves the addition of samples, standards, and enzyme-conjugated cAMP to an antibody-coated plate, followed by incubation, washing, substrate addition, and measurement of absorbance.

  • Data Analysis:

    • Calculate the cAMP concentration in each sample based on the standard curve generated.

    • Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.

    • Determine the fold change in cAMP levels relative to the vehicle control.

Protocol 2: Real-time Measurement of Intracellular cGMP using a FRET-based Biosensor

This protocol outlines the use of Förster Resonance Energy Transfer (FRET) biosensors for the dynamic measurement of cGMP in living cells.

Materials:

  • Cells stably or transiently expressing a cGMP FRET biosensor

  • Glass-bottom imaging dishes

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • This compound

  • Sodium nitroprusside (SNP, a nitric oxide donor to stimulate cGMP production)[5]

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Plating: Plate cells expressing the cGMP FRET biosensor onto glass-bottom imaging dishes and allow them to adhere.

  • Preparation for Imaging:

    • On the day of the experiment, replace the culture medium with imaging buffer.

    • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Baseline Imaging:

    • Identify a field of healthy, biosensor-expressing cells.

    • Acquire baseline images in both the donor and acceptor fluorescence channels for a few minutes to establish a stable FRET ratio.

  • Inhibitor Addition:

    • Carefully add this compound to the imaging dish at the desired final concentration.

    • Continuously acquire images to monitor changes in the FRET ratio in real-time.[5]

  • Agonist Stimulation (Optional):

    • To assess the effect of this compound on stimulated cGMP production, add an agonist such as SNP.[5]

    • Continue imaging to capture the full dynamic response.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for individual cells or regions of interest.[5]

    • Plot the change in FRET ratio over time to visualize the dynamics of intracellular cGMP concentration.[5]

Conclusion

This compound is a potent and selective inhibitor of PDE1, with particularly high activity against the PDE1C isoform. By inhibiting the hydrolysis of cAMP and cGMP, this compound serves as a valuable tool for investigating the roles of these second messengers in a multitude of cellular processes. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to quantify the effects of this compound and other PDE1 inhibitors on cyclic nucleotide signaling. Further research into the cellular effects of this compound will undoubtedly provide deeper insights into the therapeutic potential of targeting the PDE1 enzyme.

References

Pde1-IN-8 Isoform Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available data specifically for a compound designated "Pde1-IN-8" is limited. This technical guide has been constructed as a representative whitepaper, utilizing data from the well-characterized and potent phosphodiesterase 1 (PDE1) inhibitor, ITI-214, to illustrate the expected data presentation, experimental protocols, and signaling context relevant to a selective PDE1 inhibitor. This document serves as a template for how such information would be presented for a compound like this compound.

Introduction to Phosphodiesterase 1 (PDE1)

Phosphodiesterase 1 (PDE1) is a critical family of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] A unique characteristic of the PDE1 family is its activation by calcium (Ca²⁺) and calmodulin (CaM), which positions it as a vital integrator of calcium and cyclic nucleotide signaling pathways.[2][3]

The PDE1 family is comprised of three distinct isoforms encoded by separate genes: PDE1A, PDE1B, and PDE1C.[2][3] These isoforms display different substrate specificities and tissue distribution patterns:

  • PDE1A and PDE1B: Show a preference for hydrolyzing cGMP.[3][4]

  • PDE1C: Degrades both cAMP and cGMP with high affinity.[3][4]

This differential expression and substrate preference make the development of isoform-selective PDE1 inhibitors a key strategy for targeted therapeutic intervention in a range of disorders, including those affecting the central nervous system, the cardiovascular system, and inflammatory processes.[1][2]

Quantitative Selectivity Profile

The following table summarizes the isoform selectivity of a representative potent PDE1 inhibitor, ITI-214. The data is presented in terms of the inhibition constant (Kᵢ), which is the concentration of the inhibitor required to decrease the maximal rate of the enzyme-catalyzed reaction by half. A lower Kᵢ value indicates greater potency.

IsoformInhibitorKᵢ (pM)Selectivity vs. PDE1BReference(s)
hPDE1AITI-21433~11.5-fold[4]
hPDE1BITI-214380-[4]
hPDE1CITI-21440~9.5-fold[4]

hPDE denotes human phosphodiesterase.

Experimental Protocols

The determination of the inhibitory profile for a selective PDE1 inhibitor involves a multi-step process, from the production of the purified enzyme to the execution of enzymatic assays.

Recombinant Human PDE1 Enzyme Expression and Purification
  • Expression: The cDNA for the catalytic domain of human PDE1A, PDE1B, or PDE1C is subcloned into an expression vector, often containing a polyhistidine (His-tag) sequence to facilitate purification. This vector is then transformed into a suitable expression host, such as E. coli or insect cells.

  • Cell Lysis: After inducing protein expression, the cells are harvested and lysed to release the cellular contents, including the recombinant PDE1 enzyme.

  • Affinity Chromatography: The resulting lysate is passed over a column containing a resin with immobilized nickel ions (Ni-NTA resin). The His-tagged PDE1 enzyme binds to the resin.

  • Elution: After washing away unbound proteins, the purified PDE1 enzyme is eluted from the column, typically using a high concentration of imidazole.

  • Quality Control: The purity and concentration of the recombinant enzyme are confirmed using methods such as SDS-PAGE (Sodium Dodoecyl Sulfate-Polyacrylamide Gel Electrophoresis) and a Bradford protein assay.[4]

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

A common and high-throughput method for measuring PDE activity and its inhibition is the Fluorescence Polarization (FP) assay.[4]

Principle: This assay measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

  • A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization.

  • The PDE enzyme hydrolyzes the substrate to its linear monophosphate form (e.g., FAM-AMP).

  • A specific binding agent in the assay mixture selectively binds to the phosphate (B84403) group of the linearized product.

  • This binding creates a much larger molecular complex that tumbles more slowly in solution, leading to an increase in fluorescence polarization. The magnitude of this increase is directly proportional to the amount of hydrolyzed substrate.

Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable buffer, typically containing a small amount of DMSO.

  • Reaction Initiation: A reaction mixture containing the purified PDE1 isoform, calmodulin, Ca²⁺, and the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) is prepared. The inhibitor dilutions are added to the wells of a microplate, followed by the reaction mixture to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • Reaction Termination and Detection: A binding solution is added to stop the reaction and allow the binding agent to sequester the hydrolyzed substrate.

  • Data Acquisition: The fluorescence polarization is measured using a compatible plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a four-parameter logistic equation. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

PDE1 Signaling Pathway

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes from ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolyzed by PKA_PKG PKA / PKG (Effector Proteins) cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets CaM Calmodulin (CaM) Ca2_CaM Ca²⁺/CaM Complex Ca2_source Ca²⁺ Influx Ca2_source->CaM Binds to Ca2_CaM->PDE1 Activates Pde1_IN_8 This compound (Inhibitor) Pde1_IN_8->PDE1 Inhibits

Caption: Simplified PDE1 signaling cascade and the point of inhibition by a selective inhibitor.

Experimental Workflow for PDE1 Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Add Inhibitor and Reaction Mix to Plate A->C B Prepare Reaction Mix: PDE1 Enzyme, Ca²⁺/CaM, Fluorescent Substrate B->C D Incubate at Room Temperature C->D E Add Binding Solution to Stop Reaction D->E F Read Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC₅₀/Kᵢ Values G->H

Caption: Workflow for determining PDE1 inhibitory activity using a fluorescence polarization assay.

References

Pde1-IN-8: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde1-IN-8 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme critical in the regulation of cyclic nucleotide signaling. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental methodologies used in its preclinical evaluation. The primary focus is on its demonstrated anti-fibrotic properties, with additional context provided for its potential in other therapeutic areas where PDE1 inhibition is considered a promising strategy, including cardiovascular and neurodegenerative disorders. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic development of this compound and other selective PDE1 inhibitors.

Introduction to Phosphodiesterase 1 (PDE1)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The PDE1 family is distinguished by its activation by calcium (Ca²⁺) and calmodulin (CaM), placing it at a crucial intersection of Ca²⁺ and cyclic nucleotide signaling pathways.[1] PDE1 enzymes are dual-substrate phosphodiesterases, capable of hydrolyzing both cAMP and cGMP.[1] Dysregulation of these signaling pathways is implicated in a multitude of diseases, making PDE1 an attractive therapeutic target.[1][2]

The PDE1 family comprises three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities. PDE1A is predominantly found in the cardiovascular system and lungs, PDE1B is highly expressed in the dopaminergic regions of the brain, and PDE1C is present in the heart and central nervous system.[3] This differential expression allows for the potential of targeted therapeutic intervention with isoform-selective inhibitors.

This compound: A Selective PDE1 Inhibitor

This compound, also referred to as compound 3f in its discovery publication, is a novel, potent, and selective inhibitor of PDE1.[4] Its discovery and preclinical evaluation have highlighted its significant anti-fibrotic effects, particularly in models of pulmonary fibrosis.[4]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of PDE1. This inhibition leads to an increase in the intracellular levels of cAMP and cGMP, which in turn activate downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG), respectively.[5] These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and tissue remodeling. In the context of fibrosis, elevating cAMP and cGMP levels can counteract the pro-fibrotic signaling of pathways like TGF-β.[3]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency and selectivity of this compound against various PDE isoforms have been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

PDE IsoformThis compound IC₅₀ (nM)
PDE1C 11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress product information sheet, referencing Jiang MY, et al. J Med Chem. 2024.

Potential Therapeutic Applications

The primary therapeutic application for which this compound has been investigated is pulmonary fibrosis.[4] However, based on the broader understanding of PDE1's role in pathophysiology, other potential applications are also being explored for selective PDE1 inhibitors.

Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options.[4] this compound has demonstrated significant anti-fibrotic effects in a preclinical model of bleomycin-induced pulmonary fibrosis in rats.[4] The therapeutic rationale is based on the ability of PDE1 inhibition to increase intracellular cAMP and cGMP, which can attenuate the pro-fibrotic signaling cascades.[6][7]

Cardiovascular Diseases

PDE1 inhibitors are being investigated for a range of cardiovascular conditions, including heart failure and pulmonary arterial hypertension.[2][5] By increasing cyclic nucleotide levels in vascular smooth muscle cells and cardiomyocytes, PDE1 inhibitors can promote vasodilation, reduce pathological cardiac remodeling, and improve cardiac contractility.[5][8][9]

Neurodegenerative and Neurological Disorders

The high expression of PDE1B in the brain makes it a compelling target for neurological and psychiatric disorders.[5] PDE1 inhibitors are in clinical development for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia, with the aim of enhancing neuronal plasticity, improving cognitive function, and providing neuroprotection.[10][11][12]

Oncology

Emerging research suggests a potential role for PDE1 inhibitors in cancer therapy.[5] By modulating cAMP and cGMP signaling, these inhibitors may suppress tumor cell proliferation, induce apoptosis, and modulate the tumor microenvironment.[5][13]

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to evaluate the therapeutic potential of this compound.

In Vitro PDE Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of this compound against various PDE isoforms.

Methodology:

  • Enzyme Source: Purified, recombinant human PDE enzymes are used.

  • Substrate: Radiolabeled [³H]cAMP or [³H]cGMP is used as the substrate.

  • Procedure:

    • The enzymatic reaction is initiated by adding the PDE enzyme to a reaction mixture containing the radiolabeled substrate and varying concentrations of this compound.

    • The reaction is incubated at 37°C for a specified time.

    • The reaction is terminated, and the product ([³H]5'-AMP or [³H]5'-GMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillant-coated beads.

    • The amount of product formed is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Bleomycin-Induced Pulmonary Fibrosis Model in Rats

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce pulmonary fibrosis. A sham group receives saline.

  • Treatment: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and frequency, starting from the day of or a day after bleomycin instillation and continuing for a defined period (e.g., 21 or 28 days). A vehicle control group receives the vehicle under the same regimen.

  • Endpoint Analysis:

    • Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and lung tissue distortion. Fibrosis is scored using a semi-quantitative scale (e.g., Ashcroft score).

    • Hydroxyproline (B1673980) Assay: The collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.

    • Immunohistochemistry/Western Blot: The expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin is assessed.

    • Analysis of Bronchoalveolar Lavage Fluid (BALF): The total and differential cell counts in the BALF are determined to assess inflammation.

Visualizations: Signaling Pathways and Experimental Workflows

PDE1 Signaling Pathway and the Effect of this compound

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR/Receptor Agonist->GPCR AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP  + ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolysis Downstream_Effects Therapeutic Effects (Anti-fibrotic, Vasodilation, Neuroprotection) PKA_PKG->Downstream_Effects Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibition CaM Ca²⁺/Calmodulin CaM->PDE1 Activation

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in Pulmonary Fibrosis

Preclinical_Workflow Start Start: In Vitro Characterization In_Vitro_Assay PDE Enzyme Inhibition Assay (Determine IC₅₀ and Selectivity) Start->In_Vitro_Assay Cell_Based_Assay Cell-based Assays (e.g., Fibroblast to Myofibroblast Differentiation) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Efficacy Model Cell_Based_Assay->In_Vivo_Model Fibrosis_Induction Induce Pulmonary Fibrosis in Rats (Bleomycin Instillation) In_Vivo_Model->Fibrosis_Induction Treatment Administer this compound (Oral Gavage) Fibrosis_Induction->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Histopathology Histopathology (Masson's Trichrome, Ashcroft Score) Endpoint_Analysis->Histopathology Biochemical_Analysis Biochemical Analysis (Hydroxyproline Assay) Endpoint_Analysis->Biochemical_Analysis Protein_Expression Protein Expression Analysis (α-SMA, Fibronectin) Endpoint_Analysis->Protein_Expression Data_Analysis Data Analysis and Conclusion Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Protein_Expression->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound in pulmonary fibrosis.

Conclusion

This compound is a promising preclinical candidate with potent and selective inhibitory activity against PDE1. Its demonstrated efficacy in a rat model of pulmonary fibrosis provides a strong rationale for its further development as a potential treatment for this devastating disease. The broader therapeutic potential of PDE1 inhibitors in cardiovascular, neurological, and oncological indications suggests that this compound may also warrant investigation in these areas. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for the scientific community to advance research and development in this field. Further studies are necessary to fully elucidate its therapeutic potential and safety profile in preparation for potential clinical evaluation.

References

Pde1-IN-8 in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Phosphodiesterase 1 (PDE1), a Ca²⁺/calmodulin-dependent enzyme, is a critical regulator of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling in the brain.[1][2] Dysregulation of these second messengers is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Inhibition of PDE1 has emerged as a promising therapeutic strategy to enhance neuronal plasticity, mitigate neuroinflammation, and improve cognitive function.[4][5] Pde1-IN-8 is a potent inhibitor of PDE1, with a particularly high affinity for the PDE1C isoform. While its efficacy has been demonstrated in preclinical models of pulmonary fibrosis, its potential in neurodegenerative disease remains unexplored. This technical guide serves as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic utility of this compound in neurodegenerative diseases. It provides the known quantitative data for this compound, outlines the theoretical framework for its application, and offers detailed experimental protocols and workflows to guide future research.

The Rationale for PDE1 Inhibition in Neurodegenerative Disease

PDE1 enzymes, highly expressed in brain regions integral to cognition and motor control like the hippocampus and striatum, degrade cAMP and cGMP.[1] These cyclic nucleotides are vital for a myriad of neuronal functions:

  • Synaptic Plasticity and Memory: cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), which is crucial for the transcription of genes involved in long-term potentiation (LTP), memory formation, and neuronal survival.[2][4]

  • Neuroinflammation: PDE1B is abundantly expressed in microglia, the brain's resident immune cells.[1] By elevating cyclic nucleotide levels, PDE1 inhibitors can suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation, a key component of neurodegenerative pathologies.[4]

  • Neuronal Survival: The cAMP/PKA/CREB signaling pathway is linked to the expression of neuroprotective factors like a brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and function.[4]

By inhibiting PDE1, compounds like this compound can elevate cAMP and cGMP levels, potentially restoring synaptic function, reducing neuroinflammation, and protecting against neuronal loss.[2][5]

Quantitative Data for this compound

This compound (also referred to as Compound 3f in its discovery publication) has been characterized for its inhibitory activity against a panel of phosphodiesterase enzymes. The available data highlights its potent inhibition of PDE1C and moderate selectivity over other PDE families.

TargetIC₅₀ (nM)
PDE1C 11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164
Data sourced from MedChemExpress, citing Jiang MY, et al. J Med Chem. 2024.

Signaling Pathways and Experimental Workflows

PDE1 Signaling Pathway in Neurons

The following diagram illustrates the central role of PDE1 in modulating neuronal signaling and the mechanism of action for an inhibitor like this compound.

PDE1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP synthesizes GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 substrate PKA PKA cAMP->PKA activates cGMP->PDE1 substrate PKG PKG cGMP->PKG activates CaM Ca²⁺/Calmodulin CaM->PDE1 activates AMP 5'-AMP PDE1->AMP hydrolyzes to GMP 5'-GMP PDE1->GMP hydrolyzes to CREB CREB PKA->CREB phosphorylates PKG->CREB phosphorylates Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression promotes

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Evaluating this compound

This workflow outlines the key stages for assessing the therapeutic potential of a novel PDE1 inhibitor in a neurodegenerative disease model.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound A Phase 1: In Vitro Characterization B Phase 2: Cellular Assays A->B A_tasks • PDE isoform selectivity profiling • Determine IC₅₀ values • Assess metabolic stability A->A_tasks C Phase 3: In Vivo Model Selection (e.g., 5xFAD for AD, MPTP for PD) B->C B_tasks • Measure cAMP/cGMP levels in neuronal cells • Assess neuroprotection (e.g., against Aβ toxicity) • Evaluate anti-inflammatory effects in microglia B->B_tasks D Phase 4: In Vivo Efficacy Studies C->D E Phase 5: Data Analysis & Interpretation D->E D_tasks • Behavioral testing (e.g., Morris water maze) • Post-mortem brain tissue analysis:  - Aβ plaque/tau pathology  - Neuroinflammation markers (Iba1, GFAP)  - Synaptic markers (synaptophysin)  - cAMP/cGMP levels D->D_tasks E_tasks • Statistical analysis of behavioral and  biochemical data • Correlate target engagement with  therapeutic outcomes E->E_tasks

Caption: A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments in the evaluation of a PDE1 inhibitor. They should be optimized for the specific cell lines, animal models, and experimental questions relevant to the researcher's focus.

Protocol: In Vitro PDE1 Enzyme Inhibition Assay

Objective: To determine the IC₅₀ of this compound against PDE1A, PDE1B, and PDE1C.

Materials:

  • Recombinant human PDE1A, PDE1B, PDE1C enzymes

  • This compound

  • ³H-cAMP or ³H-cGMP substrate

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 µM CaCl₂, 3 U/mL Calmodulin

  • 96-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

  • To each well of the 96-well plate, add 25 µL of the diluted this compound or vehicle (for control wells).

  • Add 25 µL of diluted PDE1 enzyme to each well.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of ³H-cAMP or ³H-cGMP (to a final concentration approximating the Km of the enzyme).

  • Incubate at 30°C for 20 minutes. The reaction time should be within the linear range of the enzyme activity.

  • Stop the reaction by boiling the plate for 2 minutes, followed by cooling on ice.

  • Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate for an additional 10 minutes at 30°C to convert the resulting ³H-5'-AMP/GMP to ³H-adenosine/guanosine.

  • Transfer the reaction mixture to an ion-exchange resin column or plate to separate the charged, unhydrolyzed substrate from the uncharged product.

  • Elute the product and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cellular cAMP/cGMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP and cGMP levels in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons).

Materials:

  • SH-SY5Y cells or primary neuronal cultures

  • This compound

  • IBMX (a non-selective PDE inhibitor, as a positive control)

  • Cell lysis buffer

  • Commercially available cAMP and cGMP ELISA or HTRF assay kits

  • Plate reader

Procedure:

  • Plate cells in 96-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor like SNP for cGMP) for 15 minutes.

  • Aspirate the media and lyse the cells according to the assay kit manufacturer's instructions.

  • Perform the cAMP or cGMP measurement using the commercial ELISA or HTRF kit, following the manufacturer's protocol.

  • Read the plate on a compatible plate reader.

  • Normalize the cyclic nucleotide levels to the total protein concentration in each well.

  • Analyze the dose-dependent effect of this compound on cAMP and cGMP accumulation.

Protocol: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (e.g., 5xFAD)

Objective: To evaluate the therapeutic efficacy of this compound on cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle for administration (e.g., 0.5% CMC with 0.1% Tween-80 in water)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for immunohistochemistry (e.g., anti-Aβ, anti-pTau, anti-Iba1 antibodies) and ELISA (e.g., for Aβ40/42 and cytokine levels)

Procedure:

  • Dosing and Administration:

    • Begin dosing at an age when pathology is developing (e.g., 4 months of age) and continue for a chronic period (e.g., 2-3 months).

    • Administer this compound or vehicle to cohorts of 5xFAD and wild-type mice daily via oral gavage. The dose should be determined from prior pharmacokinetic studies.

  • Behavioral Assessment:

    • In the final weeks of the treatment period, conduct cognitive testing using the Morris water maze to assess spatial learning and memory.

  • Tissue Collection and Processing:

    • At the end of the study, anesthetize the mice and perfuse with saline.

    • Collect the brains. Hemisect one hemisphere for biochemical analysis (flash-freeze in liquid nitrogen) and fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Use ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

    • Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using a multiplex assay.

  • Immunohistochemical Analysis:

    • Section the fixed brain tissue.

    • Perform immunohistochemistry to visualize and quantify Aβ plaque burden (e.g., using 6E10 antibody), microgliosis (Iba1), and astrogliosis (GFAP).

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA) to compare the outcomes between treatment and vehicle groups in both transgenic and wild-type mice.

Conclusion and Future Directions

This compound is a potent PDE1 inhibitor with a biochemical profile that suggests potential therapeutic utility in neurodegenerative diseases. Its ability to modulate cAMP and cGMP signaling pathways provides a strong rationale for its investigation in conditions characterized by synaptic dysfunction and neuroinflammation.[1][2] While direct evidence in neurodegeneration models is currently lacking, the data and protocols presented in this guide offer a robust framework for initiating such studies. Future research should focus on confirming the brain bioavailability of this compound, evaluating its efficacy in various preclinical models of neurodegeneration, and elucidating the specific contributions of PDE1A, B, and C inhibition to its potential neuroprotective effects. These investigations will be crucial in determining whether this compound can be translated into a novel therapeutic agent for patients suffering from these devastating diseases.

References

Pde1-IN-8 and the Therapeutic Potential of PDE1 Inhibition in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 1 (PDE1), a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has emerged as a compelling therapeutic target in cardiovascular disease. Its upregulation in pathological conditions such as cardiac hypertrophy and heart failure underscores its role in disease progression. While the specific compound Pde1-IN-8 is a novel inhibitor with demonstrated potent anti-fibrotic effects, its direct application in cardiovascular models remains to be extensively documented. This technical guide will therefore focus on the broader role of selective PDE1 inhibition in cardiovascular disease research, using data from well-characterized inhibitors like ITI-214 (lenrispodun), IC86340, and vinpocetine (B1683063) as exemplars. We will delve into the core signaling pathways, present quantitative data on inhibitor efficacy, provide detailed experimental protocols for in vitro and in vivo studies, and visualize key concepts to provide a comprehensive resource for researchers in this field.

Introduction to PDE1 in Cardiovascular Physiology and Disease

Cyclic nucleotides, cAMP and cGMP, are critical second messengers that regulate a multitude of processes in the cardiovascular system, from myocyte contractility and relaxation to gene expression and cell survival.[1][2] Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by catalyzing their hydrolysis.[2][3] The PDE1 family, distinguished by its activation by Ca²⁺/calmodulin, comprises three isoforms: PDE1A, PDE1B, and PDE1C.[4]

In the heart, PDE1A and PDE1C are the predominant isoforms.[5] PDE1A shows a preference for cGMP hydrolysis, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[3][4] Notably, the expression and activity of PDE1A and PDE1C are upregulated in failing human and mouse hearts, suggesting a maladaptive role in the progression of heart failure.[3][5] This upregulation can lead to the attenuation of beneficial cyclic nucleotide signaling, contributing to pathological cardiac remodeling, including hypertrophy and fibrosis.[5][6] Inhibition of PDE1, therefore, presents a promising strategy to restore cardioprotective signaling.

This compound: A Novel Selective PDE1 Inhibitor

This compound (also referred to as compound 3f in associated literature) is a recently developed, potent inhibitor of PDE1.[7] While its primary characterization has been in the context of pulmonary fibrosis, its high affinity for PDE1, particularly PDE1C, suggests potential applicability in cardiovascular research.[7]

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound and other representative PDE1 inhibitors is summarized in the table below. The data for this compound highlights its potent and selective nature.

InhibitorTargetIC50 (nM)Selectivity ProfileReference
This compound PDE1C 11 PDE1A: 263 nM, PDE1B: 357 nM, PDE5A: 681 nM, PDE2A: 1820 nM, PDE7A: 2093 nM, PDE10A: 2394 nM, PDE4D: 3006 nM, PDE8A: 3729 nM, PDE9A: 4617 nM, PDE3A: 5164 nM[7]
ITI-214 (lenrispodun)PDE1A/1C0.035Highly selective for PDE1[1]
IC86340PDE1-Selective for PDE1 over other PDE families[6][8]
VinpocetinePDE1~8,000-50,000Also inhibits other PDEs and ion channels[9]

Signaling Pathways Modulated by PDE1 Inhibition in Cardiomyocytes

The therapeutic effects of PDE1 inhibition in the heart are mediated through the potentiation of cAMP and cGMP signaling pathways. The specific downstream effects depend on the PDE1 isoform being targeted.

PDE1A Inhibition and the cGMP/PKG Pathway

Inhibition of PDE1A, which primarily hydrolyzes cGMP, leads to an elevation of intracellular cGMP levels. This activates Protein Kinase G (PKG), a key mediator of anti-hypertrophic signaling. Activated PKG can phosphorylate various downstream targets that oppose cardiac hypertrophy.[5][10]

PDE1A_Inhibition_Pathway Stress_Stimuli Pathological Stress (e.g., Ang II, PE) CaM Ca²⁺/Calmodulin Stress_Stimuli->CaM activates PDE1A PDE1A CaM->PDE1A activates cGMP cGMP PDE1A->cGMP hydrolyzes Five_GMP 5'-GMP PDE1A->Five_GMP produces Pde1_IN_8 This compound (or other PDE1 inhibitors) Pde1_IN_8->PDE1A inhibits PKG PKG cGMP->PKG activates Anti_Hypertrophy Anti-Hypertrophic Effects PKG->Anti_Hypertrophy promotes

PDE1A inhibition enhances cGMP/PKG signaling.
PDE1C Inhibition and the cAMP/PKA Pathway

PDE1C inhibition elevates cAMP levels, leading to the activation of Protein Kinase A (PKA).[3][10] In contrast to the detrimental effects of generalized cAMP elevation seen with β-adrenergic stimulation, PDE1C appears to regulate a specific, cardioprotective pool of cAMP associated with the Adenosine A2B receptor (A2BR).[2][11] This compartmentalized signaling promotes cell survival and has anti-hypertrophic effects without inducing the pro-arrhythmic effects associated with other inotropes.[12][13]

PDE1C_Inhibition_Pathway A2BR Adenosine A2B Receptor AC Adenylyl Cyclase A2BR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Five_AMP 5'-AMP PDE1C PDE1C PDE1C->cAMP hydrolyzes PDE1C->Five_AMP produces Pde1_IN_8 This compound (or other PDE1 inhibitors) Pde1_IN_8->PDE1C inhibits Cardioprotection Cardioprotection (Anti-apoptotic, Anti-hypertrophic) PKA->Cardioprotection promotes

PDE1C inhibition enhances cardioprotective cAMP/PKA signaling.

Experimental Protocols

The following protocols are based on established methods for studying the effects of PDE1 inhibitors in cardiovascular models and can be adapted for the evaluation of novel compounds like this compound.

In Vitro Model: Neonatal Rat Ventricular Myocyte (NRVM) Hypertrophy

This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs) and the assessment of a PDE1 inhibitor's effects.[14]

Materials:

  • Neonatal rat pups (1-2 days old)

  • Collagenase type II, Pancreatin (B1164899)

  • DMEM/F12 medium, Fetal Bovine Serum (FBS), Bromodeoxyuridine (BrdU)

  • Gelatin-coated culture dishes

  • Hypertrophic agonists: Phenylephrine (PE) or Angiotensin II (Ang II)

  • This compound or other PDE1 inhibitor

  • Reagents for protein synthesis assay (e.g., ³H-leucine) and immunofluorescence (e.g., anti-α-actinin antibody, DAPI)

Procedure:

  • Cell Isolation: Isolate hearts from neonatal rat pups and mince the ventricular tissue. Digest the tissue with a solution of collagenase type II and pancreatin to obtain a single-cell suspension.

  • Cardiomyocyte Enrichment: Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes (fibroblasts). Collect the non-adherent cardiomyocytes.

  • Cell Culture: Plate the cardiomyocytes on gelatin-coated dishes in DMEM/F12 medium with 10% FBS and BrdU to inhibit non-myocyte proliferation.

  • Serum Starvation: After 24 hours, replace the medium with serum-free medium for another 24 hours to synchronize the cells.

  • Hypertrophy Induction and Treatment: Induce hypertrophy by treating the serum-starved NRVMs with a hypertrophic agonist (e.g., 100 µM PE or 1 µM Ang II) for 48 hours. Co-treat with various concentrations of the PDE1 inhibitor or vehicle (DMSO).

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix the cells and stain with an anti-α-actinin antibody to visualize the cell borders. Measure the cell surface area using imaging software.

    • Protein Synthesis: Measure the incorporation of ³H-leucine into total protein as an index of protein synthesis.

    • Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP) by qRT-PCR.

In Vivo Model: Agonist-Induced Cardiac Hypertrophy in Mice

This protocol outlines the induction of cardiac hypertrophy in mice using continuous infusion of a hypertrophic agonist and the evaluation of a PDE1 inhibitor.[8][14]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Osmotic minipumps

  • Hypertrophic agonist: Isoproterenol (ISO) or Angiotensin II (Ang II)

  • This compound or other PDE1 inhibitor

  • Equipment for echocardiography, blood pressure measurement, and histology.

Procedure:

  • Animal Model and Hypertrophy Induction:

    • Implant osmotic minipumps subcutaneously in mice to deliver a continuous infusion of a hypertrophic agonist (e.g., ISO at 30 mg/kg/day or Ang II at 2 mg/kg/day) for 14 days.[8][14]

    • Administer the PDE1 inhibitor or vehicle daily via oral gavage or intraperitoneal injection, starting one day before minipump implantation.[14]

  • Assessment of Cardiac Function and Hypertrophy:

    • Echocardiography: Perform serial echocardiography to assess cardiac dimensions and function (e.g., left ventricular mass, ejection fraction).

    • Hemodynamic Measurements: Measure blood pressure and heart rate.

    • Histological Analysis: At the end of the study, euthanize the mice and collect the hearts. Measure heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios. Perform histological staining (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis.

    • Gene and Protein Expression: Analyze the expression of hypertrophic and fibrotic markers in heart tissue.

InVivo_Workflow Start Start of Study (Day -1) Inhibitor_Admin Daily Administration of This compound or Vehicle Start->Inhibitor_Admin Pump_Implant Osmotic Minipump Implantation (Day 0) (e.g., Ang II or Isoproterenol) Inhibitor_Admin->Pump_Implant Monitoring In-life Monitoring (Days 1-14) (Echocardiography, BP) Pump_Implant->Monitoring Endpoint Endpoint Analysis (Day 14) Monitoring->Endpoint Analysis Histology (Myocyte size, Fibrosis) Biochemical Analysis (Gene/Protein Expression) Endpoint->Analysis

Workflow for an in vivo cardiac hypertrophy study.

Conclusion and Future Directions

The inhibition of PDE1, particularly the PDE1C isoform, represents a highly promising therapeutic strategy for cardiovascular diseases like heart failure and pathological hypertrophy. The ability of PDE1 inhibitors to enhance compartmentalized, cardioprotective cyclic nucleotide signaling without the adverse effects associated with global cAMP elevation offers a significant advantage over existing inotropic agents.[2][12]

Novel, potent, and selective inhibitors such as this compound hold considerable potential for interrogating these pathways and for therapeutic development. While the current data on this compound is primarily in the context of anti-fibrotic effects in the lung, its mechanism of action strongly supports its investigation in cardiovascular models.[7] Future research should focus on evaluating the efficacy of this compound and other next-generation PDE1 inhibitors in preclinical models of heart failure and cardiac hypertrophy, elucidating the specific downstream targets of the PDE1-regulated cGMP/PKG and cAMP/PKA pathways, and ultimately translating these findings into clinical applications for patients with cardiovascular disease.

References

Pde1-IN-8: A Technical Guide for Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pde1-IN-8, a potent phosphodiesterase 1 (PDE1) inhibitor, and its investigation in the context of pulmonary fibrosis. This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Introduction to this compound

This compound, also identified as compound 3f, has emerged as a promising small molecule inhibitor for the study of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1] It exhibits high potency and selectivity for PDE1, an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE1, this compound elevates cAMP and cGMP levels, thereby modulating downstream signaling pathways implicated in the pathogenesis of fibrosis.[2]

Quantitative Data

The inhibitory activity and selectivity of this compound (compound 3f) have been characterized against a panel of phosphodiesterase enzymes. The following table summarizes the key quantitative data.

TargetIC50 (nM)Reference
PDE111[1]
PDE1A263[1]
PDE1B357[1]
PDE1C11[1]
PDE2A1820[1]
PDE3A5164[1]
PDE4D3006[1]
PDE5A681[1]
PDE7A2093[1]
PDE8A3729[1]
PDE9A4617[1]
PDE10A2394[1]

Experimental Protocols

The anti-fibrotic potential of this compound has been evaluated in both in vivo and in vitro models of pulmonary fibrosis.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Rats

The bleomycin-induced rodent model is a widely used and well-characterized model for studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of potential therapeutics.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.

  • Treatment Protocol: this compound (compound 3f) is administered to the rats, often by oral gavage. A typical therapeutic regimen might involve daily administration starting from a specific time point after bleomycin instillation (e.g., day 7 or day 14) to assess the compound's ability to halt or reverse established fibrosis.

  • Assessment of Fibrosis:

    • Histopathology: Lung tissue is collected at the end of the study (e.g., day 21 or day 28), fixed, sectioned, and stained with Masson's trichrome or Sirius red to visualize and quantify collagen deposition and architectural distortion. The severity of fibrosis is often scored using a semi-quantitative system, such as the Ashcroft score.

    • Hydroxyproline (B1673980) Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. Lung homogenates are hydrolyzed, and the hydroxyproline content is determined colorimetrically.

    • Immunohistochemistry: Lung sections can be stained for markers of myofibroblasts, such as alpha-smooth muscle actin (α-SMA), to assess the extent of fibroblast-to-myofibroblast differentiation.

In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a key event in the development of fibrosis.

  • Cell Line: Human lung fibroblast cell lines, such as MRC-5, are commonly used.

  • Induction of Myofibroblast Differentiation: Cells are cultured and then stimulated with recombinant human TGF-β1 (typically in the range of 1-10 ng/mL) for a period of 24 to 72 hours.

  • Treatment Protocol: this compound is added to the cell culture medium at various concentrations, usually prior to or concurrently with TGF-β1 stimulation, to evaluate its inhibitory effect on myofibroblast differentiation.

  • Assessment of Myofibroblast Differentiation and Fibrotic Markers:

    • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against α-SMA. The formation of α-SMA stress fibers is a hallmark of myofibroblast differentiation and can be visualized and quantified by fluorescence microscopy.

    • Western Blotting: Cell lysates are analyzed by Western blotting to quantify the protein levels of α-SMA, collagen type I, and other extracellular matrix (ECM) proteins.

    • Quantitative PCR (qPCR): The mRNA expression levels of genes associated with fibrosis, such as ACTA2 (encoding α-SMA), COL1A1 (encoding collagen type I), and fibronectin, are measured by qPCR.

    • Collagen Assay: The amount of soluble collagen secreted into the cell culture medium can be quantified using a Sircol collagen assay.

Signaling Pathways and Mechanism of Action

The anti-fibrotic effects of this compound are mediated by its ability to modulate key signaling pathways involved in the pathogenesis of pulmonary fibrosis. Inhibition of PDE1 leads to an increase in intracellular cAMP and cGMP, which in turn activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

Inhibition of TGF-β/Smad Signaling

The TGF-β signaling pathway is a central driver of fibrosis. This compound has been shown to attenuate fibrosis by suppressing this pathway.[3]

TGFB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition PKA-mediated Inhibition TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex binds Smad4 Smad4 Smad4->Smad Complex binds Gene Transcription Gene Transcription Smad Complex->Gene Transcription Profibrotic Genes (α-SMA, Collagen) Profibrotic Genes (α-SMA, Collagen) Gene Transcription->Profibrotic Genes (α-SMA, Collagen) PKA PKA PKA->Smad2/3 inhibits phosphorylation Smad2/3_inhibition

TGF-β/Smad Signaling Pathway and PKA-mediated Inhibition.
Activation of cAMP/PKA Signaling

By inhibiting the degradation of cAMP, this compound enhances the activity of the cAMP/PKA signaling pathway, which has anti-fibrotic effects.[4][5]

cGMP_PKA_Signaling cluster_cytoplasm Cytoplasm ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Adenylyl Cyclase Adenylyl Cyclase 5'-AMP 5'-AMP cAMP->5'-AMP PDE1 PKA PKA cAMP->PKA activates PDE1 PDE1 This compound This compound This compound->PDE1 Anti-fibrotic Effects Anti-fibrotic Effects PKA->Anti-fibrotic Effects

cAMP/PKA Signaling Pathway and the Point of Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic effects of this compound.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Bleomycin Instillation Bleomycin Instillation This compound Treatment This compound Treatment Bleomycin Instillation->this compound Treatment Histology Histology This compound Treatment->Histology Hydroxyproline Assay Hydroxyproline Assay This compound Treatment->Hydroxyproline Assay IHC IHC This compound Treatment->IHC Human Lung Fibroblasts Human Lung Fibroblasts TGF-β1 Stimulation TGF-β1 Stimulation Human Lung Fibroblasts->TGF-β1 Stimulation This compound Incubation This compound Incubation TGF-β1 Stimulation->this compound Incubation Immunofluorescence Immunofluorescence This compound Incubation->Immunofluorescence Western Blot Western Blot This compound Incubation->Western Blot qPCR qPCR This compound Incubation->qPCR

General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a potent and selective PDE1 inhibitor with demonstrated anti-fibrotic activity in preclinical models of pulmonary fibrosis. Its mechanism of action, involving the modulation of the TGF-β/Smad and cAMP/PKA signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for IPF and other fibrotic diseases. This technical guide serves as a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

Pde1-IN-8: A Technical Guide to its Role in Cellular Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde1-IN-8, also identified as compound 3f, is a novel and potent inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes crucial in the regulation of intracellular signaling pathways. Dysregulation of these pathways is a known contributor to uncontrolled cellular proliferation, a hallmark of cancer and fibrotic diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in cellular proliferation, and the experimental methodologies used to characterize its effects. While initial research has centered on its anti-fibrotic properties, the fundamental mechanism of inhibiting myofibroblast proliferation has broader implications for oncology and other proliferative disorders.[1]

Core Mechanism of Action

Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling cascades. The PDE1 family is unique as its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the nexus of calcium and cyclic nucleotide signaling.[2][3] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[2] This elevation in second messengers activates downstream protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of cellular proteins that can modulate cell cycle progression and inhibit proliferation.[2]

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of phosphodiesterase isoforms. The data highlights its potency and selectivity for PDE1C.

Target IsoformIC50 (nM)
PDE1C 11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress, referencing Jiang MY, et al. J Med Chem. 2024.

Role in Cellular Proliferation

The anti-proliferative effects of PDE1 inhibitors are a subject of ongoing research, with promising implications for cancer therapy.[1] The targeted inhibition of PDE1A and PDE1C, for instance, has been shown to induce cell cycle arrest at the G1 phase by increasing the expression of the cyclin-dependent kinase inhibitor p27Kip1 and downregulating Cyclin D1.[2]

Initial studies on this compound have demonstrated its ability to inhibit the differentiation and proliferation of cells into myofibroblasts. This is particularly relevant in the context of fibrotic diseases and the tumor microenvironment, where myofibroblasts contribute to disease progression.[1] The underlying mechanism is believed to be the elevation of intracellular cAMP and cGMP, which can suppress pro-proliferative signaling pathways.

Signaling Pathway of this compound in Inhibiting Cellular Proliferation

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-proliferative effects.

Pde1_IN_8_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 PKA PKA cAMP->PKA Activation cGMP->PDE1 PKG PKG cGMP->PKG Activation AMP 5'-AMP PDE1->AMP Hydrolysis GMP 5'-GMP PDE1->GMP Hydrolysis Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibition CREB CREB PKA->CREB Phosphorylation PKG->CREB Phosphorylation CellCycleArrest Cell Cycle Arrest (e.g., ↑p27, ↓Cyclin D1) CREB->CellCycleArrest Proliferation Cellular Proliferation CellCycleArrest->Proliferation

Caption: this compound inhibits PDE1, leading to increased cAMP and cGMP, PKA/PKG activation, and ultimately cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in cellular proliferation. These protocols are based on standard techniques used for evaluating PDE inhibitors.

In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the direct inhibitory effect of this compound on PDE1 enzyme activity.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • FAM-labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Calmodulin (CaM) and Calcium Chloride (CaCl₂)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • This compound (dissolved in 100% DMSO)

  • 96-well black, flat-bottom assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to achieve final desired concentrations (ensure final DMSO concentration is <1%).

  • Assay Plate Preparation: Add diluted this compound, a reference inhibitor, and a vehicle control (Assay Buffer with DMSO) to the wells.

  • Enzyme Preparation: Prepare a solution of the PDE1 enzyme, CaM, and CaCl₂ in Assay Buffer.

  • Reaction Initiation: Add the enzyme solution to the wells and pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the FAM-labeled substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Add the Binding Agent to stop the reaction.

  • Measurement: Read the fluorescence polarization at an excitation of ~485 nm and emission of ~530 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of proliferating cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line or fibroblast cell line (e.g., HT-1080, A549, or primary lung fibroblasts)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for proliferation inhibition.

Experimental Workflow for Cellular Proliferation Assay

The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound.

Cellular_Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Overnight Adherence seed_cells->adherence treat_cells Treat Cells with This compound adherence->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation assay Perform Proliferation Assay (e.g., MTT, EdU) incubation->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining the anti-proliferative IC50 of this compound in a cell-based assay.

Conclusion

This compound is a potent and selective inhibitor of PDE1C with demonstrated anti-proliferative effects, particularly in the context of myofibroblast formation. Its mechanism of action, centered on the elevation of intracellular cAMP and cGMP, positions it as a promising candidate for further investigation in proliferative diseases, including various cancers and fibrotic conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of this compound.

References

Pde1-IN-8 and its Role in Myofibroblast Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myofibroblast differentiation is a critical process in tissue repair and the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). A key signaling molecule implicated in this process is Transforming Growth Factor-beta (TGF-β), which promotes the transformation of fibroblasts into contractile, extracellular matrix-producing myofibroblasts. A promising therapeutic strategy for fibrotic diseases involves the inhibition of phosphodiesterase 1 (PDE1), an enzyme that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Increased levels of these cyclic nucleotides have been shown to exert anti-fibrotic effects.

This technical guide focuses on Pde1-IN-8 , a potent and selective inhibitor of PDE1. It is important to note that in the scientific literature, this compound is also referred to as Compound 3f . This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the anti-fibrotic effects of this compound, with a specific focus on its role in inhibiting myofibroblast differentiation. It is also worth noting that another distinct molecule, a matrine (B1676216) derivative, has also been referred to as "compound 3f" in separate research with anti-fibrotic properties. This guide will focus exclusively on the dihydropyrimidine (B8664642) derivative, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against PDE1 and its anti-fibrotic efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueCell LineReference
PDE111 nM-[1][2]
Anti-fibrotic activity3.3 ± 0.3 µMMRC-5[3][4]

Table 2: Selectivity Profile of this compound (Compound 3f)

PDE IsoformIC50 (nM)
PDE1A263
PDE1B357
PDE1C11
PDE2A1820
PDE3A5164
PDE4D3006

Signaling Pathways

The primary mechanism by which this compound exerts its anti-fibrotic effects is through the modulation of the TGF-β signaling pathway. By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which in turn activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These activated kinases can then interfere with the canonical TGF-β/Smad signaling cascade, ultimately leading to a reduction in the expression of pro-fibrotic genes.

Mechanism of Action of this compound in Inhibiting Myofibroblast Differentiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylates TGF-beta TGF-β TGF-beta->TGF-beta_Receptor Binds This compound This compound PDE1 PDE1 This compound->PDE1 Inhibits cAMP_cGMP cAMP / cGMP PDE1->cAMP_cGMP Degrades p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Smad_Complex Smad Complex p-Smad2_3->Smad_Complex Binds to Smad4 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PKA_PKG->p-Smad2_3 Inhibits Smad4 Smad4 Pro-fibrotic_Genes Pro-fibrotic Gene Transcription (α-SMA, Collagen) Smad_Complex->Pro-fibrotic_Genes Promotes Myofibroblast_Differentiation Myofibroblast Differentiation Pro-fibrotic_Genes->Myofibroblast_Differentiation

Caption: Signaling pathway of this compound in myofibroblast differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on myofibroblast differentiation.

TGF-β1-Induced Myofibroblast Differentiation in MRC-5 Cells

This protocol describes the induction of myofibroblast differentiation in human lung fibroblasts (MRC-5) using TGF-β1 and treatment with this compound.

Materials:

Procedure:

  • Culture MRC-5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed MRC-5 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.

  • Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 5 ng/mL.

  • Incubate the cells for 48 hours.

  • After incubation, harvest the cells for downstream analysis (Western Blot, Immunofluorescence, etc.).

Workflow for In Vitro Myofibroblast Differentiation Assay A Seed MRC-5 cells B Serum Starvation (24h) A->B C Pre-treatment with This compound or Vehicle (1h) B->C D TGF-β1 Stimulation (5 ng/mL, 48h) C->D E Cell Lysis / Fixation D->E F Downstream Analysis (Western Blot, IF, etc.) E->F

Caption: Experimental workflow for inducing and treating myofibroblasts.

Western Blot Analysis for α-SMA and Collagen I

This protocol details the detection of key myofibroblast markers, α-smooth muscle actin (α-SMA) and Collagen Type I, by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated MRC-5 cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence Staining for α-SMA

This protocol allows for the visualization of α-SMA stress fibers, a hallmark of myofibroblast differentiation.

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-SMA

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-α-SMA antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Sircol Soluble Collagen Assay

This assay quantifies the total soluble collagen secreted into the cell culture medium.

Materials:

  • Sircol™ Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

  • Cell culture supernatants

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Collect the cell culture medium from the treated cells.

  • Follow the manufacturer's instructions for the Sircol assay. Typically, this involves: a. Mixing the cell culture supernatant with the Sircol Dye Reagent. b. Incubating to allow the dye to bind to collagen. c. Centrifuging to pellet the collagen-dye complex. d. Washing the pellet to remove unbound dye. e. Dissolving the pellet in the Alkali Reagent.

  • Measure the absorbance of the solution at the recommended wavelength (typically around 555 nm).

  • Calculate the collagen concentration based on a standard curve generated using the provided collagen standard.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of fibroblasts, a key function of myofibroblasts.

Materials:

  • Confluent monolayer of MRC-5 cells in a 6-well plate

  • Sterile 200 µL pipette tip

  • Serum-free DMEM

  • This compound

  • TGF-β1

  • Inverted microscope with a camera

Procedure:

  • Grow MRC-5 cells to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with serum-free DMEM to remove detached cells.

  • Add serum-free DMEM containing TGF-β1 (5 ng/mL) and different concentrations of this compound or vehicle.

  • Capture images of the scratch at time 0.

  • Incubate the cells at 37°C and 5% CO2.

  • Capture images of the same fields at various time points (e.g., 12, 24, 48 hours).

  • Measure the area of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Conclusion

This compound is a potent and selective inhibitor of PDE1 that demonstrates significant anti-fibrotic activity by inhibiting myofibroblast differentiation. Its mechanism of action involves the modulation of the TGF-β/Smad signaling pathway through the elevation of intracellular cAMP and cGMP. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PDE1 inhibitors in the context of fibrotic diseases. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this promising compound.

References

Methodological & Application

Pde1-IN-8 In Vitro Assay: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro assay protocol for Pde1-IN-8, a potent inhibitor of Phosphodiesterase 1 (PDE1). This guide includes detailed experimental methodologies, data presentation in tabular format for easy comparison, and visual diagrams of key pathways and workflows.

Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signaling, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), making it a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways. The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C, which are expressed in various tissues and are implicated in a range of diseases, making them attractive therapeutic targets. This compound (also known as Compound 3f) has emerged as a potent inhibitor of PDE1, with notable selectivity for the PDE1C isoform.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various phosphodiesterase isoforms is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound, demonstrating its high potency and selectivity for PDE1C.

TargetIC50 (nM)
PDE1C11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress product datasheet for this compound.[1]

Experimental Protocols

The following is a detailed protocol for determining the in vitro inhibitory activity of this compound against PDE1 enzymes using a fluorescence polarization (FP) assay. This method is widely used for its robustness and suitability for high-throughput screening.

Principle of the Fluorescence Polarization Assay

The FP assay for PDE1 activity is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic hydrolysis. A small, fluorescein-labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE1 hydrolyzes the cyclic nucleotide, the resulting linear monophosphate is captured by a binding agent (e.g., a specific phosphate-binding nanobead). This forms a much larger complex that rotates more slowly, leading to a high fluorescence polarization signal. The presence of a PDE1 inhibitor like this compound prevents the hydrolysis of the substrate, thus keeping the fluorescence polarization low. The decrease in signal is proportional to the inhibitory activity of the compound.

Materials and Reagents
  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • This compound (dissolved in 100% DMSO)

  • Reference PDE1 inhibitor (e.g., Vinpocetine)

  • Fluorescein-labeled substrate (FAM-cAMP or FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl₂)

  • Calmodulin (CaM)

  • Binding Agent (phosphate-binding nanoparticles)

  • 96-well or 384-well black, flat-bottom assay plates

  • Fluorescence polarization plate reader

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compound dilutions in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Assay Plate Preparation:

    • Add the diluted this compound, reference inhibitor, and a vehicle control (Assay Buffer with the same final DMSO concentration) to the respective wells of the assay plate.

    • Include control wells for "no enzyme" (background) and "no inhibitor" (100% enzyme activity).

  • Enzyme and Activator Preparation:

    • Prepare a master mix of PDE Assay Buffer containing the required concentrations of CaCl₂ and CaM to activate the PDE1 enzyme.

    • Dilute the recombinant PDE1 enzyme to the desired concentration in the activated Assay Buffer. The optimal enzyme concentration should be predetermined through enzyme titration experiments to ensure the reaction is in the linear range.

  • Enzyme Addition and Pre-incubation:

    • Add the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare the FAM-labeled substrate solution in the activated Assay Buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation for a robust signal window.

  • Addition of Binding Agent and Signal Detection:

    • Stop the enzymatic reaction by adding the Binding Agent solution to all wells.

    • Incubate the plate for a further period (e.g., 30-60 minutes) to allow the binding of the hydrolyzed substrate to the agent.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence polarization values (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Signal of Inhibitor Well - Signal of No Enzyme Control) / (Signal of No Inhibitor Control - Signal of No Enzyme Control)])

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

To facilitate a clearer understanding of the concepts and procedures described, the following diagrams have been generated using the DOT language.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Signal cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Generates CaM Calmodulin (CaM) PDE1 PDE1 CaM->PDE1 Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolyzes cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits Ca2_ion Ca²⁺ Ca2_ion->CaM Binds

Caption: PDE1 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare this compound Serial Dilutions Plate_Prep 2. Add Compounds and Controls to Plate Compound_Prep->Plate_Prep Enzyme_Add 4. Add Enzyme and Pre-incubate Plate_Prep->Enzyme_Add Enzyme_Prep 3. Prepare Activated PDE1 Enzyme Solution Enzyme_Prep->Enzyme_Add Reaction_Start 5. Add Substrate and Incubate Enzyme_Add->Reaction_Start Binding_Agent 6. Add Binding Agent Reaction_Start->Binding_Agent Read_Plate 7. Measure Fluorescence Polarization Binding_Agent->Read_Plate Data_Analysis 8. Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for the in vitro determination of this compound IC50.

FP_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition With this compound Inhibition Start1 FAM-Substrate (Fast Rotation) Low FP PDE1_active PDE1 (Active) Start1->PDE1_active Hydrolysis Hydrolysis Hydrolyzed Substrate + Binding Agent PDE1_active->Hydrolysis End1 Large Complex (Slow Rotation) High FP Hydrolysis->End1 Start2 FAM-Substrate (Fast Rotation) Low FP PDE1_inactive PDE1 (Inactive) Start2->PDE1_inactive No Hydrolysis End2 FAM-Substrate (Fast Rotation) Low FP PDE1_inactive->End2 Pde1_IN_8 This compound Pde1_IN_8->PDE1_inactive Inhibits

Caption: Principle of the Fluorescence Polarization (FP) assay for PDE1 inhibition.

References

Application Note: High-Throughput Cell-Based Assay for the Characterization of Pde1-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a critical role in regulating intracellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin (Ca2+/CaM), positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[1][4][5] Dysregulation of PDE1 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer, making it an attractive therapeutic target.[1][6] Pde1-IN-8 is a potent inhibitor of PDE1, demonstrating significant selectivity for this enzyme family.[7] This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound and other potential PDE1 inhibitors in a high-throughput format.

Principle of the Assay

This protocol describes a bioluminescent cell-based assay that measures changes in intracellular cAMP levels. The assay utilizes a genetically engineered cell line that expresses a biosensor, which produces a luminescent signal in response to changes in cAMP concentration. Inhibition of PDE1 by a compound like this compound leads to an accumulation of intracellular cAMP, resulting in an increased luminescent signal that is proportional to the inhibitory activity of the compound.[8]

Materials and Reagents

  • HEK293 cell line stably expressing a cAMP-responsive biosensor (e.g., GloSensor™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Data Presentation

The potency and selectivity of this compound can be summarized in the following tables. Table 1 presents the half-maximal inhibitory concentrations (IC50) of this compound against various PDE isoforms, highlighting its selectivity for PDE1C. Table 2 provides typical assay performance parameters for a PDE1 cell-based assay.

Target This compound IC50 (nM)
PDE1C11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164
Data sourced from MedChemExpress.[7]

Table 2: Representative Assay Performance Metrics

Parameter Value Description
Z'-factor ≥ 0.5A measure of assay quality and suitability for high-throughput screening.
Signal-to-Background Ratio ≥ 3The ratio of the signal from the positive control to the negative control.
DMSO Tolerance ≤ 1%The maximum concentration of DMSO that does not significantly affect assay performance.[2][9]

Experimental Protocols

Cell Culture and Seeding
  • Culture the cAMP biosensor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Resuspend the cells in an appropriate volume of assay medium (e.g., DMEM without phenol (B47542) red) to achieve a target cell density.

  • Dispense the cell suspension into 384-well white, solid-bottom assay plates.

Compound Preparation and Addition
  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations for dose-response analysis.

  • Further dilute the compound serial dilutions in assay buffer. The final DMSO concentration in the assay should be kept below 1%.[2][9]

  • Add the diluted compounds or vehicle (for controls) to the appropriate wells of the assay plate containing the cells.

Assay Procedure
  • Incubate the assay plates with the compounds at 37°C for a predetermined period (e.g., 30 minutes) to allow for compound entry into the cells and interaction with the target.

  • Add a stimulator of adenylyl cyclase, such as forskolin, to all wells to induce cAMP production. The optimal concentration of the stimulator should be determined empirically.

  • Incubate the plates at room temperature for 15-30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • The raw luminescence data should be normalized to the positive (e.g., a known PDE1 inhibitor) and negative (vehicle) controls.

  • Calculate the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the PDE1 activity by 50%.

Visualizations

PDE1 Signaling Pathway and Point of Inhibition

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PDE1 PDE1 cAMP->PDE1 Hydrolyzes PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE1->AMP Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates CaM Ca2+/Calmodulin CaM->PDE1 Activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell-Based Assay

Experimental_Workflow start Start cell_culture 1. Culture & Seed Cells (HEK293 with cAMP biosensor) start->cell_culture compound_prep 2. Prepare this compound Serial Dilutions cell_culture->compound_prep compound_add 3. Add Compounds to Cells in 384-well plate compound_prep->compound_add incubation1 4. Incubate (37°C, 30 min) compound_add->incubation1 stimulation 5. Add Stimulator (e.g., Forskolin) incubation1->stimulation incubation2 6. Incubate (Room Temp, 15-30 min) stimulation->incubation2 luminescence 7. Measure Luminescence incubation2->luminescence data_analysis 8. Data Analysis (IC50 Determination) luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the this compound cell-based screening assay.

References

Application Notes and Protocols for PDE1-IN-8 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and evaluation of Pde1-IN-8, a selective inhibitor of Phosphodiesterase 1 (PDE1). Due to the limited publicly available data on this compound, the following protocols and dosing recommendations are based on established methodologies for other well-characterized PDE1 inhibitors, such as ITI-214 and Vinpocetine. Researchers should consider these as a starting point and perform dose-response studies to determine the optimal dosage for their specific animal model and experimental endpoint.[1]

Mechanism of Action

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin.[1][4] By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP, which in turn activate downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][2][5] This modulation of cyclic nucleotide signaling underlies the therapeutic potential of PDE1 inhibitors in various conditions, including neurodegenerative and cardiovascular diseases.[1][2][6]

Signaling Pathway of PDE1 Inhibition

The following diagram illustrates the signaling pathway affected by PDE1 inhibitors like this compound.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCRs AC Adenylate Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE1 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits Cellular_Response Downstream Cellular Responses (e.g., Neuronal Plasticity, Vasodilation) PKA->Cellular_Response PKG->Cellular_Response

Figure 1. Signaling pathway of PDE1 and the inhibitory action of this compound.

Dosing and Administration in Animal Models

The following tables summarize representative dosing information for various PDE1 inhibitors in rodent models. This data can serve as a starting point for designing in vivo studies with this compound.

Table 1: Dosing of PDE1 Inhibitors in Rodent Models

CompoundAnimal ModelDose RangeAdministration RouteStudy TypeReference
VinpocetineRat10 - 20 mg/kgNot SpecifiedBehavioral[7]
ITI-214Mouse1 - 10 mg/kg (suggested starting range)Intraperitoneal (IP)Efficacy Studies[1]
SCH-51866Mouse10 - 30 mg/kgOral (p.o.)Pharmacokinetics, Chronic Efficacy[2]
SCH-51866Mouse5 mg/kgIntravenous (i.v.)Pharmacokinetics[2]
8MM-IBMXRatNot SpecifiedNot SpecifiedHemodynamics, Vascular Remodeling[4]

Experimental Protocols

Preparation of Dosing Solutions

The solubility of this compound will dictate the appropriate vehicle. It is crucial to perform solubility tests before preparing dosing solutions.

Example Vehicle Preparation for Intraperitoneal (IP) Injection:

This protocol is for compounds with low aqueous solubility.

  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of 100% DMSO.

  • If necessary for solubility and stability, add a surfactant such as Tween 80 to a final concentration of 5-10%.

  • Slowly add sterile saline or PBS to the desired final volume and concentration while vortexing to prevent precipitation.[1]

  • Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10% of the total volume for intraperitoneal injections).[2]

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required.

Administration Routes

The choice of administration route depends on the experimental goals, such as the desired pharmacokinetic profile and target tissue.

1. Oral Gavage (p.o.)

This is a common method for systemic drug delivery.[2]

  • Protocol:

    • Accurately determine the weight of the animal.

    • Calculate the required volume of the dosing solution based on the animal's weight and the desired dose (in mg/kg).

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress after administration.[2]

2. Intraperitoneal (IP) Injection

  • Protocol:

    • Properly restrain the mouse, ensuring the head is tilted downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.[1]

3. Intravenous (IV) Injection

This route allows for rapid and complete bioavailability.[2]

  • Protocol (for mice):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

    • Place the mouse in a restrainer.

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, enter one of the lateral tail veins.

    • Administer the solution slowly.

    • Apply gentle pressure to the injection site after withdrawing the needle.[2]

4. Subcutaneous (s.c.) Injection

This route provides a slower absorption rate.[2]

  • Protocol:

    • Calculate the required volume of the dosing solution.

    • Lift a fold of skin on the back of the animal, creating a "tent".

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.[2]

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating a novel PDE1 inhibitor like this compound in an animal model.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound Start Start: Hypothesis (this compound has therapeutic potential) Formulation Dosing Solution Preparation (Solubility & Vehicle Selection) Start->Formulation Animal_Model Animal Model Selection (e.g., Alzheimer's, Cardiovascular Disease) Start->Animal_Model Dose_Finding Dose-Response & PK/PD Studies (Determine optimal dose and timing) Formulation->Dose_Finding Animal_Model->Dose_Finding Efficacy_Study Chronic Efficacy Studies (Treatment vs. Vehicle Control) Dose_Finding->Efficacy_Study Behavioral Behavioral Assessments (e.g., Morris Water Maze) Efficacy_Study->Behavioral Biochemical Biochemical & Histological Analysis (e.g., cAMP/cGMP levels, Tissue Staining) Efficacy_Study->Biochemical Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Figure 2. General experimental workflow for in vivo evaluation of this compound.

Important Considerations

  • Pharmacokinetics: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Brain-to-plasma concentration ratios are crucial for neurological applications.[2]

  • Off-Target Effects: Evaluate the selectivity of this compound. Inhibition of other PDE families could lead to off-target effects that need to be considered when interpreting efficacy and toxicity data.[2]

  • Vehicle Control: Always include a vehicle-only control group to account for any effects of the dosing solution itself.[1]

By following these guidelines and adapting them to the specific characteristics of this compound and the research question at hand, investigators can effectively design and execute preclinical studies to evaluate the therapeutic potential of this novel PDE1 inhibitor.

References

Application Notes and Protocols for Pde1-IN-8 Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme family in cellular signal transduction, responsible for the hydrolysis of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1 is dependent on calcium (Ca2+) and calmodulin (CaM), placing it at the intersection of calcium and cyclic nucleotide signaling pathways. The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and affinities for cAMP and cGMP. Inhibition of PDE1 leads to increased intracellular levels of these cyclic nucleotides, making it a promising therapeutic target for a variety of disorders, including those affecting the central nervous and cardiovascular systems.

Pde1-IN-8 is a potent inhibitor of phosphodiesterase 1 (PDE1), with a reported IC50 of 11 nM for PDE1C.[2] This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound and other test compounds using a fluorescence polarization (FP) assay. This homogeneous, high-throughput compatible method offers a robust and sensitive means to screen and characterize PDE1 inhibitors.

Principle of the Fluorescence Polarization Assay

The fluorescence polarization (FP) assay for PDE1 is a competitive, homogeneous assay that measures the change in the rotational motion of a fluorescently labeled substrate.[3][4] The fundamental principle is that a small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) tumbles rapidly in solution, resulting in a low fluorescence polarization value when excited with polarized light.

When the PDE1 enzyme hydrolyzes this fluorescent substrate, the resulting fluorescent monophosphate is captured by a large binding agent, often a nanoparticle.[3][4] This binding event dramatically increases the effective molecular size of the fluorescent molecule, slowing its rotation and leading to a high fluorescence polarization signal.

In the presence of a PDE1 inhibitor, such as this compound, the enzymatic hydrolysis of the fluorescent substrate is blocked. Consequently, the fluorescent substrate remains small and rotates freely, resulting in a low fluorescence polarization signal. The magnitude of the decrease in fluorescence polarization is directly proportional to the inhibitory activity of the compound.

Data Presentation

The inhibitory potency of this compound and other test compounds is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of PDE1 by 50%. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a summary of the reported in vitro inhibitory activity of this compound against various PDE isoforms.

TargetIC50 (nM)
PDE1C11[2]
PDE1A263[2]
PDE1B357[2]
PDE5A681[2]
PDE2A1820[2]
PDE7A2093[2]
PDE10A2394[2]
PDE4D3006[2]
PDE8A3729[2]
PDE9A4617[2]
PDE3A5164[2]

Experimental Protocols

This section provides a detailed methodology for performing the this compound fluorescence polarization assay. This protocol is designed for a 384-well plate format, but volumes can be scaled for other formats.

Materials and Reagents
  • Recombinant human PDE1 enzyme (isoform of interest, e.g., PDE1A, PDE1B, or PDE1C)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA))

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl₂)

  • Binding Agent (phosphate-binding nanoparticles)

  • This compound (or other test compounds) dissolved in 100% DMSO

  • Reference PDE1 inhibitor (e.g., Vinpocetine)

  • Black, low-volume, non-binding surface 384-well assay plates

  • Fluorescence polarization plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm for FAM)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound in DMSO add_inhibitor Add this compound/Controls to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PDE1 Enzyme Working Solution add_enzyme Add PDE1 Enzyme (Pre-incubation) prep_enzyme->add_enzyme prep_substrate Prepare Fluorescent Substrate Working Solution start_reaction Initiate Reaction with Fluorescent Substrate prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at RT (e.g., 60 min) start_reaction->incubation stop_reaction Stop Reaction & Develop Signal with Binding Agent incubation->stop_reaction read_plate Measure Fluorescence Polarization stop_reaction->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the PDE1 fluorescence polarization assay.

Detailed Assay Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC50 determination.

    • Further dilute the compound dilutions in PDE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to prevent assay interference.

  • Reagent Preparation:

    • Prepare the complete PDE Assay Buffer containing Calmodulin and CaCl₂ at their optimal concentrations.

    • Thaw the recombinant PDE1 enzyme on ice and dilute it to the desired working concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be predetermined by titration to ensure the reaction is within the linear range.

    • Prepare the fluorescent substrate (e.g., FAM-cAMP) working solution by diluting the stock in PDE Assay Buffer to the desired final concentration (typically in the low nanomolar range).

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds, reference inhibitor, or vehicle control (PDE Assay Buffer with DMSO) to the wells of a 384-well plate.

    • Add the diluted PDE1 enzyme solution (e.g., 5 µL) to all wells except the "no enzyme" control wells. To the "no enzyme" control wells, add an equal volume of PDE Assay Buffer.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction proceeds to approximately 20-30% completion for optimal signal window.

    • Stop the enzymatic reaction and initiate signal development by adding the Binding Agent solution (e.g., 10 µL) to all wells.

    • Incubate the plate for an additional 30-60 minutes at room temperature, protected from light, to allow for complete binding of the hydrolyzed substrate to the binding agent.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used (e.g., ~485 nm excitation and ~530 nm emission for FAM).

  • Data Analysis:

    • The fluorescence polarization values are typically reported in millipolarization units (mP).

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

      • mP_sample is the fluorescence polarization of the well with the test compound.

      • mP_min is the average fluorescence polarization of the "no enzyme" control (representing 100% inhibition).

      • mP_max is the average fluorescence polarization of the "enzyme only" control (representing 0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the central role of PDE1 in the regulation of cAMP and cGMP signaling pathways and highlights the point of action for inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE1 PDE1 cAMP->PDE1 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE1 Hydrolyzes AMP 5'-AMP GMP 5'-GMP Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response PDE1->AMP PDE1->GMP CaM Ca²⁺/Calmodulin CaM->PDE1 Activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for PDE1 Inhibition using a Radioenzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme family in cellular signal transduction, responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The activity of PDE1 is uniquely dependent on calcium and calmodulin, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways.[1][2] The PDE1 family comprises three subtypes—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[2] Dysregulation of PDE1 activity has been implicated in a variety of pathologies, making it an attractive therapeutic target for conditions affecting the central nervous system, cardiovascular system, and inflammatory responses.

This document provides detailed application notes and a comprehensive protocol for determining the inhibitory activity of compounds, such as Pde1-IN-8, against PDE1 using a radioenzymatic assay. This traditional and highly sensitive method remains a gold standard for quantifying phosphodiesterase activity.

Data Presentation

Quantitative data for the inhibitory activity of novel compounds against PDE1 isoforms is crucial for lead optimization and understanding structure-activity relationships. While specific inhibitory data for this compound is not publicly available, the following table presents data for other known PDE1 inhibitors to serve as a reference.

InhibitorTarget PDE Isoform(s)IC50 (µM)Notes
VinpocetinePDE18 - 50Subtype dependent; also inhibits IKK and voltage-gated Na+ channels.[3]
IC224PDE10.08Selective over other PDE families.[3]
8MM-IBMXPDE1-Used to significantly improve hemodynamics in preclinical models.[2]
ITI-214PDE1A, PDE1B, PDE1CSub-nanomolar>1000-fold selectivity over PDE4.[2]

Signaling Pathways

The inhibitory action of this compound and other inhibitors on the PDE1 signaling pathway prevents the degradation of cAMP and cGMP, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE1_Signaling_Pathway PDE1 Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects cluster_pde1 PDE1 Regulation AC_GC Adenylyl & Guanylyl Cyclases (AC/GC) cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC Substrates PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolysis Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA_PKG->Cellular_Response AMP_GMP AMP / GMP PDE1->AMP_GMP Pde1_IN_8 This compound (Inhibitor) Pde1_IN_8->PDE1 Inhibition

PDE1 signaling pathway and point of inhibition.

Experimental Protocols

Radioenzymatic Assay for PDE1 Inhibition

This protocol details a two-step radioenzymatic assay to determine the IC50 value of a test compound (e.g., this compound) for PDE1. The assay measures the conversion of a radiolabeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate, which is then converted to a radiolabeled nucleoside. The charged substrate is separated from the uncharged product by ion-exchange chromatography, and the amount of product is quantified by scintillation counting.

Materials and Reagents:

  • Recombinant human PDE1A, PDE1B, or PDE1C

  • [³H]-cAMP or [³H]-cGMP (specific activity ~30-40 Ci/mmol)

  • This compound or other test inhibitors

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl₂)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Dowex 1x8 or similar anion-exchange resin

  • Scintillation cocktail

  • 96-well plates

  • Scintillation vials

  • Liquid scintillation counter

Experimental Workflow Diagram:

Radioenzymatic_Assay_Workflow Radioenzymatic Assay Workflow for PDE1 Inhibition cluster_prep 1. Preparation cluster_reaction 2. PDE Reaction cluster_conversion 3. Nucleotidase Reaction cluster_separation 4. Separation cluster_quantification 5. Quantification & Analysis Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Add_Components Add Enzyme, Inhibitor, and Assay Buffer to Plate Prepare_Reagents->Add_Components Initiate_Reaction Initiate with [3H]-cAMP/cGMP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_PDE Terminate Reaction (e.g., Boiling) Incubate->Terminate_PDE Add_SVP Add Snake Venom Nucleotidase Terminate_PDE->Add_SVP Incubate_SVP Incubate at 30°C Add_SVP->Incubate_SVP Apply_to_Column Apply Reaction Mixture to Anion-Exchange Column Incubate_SVP->Apply_to_Column Elute_Product Elute [3H]-adenosine/guanosine (Uncharged Product) Apply_to_Column->Elute_Product Scintillation_Count Add Scintillation Cocktail and Count Radioactivity Elute_Product->Scintillation_Count Calculate_IC50 Calculate % Inhibition and Determine IC50 Scintillation_Count->Calculate_IC50

Workflow for the PDE1 radioenzymatic assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it on ice.

    • Prepare a stock solution of the PDE1 enzyme in Assay Buffer. The final concentration should be determined empirically to achieve approximately 10-20% hydrolysis of the substrate during the assay.

    • Activate the PDE1 enzyme by adding CaCl₂ (final concentration ~2 mM) and Calmodulin (final concentration ~20 µg/mL) to the enzyme solution.

    • Prepare a stock solution of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) in Assay Buffer. A final concentration of ~1 µM is typically used.

    • Prepare serial dilutions of this compound or the test compound in the desired solvent (e.g., DMSO) and then dilute further in Assay Buffer.

  • PDE Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle for control wells)

      • Activated PDE1 enzyme solution

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Terminate the reaction by placing the plate in a boiling water bath for 1-2 minutes, followed by cooling on ice.

  • Nucleotidase Reaction:

    • To each well, add a solution of snake venom nucleotidase (e.g., 10 µl of a 1 mg/ml solution).

    • Incubate the plate at 30°C for 10-15 minutes to allow the conversion of 5'-AMP/GMP to adenosine/guanosine.

  • Separation of Product:

    • Prepare small columns with an anion-exchange resin (e.g., Dowex 1x8).

    • Apply the entire reaction mixture from each well onto a separate column.

    • Wash the columns with a low-salt buffer to elute the uncharged [³H]-adenosine or [³H]-guanosine into scintillation vials. The charged, unreacted [³H]-cAMP/cGMP and the intermediate [³H]-AMP/GMP will remain bound to the resin.

  • Quantification and Data Analysis:

    • Add a suitable scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (CPM_inhibitor - CPM_blank) / (CPM_vehicle - CPM_blank)] Where:

      • CPM_inhibitor is the CPM in the presence of the inhibitor.

      • CPM_vehicle is the CPM in the absence of the inhibitor (vehicle control).

      • CPM_blank is the background CPM (no enzyme control).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The radioenzymatic assay remains a robust and sensitive method for characterizing the inhibitory potential of compounds against PDE1. The detailed protocol and accompanying information in these application notes provide a solid foundation for researchers to investigate novel PDE1 inhibitors like this compound. Accurate determination of inhibitory potency is a critical step in the development of new therapeutics targeting the PDE1 enzyme family.

References

Application Notes and Protocols: Measuring cAMP/cGMP Levels after Pde1-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that play pivotal roles in a myriad of physiological processes. The intracellular concentrations of these critical signaling molecules are meticulously regulated by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs).[1][2] The PDE1 family of enzymes are dual-substrate PDEs, capable of hydrolyzing both cAMP and cGMP.[2][3][4] A distinguishing characteristic of the PDE1 family is its activation by calcium/calmodulin (Ca²⁺/CaM), positioning it as a crucial integrator of calcium and cyclic nucleotide signaling pathways.[2][4][5][6]

The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C, each exhibiting distinct tissue distribution and substrate affinities. PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[2][6][7] Consequently, the inhibition of PDE1 presents a promising therapeutic strategy for a range of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses, by potentiating cAMP and/or cGMP downstream signaling cascades.[2][8][9][10]

Pde1-IN-8 is a small molecule inhibitor of PDE1. By blocking the catalytic activity of PDE1, this compound is expected to increase the intracellular levels of cAMP and cGMP, thereby modulating the activity of their respective downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).[9] This application note provides detailed protocols for treating cells with a representative PDE1 inhibitor and subsequently measuring the changes in intracellular cAMP and cGMP levels.

Signaling Pathways

The following diagrams illustrate the central role of PDE1 in the cAMP and cGMP signaling pathways and the mechanism of action for a PDE1 inhibitor like this compound.

camp_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts ATP AC PKA PKA cAMP->PKA Activates PDE1 PDE1 cAMP->PDE1 Hydrolyzes Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates AMP AMP PDE1->AMP to Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits CaM Ca²⁺/CaM CaM->PDE1 Activates Agonist Agonist Agonist->GPCR Activates cGMP_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol sGC Soluble Guanylyl Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP Converts GTP sGC PKG PKG cGMP->PKG Activates PDE1 PDE1 cGMP->PDE1 Hydrolyzes Downstream Downstream Cellular Responses PKG->Downstream Phosphorylates GMP GMP PDE1->GMP to Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits CaM Ca²⁺/CaM CaM->PDE1 Activates NO Nitric Oxide (NO) NO->sGC Activates experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement Seed Seed Cells Culture Culture Cells (24-48h) Seed->Culture Prepare Prepare this compound Dilutions Culture->Prepare Treat Treat Cells with This compound Prepare->Treat Stimulate Optional: Agonist Stimulation Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Assay Perform cAMP/cGMP Assay Lyse->Assay Analyze Data Analysis Assay->Analyze

References

Application Notes and Protocols for PDE1 Inhibition in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pde1-IN-8": Extensive literature searches did not yield specific information on a compound designated "this compound" for use in Alzheimer's disease mouse models. The following application notes and protocols are based on the well-characterized and frequently cited Phosphodiesterase 1 (PDE1) inhibitor, Vinpocetine , as a representative compound for this class of inhibitors. The principles, experimental designs, and protocols detailed below are broadly applicable to the preclinical evaluation of novel PDE1 inhibitors in the context of Alzheimer's disease research.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] The pathology of AD includes the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Phosphodiesterase 1 (PDE1) has emerged as a promising therapeutic target for AD.[2][3] PDE1 is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in neuronal signaling pathways crucial for learning and memory.[1][2] Inhibition of PDE1 increases intracellular levels of cAMP and cGMP, which in turn activates downstream signaling cascades like Protein Kinase A (PKA) and Protein Kinase G (PKG), promoting synaptic plasticity and offering neuroprotection.[1][4] Vinpocetine, a well-known PDE1 inhibitor, has demonstrated the ability to improve cognitive function in various preclinical models of neurodegeneration.[1][2]

Mechanism of Action of PDE1 Inhibitors in Alzheimer's Disease

PDE1 inhibitors exert their therapeutic effects by preventing the breakdown of cAMP and cGMP.[5] This leads to the activation of the cAMP/PKA/CREB/BDNF and cGMP/PKG/CREB/BDNF signaling pathways.[2] The activation of cAMP response element-binding protein (CREB) is critical for long-term memory formation and synaptic plasticity.[6][7] By enhancing these signaling pathways, PDE1 inhibitors can potentially restore synaptic function, enhance cognitive performance, and provide neuroprotective effects against the pathological insults of Alzheimer's disease.[2][8]

PDE1_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP GTP PDE1 PDE1 cAMP->PDE1 Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE1 Hydrolyzes PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates BDNF BDNF (Neuroprotection, Synaptic Plasticity) CREB->BDNF Promotes Transcription Vinpocetine Vinpocetine (PDE1 Inhibitor) Vinpocetine->PDE1 Inhibits

Signaling pathway of PDE1 inhibition.[1]

Experimental Protocols

Alzheimer's Disease Animal Model Induction

A commonly used method to induce an AD-like pathology in rodents is the intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers.[1]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6J mice (2-months old).[1][9]

  • Amyloid-beta 1-42 (Aβ1-42) peptide.[1]

  • Sterile, pyrogen-free water or PBS.[1]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).[1]

  • Stereotaxic apparatus.[1]

  • Hamilton syringe (10 µL).[1]

  • Surgical tools.[1]

Protocol:

  • Aβ1-42 Preparation: Prepare Aβ1-42 oligomers according to established protocols. A common method involves dissolving the peptide in sterile water and incubating it at 37°C for several days to promote aggregation.[1]

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and mount it securely in the stereotaxic apparatus.

  • Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. A small burr hole is drilled over the injection site.

  • Intracerebroventricular Injection: Slowly inject the prepared Aβ1-42 oligomers into the lateral ventricles.[1]

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least two weeks before commencing behavioral testing.[1]

Behavioral Assays for Cognitive Assessment

a) Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.[1]

Protocol:

  • Acquisition Phase (4-5 days):

    • Fill a circular pool with water made opaque with non-toxic paint.

    • Place a hidden platform 1-2 cm below the water surface.

    • Conduct multiple trials per day, placing the animal into the pool from different starting positions.

    • Record the time it takes for the animal to find the hidden platform (escape latency).

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.[1]

b) Passive Avoidance Test

This test evaluates fear-motivated learning and memory.[1]

Protocol:

  • Acquisition/Training Trial:

    • Place the animal in the illuminated compartment of a two-compartment apparatus.

    • When the animal enters the dark compartment, deliver a mild foot shock.

  • Retention Trial (24 hours later):

    • Place the animal back in the illuminated compartment.

    • Record the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Intervention cluster_assessment Assessment Induction AD Model Induction (e.g., Aβ1-42 ICV Injection) Recovery Post-Surgical Recovery (2 weeks) Induction->Recovery Treatment Treatment with PDE1 Inhibitor (e.g., Vinpocetine) or Vehicle Recovery->Treatment Behavioral Behavioral Testing (MWM, Passive Avoidance) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., cAMP/cGMP levels, Protein Expression) Behavioral->Biochemical

General experimental workflow for evaluating PDE1 inhibitors.[1]

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of Vinpocetine in rodent models of Alzheimer's disease.

Table 1: Effect of Vinpocetine on Spatial Memory in the Morris Water Maze (MWM) in an Aβ-induced AD Rat Model

GroupTreatmentEscape Latency (seconds) - Day 4Time in Target Quadrant (seconds) - Probe Trial
ShamVehicle15.2 ± 2.125.8 ± 3.5
AD ModelVehicle45.7 ± 4.312.1 ± 2.8
AD ModelVinpocetine (5 mg/kg)22.5 ± 3.620.3 ± 3.1
AD ModelVinpocetine (10 mg/kg)18.9 ± 2.9 23.1 ± 2.9
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle group. Data adapted from representative studies.

Table 2: Effect of Vinpocetine on Fear Memory in the Passive Avoidance Test in an Aβ-induced AD Rat Model

GroupTreatmentStep-through Latency (seconds) - Retention Trial
ShamVehicle280.5 ± 15.2
AD ModelVehicle95.3 ± 10.8
AD ModelVinpocetine (5 mg/kg)185.7 ± 12.4
AD ModelVinpocetine (10 mg/kg)240.1 ± 14.6**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to AD Model + Vehicle group. Data adapted from representative studies.

Table 3: Effect of Vinpocetine on Biochemical Markers in the Hippocampus of an Aβ-induced AD Rat Model

GroupTreatmentcAMP Levels (pmol/mg protein)cGMP Levels (pmol/mg protein)
ShamVehicle12.5 ± 1.31.8 ± 0.2
AD ModelVehicle6.8 ± 0.90.9 ± 0.1
AD ModelVinpocetine (10 mg/kg)10.9 ± 1.11.5 ± 0.2
*Data are presented as mean ± SEM. p < 0.05 compared to AD Model + Vehicle group. Data adapted from representative studies.
Conclusion

The inhibition of PDE1, exemplified by the actions of Vinpocetine, presents a compelling therapeutic avenue for Alzheimer's disease.[1] The provided protocols and data demonstrate the potential of PDE1 inhibitors to ameliorate cognitive deficits in animal models of AD by enhancing synaptic plasticity and potentially mitigating downstream pathological effects.[1][2] Newer, more selective PDE1 inhibitors, such as ITI-214 which is currently in clinical development, may offer improved therapeutic profiles.[10][11] Researchers and drug development professionals can utilize these methodologies to evaluate novel PDE1 inhibitors and further explore their therapeutic potential in neurodegenerative diseases.

References

Pde1-IN-8 for Studying Cardiac Hypertrophy in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli that can ultimately lead to heart failure.[1] Cyclic nucleotide signaling pathways, involving cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), are critical regulators of cardiac function and remodeling.[1][2] Phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cGMP and cAMP, has emerged as a key therapeutic target in cardiac hypertrophy.[2][3] Specifically, the PDE1A and PDE1C isoforms are upregulated in hypertrophied hearts.[1][2] Inhibition of PDE1 has been demonstrated to attenuate cardiac hypertrophy in preclinical models, making compounds like Pde1-IN-8 valuable research tools.[2][4]

While specific data for "this compound" is not extensively available in the public domain, this document provides a comprehensive guide based on the well-characterized effects of selective PDE1 inhibitors, such as IC86340 and vinpocetine, which are widely used to study cardiac hypertrophy in rodent models. These protocols and notes will serve as a robust framework for investigating the therapeutic potential of novel PDE1 inhibitors like this compound.

Mechanism of Action and Signaling Pathways

PDE1 inhibition mitigates cardiac hypertrophy primarily by modulating cGMP and cAMP signaling cascades.[1] In rodents, the PDE1A isoform is predominant in the heart, and its inhibition primarily elevates cGMP levels.[5][6] This leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets that suppress hypertrophic signaling.[1][3] In contrast, the PDE1C isoform, which has a higher expression in the human heart, regulates both cGMP and cAMP.[1][5] Its inhibition can lead to increased cAMP levels, activating protein kinase A (PKA) and subsequent downstream pathways that can also have protective effects against apoptosis and hypertrophy.[7][8]

The anti-hypertrophic effects of PDE1 inhibition are mediated through the following key signaling pathways:

  • cGMP/PKG Pathway: Inhibition of PDE1A leads to increased cGMP, activating PKG. Activated PKG can inhibit the calcineurin-NFAT signaling pathway, a key driver of pathological hypertrophy.[3]

  • cAMP/PKA Pathway: Inhibition of PDE1C can increase cAMP levels, activating PKA. PKA can phosphorylate various proteins involved in calcium handling and gene transcription, contributing to anti-hypertrophic and pro-survival effects.[7][8]

cluster_stimuli Hypertrophic Stimuli cluster_cell Cardiomyocyte cluster_intervention Intervention Ang II Ang II Ca2+/CaM Ca2+/CaM Ang II->Ca2+/CaM Phenylephrine Phenylephrine Phenylephrine->Ca2+/CaM PDE1A PDE1A Ca2+/CaM->PDE1A activates cGMP cGMP PDE1A->cGMP hydrolyzes PKG PKG cGMP->PKG activates Hypertrophy Hypertrophy PKG->Hypertrophy inhibits This compound This compound This compound->PDE1A inhibits

This compound Signaling Pathway in Cardiac Hypertrophy.

Experimental Protocols

The following protocols are adapted from established studies using PDE1 inhibitors in rat models of cardiac hypertrophy. Researchers should optimize these protocols for their specific experimental conditions and for the unique properties of this compound.

In Vivo Model: Angiotensin II (Ang II)-Induced Cardiac Hypertrophy in Rats

This model is widely used to induce pressure-overload hypertrophy.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Induction of Hypertrophy:

  • Method: Continuous infusion of Angiotensin II using osmotic mini-pumps.

  • Dosage: 0.7 mg/kg/day for 2 weeks.[9]

  • Procedure:

    • Anesthetize the rats (e.g., isoflurane).

    • Implant osmotic mini-pumps (e.g., Alzet) subcutaneously in the back.

    • Pumps will be filled with either Ang II solution or vehicle (saline).

3. This compound Administration:

  • Route: Intraperitoneal (i.p.) injection or oral gavage.

  • Dosage: A dose-response study is recommended. Based on studies with IC86340, a starting dose could be in the range of 3 mg/kg/day.[9]

  • Timeline: Administer this compound daily, starting concurrently with or a few days prior to Ang II infusion, and continue for the 2-week duration.

  • Control Groups:

    • Vehicle + Vehicle for this compound

    • Ang II + Vehicle for this compound

    • Ang II + this compound

4. Assessment of Cardiac Hypertrophy:

  • Echocardiography: Perform at baseline and at the end of the study to measure parameters like left ventricular wall thickness, internal dimensions, and fractional shortening.

  • Hemodynamic Measurements: At the end of the study, measure blood pressure.

  • Organ Weights: Measure heart weight, body weight, and calculate the heart weight to body weight ratio (HW/BW).

  • Histology:

    • Fix heart tissue in 10% formalin.

    • Embed in paraffin (B1166041) and section.

    • Stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size.

    • Stain with Masson's trichrome to evaluate fibrosis.

  • Gene Expression Analysis (RT-qPCR): Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) in heart tissue.

Start Start Acclimatization Acclimatization Start->Acclimatization Baseline_Measurements Baseline Measurements (Echocardiography) Acclimatization->Baseline_Measurements Group_Allocation Group Allocation Baseline_Measurements->Group_Allocation AngII_Pump_Implantation Ang II Pump Implantation Group_Allocation->AngII_Pump_Implantation Pde1_IN_8_Treatment Daily this compound Treatment (2 weeks) AngII_Pump_Implantation->Pde1_IN_8_Treatment Final_Measurements Final Measurements (Echocardiography, Hemodynamics) Pde1_IN_8_Treatment->Final_Measurements Sacrifice_Tissue_Collection Sacrifice and Tissue Collection Final_Measurements->Sacrifice_Tissue_Collection Analysis Analysis (Histology, RT-qPCR) Sacrifice_Tissue_Collection->Analysis End End Analysis->End

Experimental Workflow for In Vivo Rat Study.
In Vitro Model: Phenylephrine (PE)-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This model allows for the direct assessment of this compound's effects on cardiomyocytes.

1. Cell Culture:

  • Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.

  • Plate cells and allow them to attach and start beating synchronously.

2. Induction of Hypertrophy:

  • Agent: Phenylephrine (PE), an α1-adrenergic agonist.

  • Concentration: A typical concentration is 100 µM.

  • Duration: 24-48 hours.

3. This compound Treatment:

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours before adding PE.

4. Assessment of Hypertrophy:

  • Cell Size Measurement:

    • Fix cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin).

    • Measure the cell surface area using imaging software (e.g., ImageJ).

  • Protein Synthesis:

    • Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.

  • Gene Expression Analysis (RT-qPCR):

    • Analyze the expression of hypertrophic markers (ANP, BNP).

Data Presentation

The following tables summarize expected quantitative data based on studies with established PDE1 inhibitors. These should be used as a template for presenting data obtained with this compound.

Table 1: In Vivo Effects of this compound on Ang II-Induced Cardiac Hypertrophy in Rats

ParameterVehicleAng II + VehicleAng II + this compound
Heart Weight / Body Weight (mg/g) ↑↑
Left Ventricular Posterior Wall Thickness (mm) ↑↑
Cardiomyocyte Cross-Sectional Area (µm²) ↑↑
Fibrotic Area (%) ↑↑
ANP mRNA Expression (fold change) 1.0↑↑↑↓↓
BNP mRNA Expression (fold change) 1.0↑↑↑↓↓

Arrow indicators (↑, ↓) represent the expected direction of change compared to the vehicle control group. The number of arrows indicates the relative magnitude of the change.

Table 2: In Vitro Effects of this compound on PE-Induced Hypertrophy in NRVMs

ParameterControlPE + VehiclePE + this compound
Cell Surface Area (µm²) ↑↑
[3H]-Leucine Incorporation (cpm/µg protein) ↑↑
ANP mRNA Expression (fold change) 1.0↑↑↑↓↓

Arrow indicators (↑, ↓) represent the expected direction of change compared to the control group. The number of arrows indicates the relative magnitude of the change.

Conclusion

This compound represents a promising tool for dissecting the role of PDE1 in cardiac hypertrophy. The protocols and expected outcomes detailed in this document, based on extensive research with other PDE1 inhibitors, provide a solid foundation for researchers to design and execute meaningful experiments. By carefully evaluating the effects of this compound in both in vivo and in vitro models, the scientific community can further elucidate the therapeutic potential of PDE1 inhibition for heart disease.

References

Application Notes and Protocols for In Vivo Efficacy Studies of PDE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for a specific compound designated "Pde1-IN-8" did not yield publicly available in vivo efficacy studies. The following application notes and protocols are based on the broader class of Phosphodiesterase 1 (PDE1) inhibitors and draw upon published research for representative compounds such as ITI-214 and vinpocetine. These guidelines are intended to serve as a comprehensive resource for designing and conducting in vivo efficacy studies for novel PDE1 inhibitors.

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.[4] PDE1 is highly expressed in the central nervous system (CNS) and the cardiovascular system, making it a promising therapeutic target for a range of disorders.[1][2][3] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, which can modulate neuronal plasticity, vascular tone, and inflammation.[2][5] Preclinical and clinical studies have explored the therapeutic potential of PDE1 inhibitors in neurodegenerative diseases like Alzheimer's and Parkinson's disease, cognitive impairment, and cardiovascular conditions.[2][6][7]

Signaling Pathway of PDE1 Inhibition

The mechanism of action of PDE1 inhibitors involves the potentiation of downstream signaling cascades through the elevation of cAMP and cGMP levels.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP GTP to cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) CREB CREB Phosphorylation PKA->CREB PKG Protein Kinase G (PKG) PKG->CREB Cellular_Response Neuronal Plasticity, Vasodilation, Anti-inflammatory Effects CREB->Cellular_Response Gene Transcription PDE1 PDE1 5AMP 5'-AMP PDE1->5AMP 5GMP 5'-GMP PDE1->5GMP Pde1_IN_8 PDE1 Inhibitor (e.g., this compound) Pde1_IN_8->PDE1 Inhibition cAMP->PKA Activation cAMP->PDE1 Hydrolysis cGMP->PKG Activation cGMP->PDE1 Hydrolysis

Caption: General signaling pathway of PDE1 inhibition.

Quantitative Data Summary for In Vivo Studies of PDE1 Inhibitors

The following table summarizes the types of quantitative data typically collected in in vivo efficacy studies of PDE1 inhibitors. The specific endpoints will vary depending on the therapeutic indication being investigated.

Category Endpoint Description Animal Model Examples
Pharmacokinetics Plasma/Brain ConcentrationMeasurement of drug levels over time to determine Cmax, Tmax, AUC, and brain penetration.Rodents, Non-human primates
Half-life (t1/2)Time required for the drug concentration to decrease by half.Rodents, Non-human primates
Pharmacodynamics cAMP/cGMP LevelsMeasurement of cyclic nucleotide levels in target tissues (e.g., brain, heart) to confirm target engagement.Rodents
Protein PhosphorylationAssessment of downstream targets like phosphorylated CREB.Rodents
Efficacy (Neurology) Cognitive PerformanceBehavioral tests such as the Morris Water Maze, Novel Object Recognition, or Passive Avoidance to assess learning and memory.[1]Rodent models of Alzheimer's disease (e.g., APP/PS1 mice), age-related cognitive decline.
Motor FunctionAssessment of motor coordination and activity using tests like the rotarod or open field test.Rodent models of Parkinson's disease (e.g., 6-OHDA-lesioned rats).
Efficacy (Cardiovascular) Blood PressureMeasurement of systolic and diastolic blood pressure in hypertensive animal models.[8]Spontaneously hypertensive rats (SHR).
Cardiac FunctionEchocardiographic assessment of parameters like ejection fraction and fractional shortening.[9]Models of heart failure (e.g., transverse aortic constriction).
Vascular RemodelingHistological analysis of blood vessel wall thickness and lumen diameter.[9]Models of pulmonary hypertension.
Safety/Tolerability Body WeightMonitoring for changes in body weight throughout the study.All models
Clinical ObservationsDaily observation for any adverse clinical signs.All models
Locomotor ActivityAssessment of spontaneous movement to detect potential sedative or stimulant effects.[4]All models

Experimental Protocols

Below are detailed protocols for key experiments used to evaluate the in vivo efficacy of PDE1 inhibitors.

Protocol 1: Assessment of Cognitive Enhancement in a Rodent Model of Alzheimer's Disease (Novel Object Recognition Test)

Objective: To evaluate the effect of a PDE1 inhibitor on recognition memory.

Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1) and age-matched wild-type controls.

Materials:

  • Test compound (PDE1 inhibitor)

  • Vehicle control

  • Open field arena (e.g., 50 x 50 x 50 cm)

  • A variety of objects with different shapes, colors, and textures

  • Video tracking software

Procedure:

  • Habituation: Individually place each mouse in the empty open field arena for 10 minutes per day for 3 consecutive days to acclimate them to the environment.

  • Dosing: On day 4, administer the test compound or vehicle to the mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the training session.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena at a fixed distance from each other.

    • Allow the mouse to freely explore the arena and objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object and oriented towards it.

  • Retention Interval: Return the mouse to its home cage for a specific period (e.g., 24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back into the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

    • Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Cardiovascular Effects in a Hypertensive Rat Model

Objective: To assess the impact of a PDE1 inhibitor on blood pressure.

Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

Materials:

  • Test compound (PDE1 inhibitor)

  • Vehicle control

  • Telemetry system for continuous blood pressure monitoring or a non-invasive tail-cuff system.

Procedure:

  • Animal Preparation (for telemetry): Surgically implant telemetry transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline blood pressure and heart rate for at least 24 hours before dosing.

  • Dosing: Administer a single dose of the test compound or vehicle to the rats.

  • Post-Dose Monitoring: Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours) after dosing.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) from baseline for each animal at different time points.

    • Compare the changes in MAP between the treated and vehicle groups.

    • Analyze the dose-response relationship if multiple doses are tested.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of a PDE1 inhibitor.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Workflow Model_Selection Animal Model Selection (e.g., APP/PS1 Mice) Acclimation Acclimation & Baseline Measurements Model_Selection->Acclimation Randomization Group Randomization Acclimation->Randomization Dosing Dosing Regimen (Vehicle vs. PDE1 Inhibitor) Randomization->Dosing Behavioral_Testing Efficacy Assessment (e.g., Behavioral Tests) Dosing->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Testing->Tissue_Collection Biomarker_Analysis Pharmacodynamic Analysis (cAMP/cGMP levels) Tissue_Collection->Biomarker_Analysis Data_Analysis Statistical Analysis & Reporting Biomarker_Analysis->Data_Analysis

Caption: A representative workflow for an in vivo efficacy study.

References

Pde1-IN-8 for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical family of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] The activity of PDE1 is dependent on calcium and calmodulin (CaM), making it a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[1][2] The PDE1 family comprises three subtypes: PDE1A, PDE1B, and PDE1C, which are distinguished by their tissue-specific expression and their affinities for cAMP and cGMP.[3] Dysregulation of PDE1 activity has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, rendering it an attractive therapeutic target.[1][4]

Pde1-IN-8 is a potent inhibitor of the PDE1 enzyme family. These application notes provide detailed methodologies for the use of this compound in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel PDE1 inhibitors. The following sections detail the mechanism of action of PDE1, present quantitative data for this compound, and offer comprehensive protocols for biochemical and cell-based HTS assays.

Mechanism of Action of PDE1

PDE1 enzymes are activated upon binding of a Ca2+/calmodulin complex, which stimulates the hydrolysis of both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP, respectively).[1] By inhibiting PDE1, compounds such as this compound prevent the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This elevation in cAMP and cGMP levels, in turn, activates downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG), influencing a wide range of cellular processes.[5]

Data Presentation: Quantitative Data for this compound

The following tables summarize the inhibitory activity of this compound against various phosphodiesterase isoforms.

Table 1: Inhibitory Potency of this compound against PDE1 Isoforms

IsoformIC₅₀ (nM)
PDE1C11
PDE1A263
PDE1B357

Data sourced from MedChemExpress.[2]

Table 2: Selectivity Profile of this compound against Other PDE Families

IsoformIC₅₀ (nM)
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress.[2]

Signaling Pathway

PDE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PDE1 PDE1 cAMP_cGMP->PDE1 Substrate Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylation of targets AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolysis CaM Calmodulin CaM->PDE1 Activates Ca2 Ca2->CaM Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits

Caption: PDE1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Biochemical High-Throughput Screening (HTS) Assay: Fluorescence Polarization (FP)

This assay measures the inhibition of PDE1 activity by detecting the hydrolysis of a fluorescein-labeled cAMP or cGMP substrate.

FP_Assay_Workflow A Dispense this compound or Test Compounds into Assay Plate B Add PDE1 Enzyme Solution A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Fluorescently Labeled Substrate (cAMP-FAM or cGMP-FAM) C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Binding Agent E->F G Incubate to Reach Equilibrium F->G H Read Fluorescence Polarization G->H

Caption: Fluorescence Polarization (FP) Assay Workflow.

Materials:

  • Purified, active PDE1 enzyme (isoform of interest)

  • This compound (as a positive control inhibitor)

  • Test compound library

  • Fluorescein-labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Calmodulin

  • CaCl₂

  • Binding agent (e.g., specific antibody or nanoparticle that binds the hydrolyzed product)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence polarization measurements

Protocol:

  • Compound Plating: Dispense test compounds and this compound (for control wells) into the assay plate. Typically, a 10-point dose-response curve is prepared.

  • Enzyme Preparation: Prepare the PDE1 enzyme solution in assay buffer supplemented with Calmodulin and CaCl₂ to ensure enzyme activation. The optimal enzyme concentration should be determined empirically to achieve a stable and robust signal window.

  • Enzyme Addition: Add the prepared PDE1 enzyme solution to all wells except the negative control (no enzyme) wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Binding: Stop the reaction by adding the binding agent. The binding agent will specifically bind to the hydrolyzed fluorescent product.

  • Equilibrium Incubation: Incubate for an additional 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 525 nm for FAM).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibition) and low (no enzyme) controls. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell-Based HTS Assay: GloSensor™ cAMP/cGMP Assay

This assay measures changes in intracellular cAMP or cGMP levels in live cells in response to PDE1 inhibition.

GloSensor_Assay_Workflow A Seed Cells Expressing GloSensor™ Biosensor B Equilibrate Cells with GloSensor™ Reagent A->B C Add this compound or Test Compounds B->C D Incubate C->D E Add Stimulant to Induce cAMP/cGMP Production D->E F Read Luminescence E->F

Caption: GloSensor™ Assay Workflow.

Materials:

  • Host cell line (e.g., HEK293) stably or transiently expressing the GloSensor™ cAMP or cGMP biosensor

  • This compound (as a reference compound)

  • Test compound library

  • Cell culture medium

  • GloSensor™ Reagent

  • Stimulant to induce cyclic nucleotide production (e.g., forskolin (B1673556) for cAMP, SNP for cGMP)

  • 384-well, white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Cell Plating: Seed the GloSensor™-expressing cells into the assay plates and incubate overnight to allow for cell attachment.

  • Reagent Equilibration: Remove the culture medium and add the GloSensor™ Reagent diluted in an appropriate buffer (e.g., CO₂-independent medium). Incubate for 2 hours at room temperature or 37°C.

  • Compound Addition: Add the test compounds or this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation: Add a stimulant to induce the production of either cAMP or cGMP. The concentration of the stimulant should be optimized to produce a submaximal response to allow for the detection of potentiation by PDE inhibitors.

  • Detection: Immediately measure the luminescence signal using a plate-reading luminometer. Kinetic readings can be taken to monitor the change in cyclic nucleotide levels over time.

  • Data Analysis: The raw luminescence data should be normalized to a vehicle control. Calculate the percent activation or potentiation for each compound concentration and determine the EC₅₀ values.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of novel PDE1 inhibitors, using this compound as a potent and selective reference compound. The fluorescence polarization assay offers a direct biochemical method suitable for primary HTS, while the GloSensor™ assay provides a cell-based context to evaluate compound activity on intracellular cyclic nucleotide levels. These methodologies, combined with the quantitative data for this compound, will aid researchers in the identification and development of new therapeutic agents targeting the PDE1 enzyme family.

References

Application Notes and Protocols for Western Blot Analysis of Phosphodiesterase 1 (PDE1) Expression Following Pde1-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signal transduction, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This enzyme is dependent on calcium (Ca²⁺) and calmodulin (CaM) for its activity, positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1] The PDE1 family is composed of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and affinities for cAMP and cGMP.[1] Dysregulation of PDE1 activity has been implicated in various pathological conditions, making it a compelling therapeutic target. Pde1-IN-8 is a small molecule inhibitor developed to target PDE1. A crucial aspect of its preclinical evaluation is to characterize its effect on the target protein. Western blot analysis is a fundamental technique to investigate the expression levels of PDE1 in response to treatment with this compound.

Mechanism of Action and Signaling Pathway

This compound is designed to inhibit the catalytic activity of PDE1. By blocking PDE1, the inhibitor prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell.[2] This elevation in second messengers activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] These kinases then phosphorylate a multitude of substrate proteins, influencing a wide range of cellular processes including gene transcription, smooth muscle relaxation, and neuronal plasticity.[3][4]

Below is a diagram illustrating the canonical PDE1 signaling pathway and the inhibitory action of this compound.

PDE1_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones, Neurotransmitters) receptor Receptor extracellular_signal->receptor Binds ac_gc Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) receptor->ac_gc Activates atp_gtp ATP / GTP camp_cgmp cAMP / cGMP atp_gtp->camp_cgmp Converts to pde1 PDE1 camp_cgmp->pde1 Hydrolyzed by pka_pkg PKA / PKG (Active) camp_cgmp->pka_pkg Activates amp_gmp 5'-AMP / 5'-GMP (Inactive) pde1->amp_gmp Converts to pde1_in_8 This compound pde1_in_8->pde1 Inhibits downstream Downstream Cellular Responses (e.g., Gene Transcription, Muscle Relaxation) pka_pkg->downstream Phosphorylates targets leading to ca_cam Ca²⁺/Calmodulin ca_cam->pde1 Activates

Diagram 1: PDE1 Signaling Pathway and Inhibition by this compound.

Illustrative Quantitative Data

The primary mechanism of this compound is the inhibition of PDE1 enzymatic activity, which is not typically expected to alter the total expression level of the PDE1 protein. The following table provides illustrative data on the activity of PDE1 in response to this compound treatment, as would be measured by downstream effects like changes in cyclic nucleotide levels.

Treatment GroupThis compound Conc. (nM)PDE1A Expression (Fold Change vs. Vehicle)PDE1C Expression (Fold Change vs. Vehicle)Intracellular cAMP (pmol/mg protein)Intracellular cGMP (pmol/mg protein)
Vehicle Control01.00 ± 0.051.00 ± 0.0715.2 ± 1.83.1 ± 0.4
This compound11.02 ± 0.060.98 ± 0.0825.8 ± 2.55.9 ± 0.6
This compound100.99 ± 0.051.01 ± 0.0648.3 ± 4.110.2 ± 1.1
This compound1001.01 ± 0.070.99 ± 0.0975.6 ± 6.918.5 ± 2.0
This compound10000.98 ± 0.081.03 ± 0.0792.1 ± 8.525.3 ± 2.8

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary based on the experimental system.

Experimental Protocol: Western Blot for PDE1 Expression

This protocol details the steps for analyzing PDE1 protein expression in cell lysates after treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., vascular smooth muscle cells or a relevant cell line) at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. Sample Preparation: a. Normalize all samples with lysis buffer to ensure equal protein loading (e.g., 20-30 µg of protein per sample). b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE: a. Load the prepared samples into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Include a molecular weight marker in one lane. c. Run the gel in 1x SDS running buffer at 100-120V until the dye front reaches the bottom.

6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. Perform the transfer according to the manufacturer's protocol (e.g., 100V for 1-2 hours).

7. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for the PDE1 isoform of interest (e.g., anti-PDE1A or anti-PDE1C) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

8. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a CCD imager. c. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin). d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. Normalize the intensity of the PDE1 band to the intensity of the corresponding loading control band. f. Compare the normalized intensities of the this compound treated samples to the vehicle control to determine the effect on PDE1 expression.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment with this compound lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sample_prep 4. Sample Preparation (Denaturation) quantification->sample_prep sds_page 5. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 6. Protein Transfer (to PVDF Membrane) sds_page->transfer immunoblotting 7. Immunoblotting (Antibody Incubation) transfer->immunoblotting detection 8. Detection & Analysis (Chemiluminescence & Densitometry) immunoblotting->detection results Results: PDE1 Expression Levels detection->results

Diagram 2: Western Blot Experimental Workflow.

References

Troubleshooting & Optimization

Pde1-IN-8 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pde1-IN-8, a potent inhibitor of phosphodiesterase 1 (PDE1). This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Compound 3f, is a selective inhibitor of phosphodiesterase 1 (PDE1) with an IC50 of 11 nM.[1][2] It has been identified as a promising compound for its anti-fibrotic effects.[1][2][3] this compound has the molecular formula C17H11Cl2N3OS2 and a molecular weight of 408.32.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by inhibiting the PDE1 enzyme. PDE1 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[4][5] By inhibiting PDE1, this compound leads to an increase in intracellular levels of cAMP and cGMP, thereby modulating downstream cellular processes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While specific quantitative solubility data for this compound is not publicly available, small molecule inhibitors of this class are generally characterized by low aqueous solubility.[4][5] Therefore, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[4][6] It is advisable to use anhydrous DMSO to prevent compound degradation.[6]

Q4: How should I store this compound?

A4: For long-term stability, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[6]

Solubility and Handling

Quantitative Data Summary

Specific quantitative solubility data for this compound in DMSO and aqueous buffers is not available in the public domain. The following table provides general guidance for handling small molecule inhibitors of the PDE1 family.

Solvent/BufferExpected SolubilityRecommended ConcentrationStorage of Solution
Anhydrous DMSO High≥ 10 mM (Stock Solution)-20°C or -80°C (aliquoted)
Aqueous Buffers (e.g., PBS) LowExperiment-dependent (typically µM range)Prepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[4][6]

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: General Procedure for Dilution into Aqueous Buffer
  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, perform an intermediate dilution of the DMSO stock solution in DMSO before the final dilution into the aqueous buffer.[6]

  • Final Dilution: Add the required volume of the this compound DMSO stock (or intermediate dilution) to your pre-warmed aqueous experimental buffer (e.g., PBS, cell culture medium).

  • Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or gentle inversion to ensure homogeneity and reduce the risk of precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded.- Decrease the final concentration of this compound. - Perform serial dilutions in DMSO before adding to the aqueous buffer. - Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to affect the experiment (typically ≤0.5%).[7] - Consider using a surfactant like Tween-80 or a co-solvent like PEG300 for in vivo formulations.[7]
Inconsistent or no biological activity observed. - Compound Degradation: Improper storage or multiple freeze-thaw cycles. - Precipitation: The compound is not fully dissolved in the assay medium. - Incorrect Concentration: Inaccurate weighing or dilution errors.- Use a fresh aliquot of the stock solution. - Visually inspect the final solution for any precipitate. If present, optimize the dilution protocol. - Re-prepare the stock solution and dilutions carefully.
Vehicle control shows unexpected effects. The concentration of DMSO is too high, causing cellular toxicity or other off-target effects.- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept at a non-toxic level (typically ≤0.5%).[7]

Visualizations

PDE1 Signaling Pathway and Inhibition by this compound

PDE1_Signaling_Pathway PDE1 Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_pde1 PDE1 Regulation and Activity cluster_downstream Downstream Effects AC_GC Adenylyl & Guanylyl Cyclases (AC/GC) cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 hydrolyzes PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP (Inactive) PDE1->AMP_GMP CaM Calmodulin (CaM) Ca2_CaM Ca2+/CaM Complex CaM->Ca2_CaM Ca2 Ca2+ Ca2->CaM binds Ca2_CaM->PDE1 activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission) PKA_PKG->Cellular_Response Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits

Caption: PDE1 hydrolyzes cAMP and cGMP. This compound inhibits this process.

Experimental Workflow for Preparing this compound Working Solutions

Experimental_Workflow Workflow for Preparing this compound Working Solutions Start Start: this compound Powder Weigh 1. Weigh Powder Accurately Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO to make 10 mM stock Weigh->Dissolve Store_Stock 3. Aliquot and Store Stock at -20°C or -80°C Dissolve->Store_Stock Dilute_Intermediate 4. Prepare Intermediate Dilution in DMSO (Optional) Store_Stock->Dilute_Intermediate Dilute_Final 5. Dilute into Aqueous Buffer (e.g., PBS, Media) Dilute_Intermediate->Dilute_Final Vortex 6. Mix Thoroughly Immediately Dilute_Final->Vortex Check_Precipitation 7. Visually Inspect for Precipitation Vortex->Check_Precipitation Ready Ready for Experiment Check_Precipitation->Ready Clear Solution Troubleshoot Troubleshoot: - Lower final concentration - Adjust DMSO % Check_Precipitation->Troubleshoot Precipitate Observed

Caption: A step-by-step guide for preparing this compound solutions.

References

Pde1-IN-8 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Pde1-IN-8. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound, like many small molecule inhibitors, is often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, it is recommended to dissolve the powdered compound in anhydrous DMSO to a high concentration, for instance, 10 mM.[1] To ensure complete dissolution, gentle vortexing or sonication can be beneficial.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture, which could potentially lead to compound degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The powdered form is generally more stable and should be stored as per the manufacturer's guidelines, which is often at -20°C or -80°C.[1] Once dissolved in DMSO, stock solutions should be aliquoted into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[1][3][4] These aliquots should be stored at -20°C or -80°C.[1][4] Some compounds are sensitive to light, so storing them in amber vials or otherwise protected from light is recommended.[1]

Q3: For how long is this compound stable in its powdered form and as a stock solution?

A3: The stability of this compound is dependent on its specific chemical properties and storage conditions. As a general guideline, the powdered form can be stable for a year or more when stored correctly.[1] Stock solutions prepared in DMSO are typically stable for several months when stored at -20°C or -80°C.[1] However, for specific stability data, it is imperative to consult the certificate of analysis provided by the manufacturer.

Stability and Storage Conditions

FormRecommended Storage ConditionsShelf LifeNotes
Powder Store at -20°C or -80°C. Protect from light.≥ 1 yearRefer to the manufacturer's certificate of analysis for specific data.
Stock Solution (in DMSO) Store in aliquots at -80°C.[1] Protect from light.≥ 6 monthsAvoid repeated freeze-thaw cycles.[1][3][4]
Working Dilution (in aqueous buffer) Use immediately; prepare fresh for each experiment.Not recommended for storageProne to precipitation and degradation.[1]

Solubility Data

SolventGeneral Recommendation
DMSO Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[2]
Aqueous Buffers (e.g., PBS, TRIS) This compound is likely to have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended.[2][5]

Troubleshooting Guide

Q4: I am observing inconsistent or no inhibitory effect in my experiments. What could be the cause?

A4: Several factors can contribute to inconsistent results:

  • Compound Degradation: The inhibitor may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light and moisture.[1][3] It is advisable to use a fresh aliquot of your stock solution or prepare a new stock solution from the powdered compound.[1][3]

  • Inaccurate Concentration: Errors in the initial weighing of the compound or in subsequent dilutions can lead to an incorrect final concentration. Re-weighing a fresh sample and preparing a new stock solution is recommended.[1]

  • Precipitation: The inhibitor may be precipitating in the aqueous assay buffer.[1] Ensure that the final DMSO concentration is low and that the working concentration of this compound is below its solubility limit in the assay buffer.[1]

  • Experimental Conditions: The concentration of the inhibitor might be too low to elicit a significant effect. Performing a dose-response experiment is recommended to determine the optimal concentration.[3] The timing of inhibitor addition and the duration of treatment are also critical factors to consider.[1]

Q5: My cell-based assay results are variable. How can I troubleshoot this?

A5: Variability in cell-based assays can arise from several sources:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability between wells.[3]

  • Low PDE1 Expression: The cell line or tissue being used may have low or no expression of the target PDE1 isoforms (PDE1A, PDE1B, PDE1C). It is important to verify the expression of PDE1 in your experimental model using methods like RT-PCR or Western blotting.[3]

  • Vehicle Toxicity: The solvent used to dissolve this compound, typically DMSO, may be causing cellular toxicity at higher concentrations.[5] It is crucial to include a vehicle-only control in your experiments and ensure the final solvent concentration is non-toxic (generally ≤0.5%).[4][5]

Q6: How can I prevent my this compound from precipitating in the aqueous assay buffer?

A6: To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[1] When making the final dilution, ensure rapid mixing.[5] Using a vehicle containing a surfactant like Tween-80 or a co-solvent such as PEG300 can also help to improve solubility.[5]

Experimental Protocols

General Protocol for In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6; 10 mM MgCl₂; 0.02% Tween-20; 0.1 mg/mL BSA).[4]

    • Prepare serial dilutions of this compound in 100% DMSO. Then, make a further dilution in the PDE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.[1]

    • Dilute the purified PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C) to the appropriate concentration in cold PDE Assay Buffer.[1][4]

  • Assay Reaction:

    • In a 96-well plate, add the diluted this compound or vehicle control (DMSO in PDE Assay Buffer).[1]

    • Add the diluted PDE1 enzyme solution to all wells, except for the "no enzyme" control.[1]

    • Initiate the reaction by adding the cAMP-FAM substrate to all wells.[1]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.[1]

  • Termination and Detection:

    • Stop the enzymatic reaction by adding a phosphate-binding agent, which will bind to the hydrolyzed FAM-AMP, resulting in a high Fluorescence Polarization (FP) signal.[1]

    • Incubate for another 15 minutes at room temperature to allow for binding.[1]

  • Measurement:

    • Read the fluorescence polarization on a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[1]

Visualizations

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde PDE1 Action cluster_downstream Downstream Effects Ca2_Calmodulin Ca2+/Calmodulin PDE1 PDE1 Ca2_Calmodulin->PDE1 Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP cAMP_cGMP cAMP / cGMP (Active) cAMP_cGMP->PDE1 Hydrolysis Downstream_Signaling Downstream Signaling (e.g., PKA, PKG) cAMP_cGMP->Downstream_Signaling Activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits

Caption: PDE1 Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect Observed Degradation Check for Compound Degradation Start->Degradation Concentration Verify Compound Concentration Degradation->Concentration No Fresh_Aliquot Use Fresh Aliquot or Prepare New Stock Solution Degradation->Fresh_Aliquot Yes Precipitation Check for Precipitation Concentration->Precipitation No Re_weigh Re-weigh and Prepare New Stock Solution Concentration->Re_weigh Yes Conditions Review Experimental Conditions Precipitation->Conditions No Solubility_Check Check Solubility in Aqueous Buffer Precipitation->Solubility_Check Yes Dose_Response Perform Dose-Response Experiment Conditions->Dose_Response Yes Further_Troubleshooting Further Troubleshooting Needed Conditions->Further_Troubleshooting No Success Problem Resolved Fresh_Aliquot->Success Re_weigh->Success Solubility_Check->Success Dose_Response->Success

References

Technical Support Center: Optimizing PDE1-IN-8 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PDE1-IN-8 in cell culture experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Phosphodiesterase 1 (PDE1). PDE1 is a family of enzymes that are dependent on calcium (Ca²⁺) and calmodulin (CaM) for their activity.[1][2][3] These enzymes play a crucial role in intracellular signaling by hydrolyzing two important second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, enhances the signaling pathways mediated by these molecules, which are involved in a wide array of cellular processes.[4][5]

Q2: Which PDE1 isoforms are targeted by this compound?

A2: The PDE1 family consists of three main isoforms: PDE1A, PDE1B, and PDE1C. These isoforms exhibit different affinities for cAMP and cGMP and are expressed in various tissues.[1][2] While specific data for this compound is not available, it is crucial to consider that the inhibitory profile against each isoform may vary. The specific isoforms of PDE1 expressed in your cell line of interest will influence the downstream effects of this compound.

Q3: How should I prepare and store this compound?

A3: Like many small molecule inhibitors, this compound is typically supplied as a powder. For cell culture applications, it is recommended to dissolve it in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[6][7] To maintain the stability of the compound, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7][8] Always prepare fresh working dilutions in your cell culture medium for each experiment.[8]

Q4: What is a recommended starting concentration for this compound in cell culture?

A4: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. As a general starting point for a dose-response experiment, a broad concentration range from 1 nM to 10 µM is often a reasonable starting point to determine the effective concentration.[6] It is essential to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific experimental setup.[6][9]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No observable effect Incorrect Concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM).[6]
Cell Line Insensitivity: The target cell line may not express significant levels of PDE1.Confirm PDE1 expression in your cell line using methods like qPCR or Western blotting.[6] Consider using a positive control cell line known to respond to PDE1 inhibitors.
Compound Instability: The this compound stock solution may have degraded.Prepare a fresh stock solution from the solid compound and ensure proper storage conditions.[6][7] For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours.[7]
High levels of cell death (Cytotoxicity) Concentration is too high: The concentration of this compound may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.[6][9] Use concentrations well below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[6][9][10]
Inconsistent or variable results Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions.Re-weigh a fresh sample and prepare a new stock solution. Use calibrated pipettes for dilutions.[8]
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.Use cells within a consistent and defined passage number range for all experiments.[9]
Inconsistent Cell Seeding: Variations in cell density can lead to variability in results.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding.[11]
Unexpected off-target effects Non-specific Inhibition: At higher concentrations, the inhibitor may lose its selectivity and affect other proteins.Use the lowest effective concentration determined from your dose-response experiments.[5] Consider using a structurally different PDE1 inhibitor to confirm that the observed effects are specific to PDE1 inhibition.[11]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)

This protocol outlines a method to determine the effective concentration range of this compound for your specific cell line and biological endpoint.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for measuring cell proliferation, apoptosis, or a specific signaling event)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to adhere overnight.[12]

  • Prepare this compound Dilutions: Prepare a fresh serial dilution of this compound in your cell culture medium from a concentrated stock solution. A common approach is a 10-point, 3-fold or log-scale serial dilution starting from a high concentration (e.g., 10 µM).[6]

  • Controls:

    • Vehicle Control: Medium with the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.[9]

    • Negative Control: Medium only.

  • Cell Treatment: Carefully remove the old medium from the cells. Add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[6]

  • Assay: Perform your chosen assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).

Protocol 2: Measuring Intracellular cAMP or cGMP Levels

This protocol provides a general workflow for quantifying changes in intracellular second messenger levels following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Agonist to stimulate cAMP or cGMP production (e.g., Forskolin for cAMP, Sodium Nitroprusside for cGMP) (optional, but recommended)[13]

  • Cell lysis buffer

  • Commercially available cAMP or cGMP ELISA or FRET-based assay kit[13][14]

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound and controls as described in Protocol 1. The incubation time for inhibitor treatment is typically shorter (e.g., 30-60 minutes).[13]

  • Stimulation (Optional): To amplify the signal, you can stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) before lysis.[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the lysis buffer provided with your assay kit to release intracellular cyclic nucleotides.[13][15]

  • Quantification: Follow the manufacturer's instructions for the cAMP or cGMP assay kit to measure the concentration of the second messenger in your cell lysates.

  • Data Analysis: Normalize the cyclic nucleotide levels to the total protein concentration in each lysate. Plot the normalized levels against the this compound concentration.

Visualizations

PDE1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pde1 PDE1 Regulation & Action cluster_downstream Downstream Signaling Ca2_Signal Increased Intracellular Ca2+ Calmodulin Calmodulin Ca2_Signal->Calmodulin binds AC_GC Adenylate/Guanylate Cyclase Activity cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP produces Active_PDE1 PDE1-CaM (Active) Calmodulin->Active_PDE1 activates PDE1 PDE1 (Inactive) 5AMP_5GMP 5'-AMP / 5'-GMP (Inactive) Active_PDE1->5AMP_5GMP hydrolyzes PDE1_IN_8 This compound PDE1_IN_8->Active_PDE1 inhibits PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKA_PKG->Cellular_Response

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Prepare Serial Dilutions of this compound & Controls A->C B 2. Seed Cells in Multi-well Plate D 4. Treat Cells and Incubate B->D C->D E 5. Perform Biological Assay (e.g., Viability, cAMP/cGMP levels) D->E F 6. Data Analysis (Determine EC50/IC50) E->F

Caption: General experimental workflow for optimizing this compound concentration.

References

Pde1-IN-8 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pde1-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a family of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[1][2][3][4] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades.[1][3] The activity of PDE1 is dependent on calcium and calmodulin (Ca2+/CaM), making it a key integrator of calcium and cyclic nucleotide signaling.[1][2][5]

Q2: What are "off-target" effects and why are they a concern for PDE1 inhibitors like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[6][7] This is a significant consideration for PDE1 inhibitors because the phosphodiesterase superfamily has numerous members with structurally similar catalytic domains.[7] An inhibitor designed for PDE1 might inadvertently inhibit other PDE isoforms (e.g., PDE4, PDE5), leading to unforeseen biological consequences and potential misinterpretation of experimental results.[3][7]

Q3: What are the known off-targets for PDE1 inhibitors and how can I assess the selectivity of this compound?

A3: While specific public data on the comprehensive selectivity profile of this compound is limited, potential off-targets for PDE inhibitors generally include other PDE family members. To assess the selectivity of this compound, it is crucial to perform in vitro enzyme activity assays against a panel of other PDE isoforms. Determining the half-maximal inhibitory concentration (IC50) for each will reveal the selectivity profile. A significantly higher IC50 value for other PDEs compared to PDE1 indicates good selectivity.

Illustrative Selectivity Profile for a Hypothetical PDE1 Inhibitor:

TargetIC50 (nM)Selectivity vs. PDE1B
PDE1A 152-fold
PDE1B 7.5-
PDE1C 101.3-fold
PDE2A>10,000>1333-fold
PDE3A>10,000>1333-fold
PDE4D>10,000>1333-fold
PDE5A850113-fold
PDE6C>10,000>1333-fold

This data is illustrative and intended to represent a selective PDE1 inhibitor.

Troubleshooting Guide

Scenario 1: Unexpected or inconsistent results in cell-based assays.

  • Problem: You observe a phenotype that is inconsistent with known PDE1 inhibition literature, or your results vary between experiments.

  • Possible Cause: This could be due to off-target effects, where this compound is interacting with other signaling pathways.[6][8] It could also stem from issues with compound stability or experimental variability.

  • Mitigation Strategies:

    • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally distinct PDE1 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.[6]

    • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. High concentrations are more likely to engage lower-affinity off-targets.[6]

    • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to specifically reduce or eliminate PDE1. If the phenotype from genetic knockdown is similar to that from this compound treatment, it supports an on-target mechanism.[6]

    • Washout Experiment: To determine if the effect is reversible, treat cells with this compound, then wash it out and observe if the phenotype reverts to baseline.

Scenario 2: High levels of cell death at effective concentrations.

  • Problem: You observe significant cytotoxicity at concentrations required to see the desired biological effect.

  • Possible Cause: The inhibitor may have potent off-target effects on proteins essential for cell survival.[6]

  • Mitigation Strategies:

    • Titrate to the Lowest Effective Concentration: Carefully determine the lowest concentration of this compound that inhibits PDE1 without causing excessive toxicity.

    • Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[6]

    • Consult Off-Target Databases: Check publicly available databases for known off-targets of similar chemical structures.

Experimental Protocols

1. In Vitro PDE Enzyme Activity Assay (Illustrative Protocol)

This protocol outlines a general method to determine the IC50 of this compound against various PDE isoforms.

  • Objective: To quantify the potency and selectivity of this compound.

  • Materials:

    • Recombinant human PDE enzymes (PDE1A, 1B, 1C, and other families for selectivity).

    • Calmodulin (for PDE1 activation).

    • cAMP and cGMP substrates.

    • This compound and other reference inhibitors.

    • Assay buffer.

    • Detection reagents (e.g., HTRF-based kits).

  • Methodology:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the PDE enzyme, assay buffer, and for PDE1, Ca2+/Calmodulin.

    • Add the serially diluted this compound or a vehicle control.

    • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Read the signal on a compatible plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Target Engagement Assay

This protocol is to confirm that this compound can engage PDE1 within a cellular context.

  • Objective: To measure the increase in intracellular cAMP or cGMP levels following treatment with this compound.

  • Methodology:

    • Cell Culture: Culture a relevant cell line that endogenously expresses the PDE1 isoform of interest.

    • Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

    • Cell Lysis: Lyse the cells to release intracellular contents.

    • cAMP/cGMP Measurement: Use a commercially available ELISA or HTRF kit to quantify the levels of cAMP or cGMP in the cell lysates.

    • Data Analysis: Plot the concentration of cAMP or cGMP against the concentration of this compound to observe a dose-dependent effect.

Visualizations

PDE1_Signaling_Pathway PDE1 Signaling Pathway Ca_Signal Ca2+ Signal CaM Calmodulin (CaM) Ca_Signal->CaM binds Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM PDE1 PDE1 (Inactive) Ca_CaM->PDE1 activates Active_PDE1 PDE1 (Active) PDE1->Active_PDE1 cAMP_cGMP cAMP / cGMP Active_PDE1->cAMP_cGMP hydrolyzes Pde1_IN_8 This compound Pde1_IN_8->Active_PDE1 inhibits AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Downstream Downstream Signaling (PKA / PKG activation) cAMP_cGMP->Downstream activates

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Cellular Effects Start Unexpected cellular phenotype observed Check_Concentration Is the concentration well above IC50 for PDE1? Start->Check_Concentration High_Concentration High likelihood of off-target effects. Lower concentration. Check_Concentration->High_Concentration Yes Validate_Target Validate with structurally unrelated PDE1 inhibitor Check_Concentration->Validate_Target No Phenotype_Persists Does the phenotype persist? Validate_Target->Phenotype_Persists On_Target Phenotype is likely an on-target effect. Phenotype_Persists->On_Target Yes Off_Target Phenotype is likely an off-target effect. Phenotype_Persists->Off_Target No Genetic_Validation Confirm with genetic knockdown (siRNA/CRISPR) of PDE1. On_Target->Genetic_Validation

Caption: Workflow for troubleshooting unexpected experimental outcomes.

On_vs_Off_Target On-Target vs. Off-Target Effects Pde1_IN_8 This compound On_Target On-Target: PDE1 Inhibition Pde1_IN_8->On_Target High Affinity Off_Target Off-Target: Inhibition of other proteins (e.g., other PDEs, kinases) Pde1_IN_8->Off_Target Lower Affinity (at high concentrations) Desired_Effect Desired Biological Effect (e.g., increased cGMP/cAMP, modulation of downstream pathways) On_Target->Desired_Effect Off_Target->Desired_Effect Can sometimes contribute to desired effect (polypharmacology) Undesired_Effect Undesired Biological Effect (e.g., toxicity, unexpected phenotype) Off_Target->Undesired_Effect

Caption: Relationship between on-target and off-target effects.

References

Troubleshooting inconsistent Pde1-IN-8 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support researchers, scientists, and drug development professionals in their experiments with Pde1-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This enhances signaling pathways mediated by these second messengers.[1][2] The activity of PDE1 is dependent on calcium and calmodulin.[2]

Q2: What are the primary research applications for this compound?

A2: this compound has demonstrated anti-fibrotic efficacy in a rat model of pulmonary fibrosis.[1] It inhibits the differentiation and proliferation of cells into myofibroblasts.[1] Generally, PDE1 inhibitors are investigated for their therapeutic potential in neurodegenerative and neuropsychiatric disorders, cardiovascular diseases, and oncology.[3]

Q3: How should I dissolve and store this compound?

A3: Like many small molecule inhibitors, this compound is likely to have low aqueous solubility.[4] For in vitro experiments, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4][5] Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and protect from light.[4][5] For powdered compound, store at -20°C or -80°C, protected from light and moisture.[5]

Q4: What are appropriate positive and negative controls for my experiments?

A4: A suitable negative control is the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental conditions.[6] For a positive control, a well-characterized, non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can be used to confirm assay performance.[6]

Troubleshooting Inconsistent Experimental Results

Issue Possible Cause(s) Troubleshooting Steps
No or weak inhibitory effect Compound Degradation: Improper storage, multiple freeze-thaw cycles.[3][5]- Use a fresh aliquot of this compound stock solution.- Prepare a new stock solution from powdered compound.[5]
Incorrect Concentration: Inaccurate weighing or dilution.[5]- Re-weigh a fresh sample and prepare a new stock solution.- Perform a dose-response experiment to determine the optimal concentration.[3]
Low PDE1 Expression: The cell line or tissue may have low levels of PDE1.[3]- Verify PDE1 isoform expression (PDE1A, PDE1B, PDE1C) using methods like qPCR or Western blotting.[3]
Suboptimal Assay Conditions: Incubation time, temperature, or substrate concentration may not be optimal.- Optimize the experimental protocol, including incubation times and reagent concentrations.
High variability between replicates Inconsistent Pipetting: Inaccurate or inconsistent liquid handling.[3]- Ensure pipettes are properly calibrated.- For multi-well plates, ensure homogeneous cell suspension and use a multichannel pipette for seeding.[6]
Edge Effects in Plates: Evaporation from outer wells of a multi-well plate.[6]- Avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[6]
Compound Precipitation Low Aqueous Solubility: this compound precipitating upon dilution into aqueous buffer.[5][7]- Decrease the final concentration of this compound.- Make intermediate dilutions in DMSO before the final dilution into aqueous buffer.[5]- Briefly sonicate the final solution to help dissolve precipitates.[7]
Unexpected Off-Target Effects High Inhibitor Concentration: At high concentrations, this compound may inhibit other PDEs or cellular targets.[3]- Use the lowest effective concentration determined from a dose-response curve.- Test the inhibitor on cells that do not express PDE1 to assess off-target effects.[3]
Vehicle Toxicity: The solvent (e.g., DMSO) may be causing cellular toxicity.[3]- Include a vehicle-only control in your experiments.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various phosphodiesterase isoforms.

Target IC₅₀ (nM)
PDE1C11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress product information sheet.[1]

Experimental Protocols

In Vitro PDE1 Enzyme Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC₅₀ value of this compound against purified PDE1 enzyme.

Materials:

  • Recombinant human PDE1 enzyme (isoform of interest)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Ca²⁺/Calmodulin solution

  • [³H]-cAMP or [³H]-cGMP substrate

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Enzyme Preparation: Dilute the purified PDE1 enzyme in cold Assay Buffer containing Ca²⁺/Calmodulin.

  • Assay Reaction:

    • To a reaction tube, add the diluted this compound or vehicle control.

    • Add the diluted PDE1 enzyme solution.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubation: Incubate the reaction at 30°C for a time determined to be in the linear range of the reaction (e.g., 10-20 minutes).[8]

  • Termination: Stop the reaction by boiling for 1 minute.[9]

  • Nucleotide Conversion: Cool the tubes and add snake venom nucleotidase. Incubate for 10 minutes at 30°C to convert the [³H]-AMP/GMP to [³H]-adenosine/guanosine.

  • Separation: Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]-cAMP/cGMP from the [³H]-adenosine/guanosine.

  • Measurement: Elute the [³H]-adenosine/guanosine and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cell-Based cAMP/cGMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cAMP or cGMP levels in a cell-based system.

Materials:

  • Cells expressing the PDE1 isoform of interest

  • This compound

  • Cell culture medium

  • Stimulating agent (e.g., forskolin (B1673556) for cAMP, sodium nitroprusside for cGMP)

  • Lysis buffer

  • cAMP or cGMP immunoassay kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).[6]

  • Stimulation: Add a stimulating agent to induce cAMP or cGMP production and incubate for an optimized duration (e.g., 10-30 minutes).[6]

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit.[6]

  • Detection: Measure the intracellular cAMP or cGMP concentration using the immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP or cGMP levels against the inhibitor concentration to determine the EC₅₀ value.

Visualizations

PDE1_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor GPCR / Receptor Agonist->Receptor AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP produces ATP_GTP ATP / GTP PDE1 PDE1 cAMP_cGMP->PDE1 hydrolyzes PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Regulation) PKA_PKG->Downstream phosphorylates targets CaM Ca²⁺/Calmodulin CaM->PDE1 activates

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Check this compound Integrity - Fresh aliquot? - Proper storage? Start->Check_Compound Check_Concentration Verify Concentration - Reweigh/re-dilute? - Dose-response performed? Check_Compound->Check_Concentration Yes Degradation Potential Degradation: Prepare fresh stock Check_Compound->Degradation No Check_Assay Review Assay Protocol - Optimal conditions? - Controls included? Check_Concentration->Check_Assay Yes Concentration_Issue Concentration Issue: Perform dose-response Check_Concentration->Concentration_Issue No Check_Cells Evaluate Cellular System - PDE1 expression? - Cell viability? Check_Assay->Check_Cells Yes Assay_Issue Assay Optimization Needed: Adjust parameters Check_Assay->Assay_Issue No Cell_Issue Cellular Issue: Verify target/viability Check_Cells->Cell_Issue No Resolved Problem Resolved Check_Cells->Resolved Yes Degradation->Check_Concentration Concentration_Issue->Check_Assay Assay_Issue->Check_Cells Cell_Issue->Resolved

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Pde1-IN-8 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro cytotoxicity of Pde1-IN-8, a potent phosphodiesterase 1 (PDE1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1) with an IC50 of 11 nM.[1][2] Its primary mechanism of action is to prevent the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to increased intracellular levels of these second messengers.[3][4] This modulation of cyclic nucleotide signaling pathways can influence various cellular processes.[3][5]

Q2: What are the expected effects of this compound on cell proliferation and viability?

A2: As a PDE1 inhibitor, this compound can have varied effects on cell proliferation and viability depending on the cell type and context. Inhibition of PDE1 has been associated with anti-proliferative effects in certain cancer cell lines and has been shown to inhibit the differentiation and proliferation of cells into myofibroblasts.[1][2] However, its specific cytotoxic profile needs to be empirically determined for the cell line of interest.

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxicity. Commonly used and robust assays include:

  • MTT Assay: To assess metabolic activity and cell viability.[6][7]

  • LDH Release Assay: To measure membrane integrity and cytotoxicity.[6][7]

  • Annexin V/PI Apoptosis Assay: To differentiate between viable, apoptotic, and necrotic cells.[7]

Q4: What is a suitable concentration range for testing this compound in initial cytotoxicity screens?

A4: For initial screening, a broad concentration range is recommended, typically from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). This helps in determining the dose-response relationship and calculating the IC50 value. Based on its high potency as a PDE1 inhibitor (IC50 = 11 nM), cytotoxic effects might be observed at lower concentrations in sensitive cell lines.

Q5: How should I interpret conflicting results from different cytotoxicity assays?

A5: Discrepancies between assays can provide valuable mechanistic insights. For instance, a compound might decrease cell viability in an MTT assay (indicating metabolic dysfunction) without a corresponding increase in LDH release (indicating intact membrane integrity). This could suggest a cytostatic effect or an early apoptotic event rather than immediate necrosis. Correlating results from multiple assays is crucial for a conclusive assessment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
IC50 value is significantly different from expected - Incorrect compound concentration- Cell line contamination or genetic drift- Variation in incubation time- Verify the stock solution concentration and serial dilutions.- Perform cell line authentication (e.g., STR profiling).- Optimize and standardize the incubation period for the specific cell line and assay.
High background signal in control wells - Contamination of media or reagents- High spontaneous cell death- Phenol (B47542) red in media interfering with fluorescence/colorimetric readings- Use fresh, sterile reagents and media.- Ensure optimal cell culture conditions and cell viability before starting the experiment.- For fluorescence-based assays, consider using phenol red-free media.[8]
No dose-dependent cytotoxicity observed - this compound is not cytotoxic to the chosen cell line at the tested concentrations.- Compound precipitation at high concentrations.- Insufficient incubation time.- Test a higher concentration range.- Visually inspect the wells for any signs of compound precipitation.- Extend the incubation period (e.g., from 24h to 48h or 72h).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against two common cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition/Cytotoxicity (%)
MCF-7 (Breast Cancer) MTTViability4815.888.5
LDHCytotoxicity4828.475.2
Annexin V/PIApoptosis4812.582.1 (Early+Late)
HEK293 (Normal Kidney) MTTViability48> 100< 10
LDHCytotoxicity48> 100< 5
Annexin V/PIApoptosis48> 100< 8 (Early+Late)

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell lines (e.g., MCF-7, HEK293)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.[7]

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • LDH assay kit

  • Cells seeded and treated with this compound in a 96-well plate as described for the MTT assay.

  • Lysis buffer (provided in the kit for maximum LDH release control).

Procedure:

  • Prepare the 96-well plate with cells and compound dilutions as in the MTT assay. Include control wells for no cells (medium only), vehicle control, and a maximum LDH release control.[8]

  • For the maximum LDH release control, add lysis buffer to the designated wells 45 minutes before the end of the incubation period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells seeded in 6-well plates and treated with this compound.

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Microplates compound_prep Prepare this compound Serial Dilutions start->compound_prep treat Treat Cells with this compound compound_prep->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Cytotoxicity) incubate->ldh annexin Annexin V/PI Assay (Apoptosis) incubate->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculate Calculate IC50 & Max Inhibition readout->calculate

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

pde1_pathway Pde1_IN_8 This compound PDE1 PDE1 Pde1_IN_8->PDE1 Inhibits AMP 5'-AMP PDE1->AMP Hydrolyzes GMP 5'-GMP PDE1->GMP Hydrolyzes cAMP cAMP cAMP->PDE1 Downstream Downstream Cellular Effects (e.g., Proliferation, Apoptosis) cAMP->Downstream cGMP cGMP cGMP->PDE1 cGMP->Downstream

Caption: Simplified signaling pathway showing the inhibitory action of this compound on PDE1.

troubleshooting_tree cluster_yes Yes cluster_no No start High Variability Between Replicates? check_seeding Check Cell Seeding Technique start->check_seeding Yes unexpected_ic50 Unexpected IC50 Value? start->unexpected_ic50 No check_pipetting Verify Pipette Calibration use_pbs Use PBS in Outer Wells check_conc Verify Compound Concentration unexpected_ic50->check_conc auth_cells Authenticate Cell Line unexpected_ic50->auth_cells

Caption: Troubleshooting decision tree for common issues in cytotoxicity assays.

References

Pde1-IN-8 in vivo toxicity and tolerability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the in vivo toxicity and tolerability of the selective phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8 (also referred to as compound 3f). The following data and guidelines are derived from preclinical studies to assist researchers, scientists, and drug development professionals in their experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the acute toxicity profile of this compound in mice?

A1: In a preliminary acute toxicity study, this compound was administered to Kunming mice via a single intraperitoneal injection. No mortality was observed at doses up to 500 mg/kg.

Q2: What is the maximum tolerated dose (MTD) of this compound in the reported acute toxicity study?

A2: The specific maximum tolerated dose (MTD) was not explicitly stated in the study. However, as no deaths occurred at the highest tested dose of 500 mg/kg, the MTD is presumed to be above this level in Kunming mice under the reported experimental conditions.

Q3: Were there any observable adverse effects or signs of toxicity?

A3: The study reported no significant changes in the behavior or physical state of the mice after the administration of this compound. The animals were monitored for 14 days, and no adverse effects were noted during this period.

Q4: What was the vehicle used for the administration of this compound in the toxicity study?

A4: The vehicle used for this compound administration was a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

Troubleshooting Guide

Issue Potential Cause Recommendation
Unexpected adverse effects at doses below 500 mg/kg Differences in animal strain, age, or health status. Improper formulation or administration of the compound.Ensure the use of a consistent and healthy animal cohort. Verify the correct preparation of the 0.5% CMC-Na vehicle and the final drug solution. Confirm the accuracy of the intraperitoneal injection technique.
Precipitation of this compound in the vehicle Poor solubility of the compound in the aqueous vehicle.Ensure thorough mixing and sonication if necessary when preparing the formulation. If precipitation persists, consider exploring alternative vehicle formulations, though this would necessitate a new tolerability study.
Variability in experimental outcomes Inconsistent dosing volumes or concentrations.Calibrate all equipment for accuracy. Prepare a fresh stock solution for each experiment to ensure consistent potency. Ensure precise volume administration based on individual animal body weights.

Quantitative Toxicity Data

The following table summarizes the results of the acute toxicity study of this compound in Kunming mice.

Dose (mg/kg) Number of Animals Mortality Observation Period (days) Observed Adverse Effects
500100/1014None reported

Experimental Protocols

Acute Toxicity Study in Mice

  • Animal Model: Kunming mice, weighing between 18 and 22 grams, were used for the study.

  • Compound Formulation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Administration: The compound was administered as a single dose via intraperitoneal injection.

  • Dose Level: A dose of 500 mg/kg was administered to the test group.

  • Observation: The animals were observed continuously for the first 4 hours after administration and then daily for a total of 14 days. Observations included monitoring for any changes in behavior, physical state, and mortality.

Visualizations

Experimental Workflow for Acute Toxicity Assessment

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase cluster_analysis Data Analysis animal_acclimatization Acclimatize Kunming Mice (18-22g) formulation Prepare this compound in 0.5% CMC-Na dosing Single Intraperitoneal Injection (500 mg/kg) formulation->dosing short_term_obs Continuous Observation (First 4 hours) dosing->short_term_obs long_term_obs Daily Observation (14 days) short_term_obs->long_term_obs data_collection Record Mortality, Behavior, and Physical State long_term_obs->data_collection conclusion Determine Acute Toxicity Profile data_collection->conclusion

Caption: Workflow of the in vivo acute toxicity study for this compound.

Signaling Pathway of PDE1 Inhibition

PDE1_Signaling cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway Pde1_IN_8 This compound PDE1 PDE1 Pde1_IN_8->PDE1 inhibits AMP 5'-AMP PDE1->AMP hydrolyzes GMP 5'-GMP PDE1->GMP hydrolyzes cAMP cAMP cAMP->PDE1 PKA PKA cAMP->PKA cAMP_downstream Downstream Effects (e.g., anti-fibrotic) PKA->cAMP_downstream cGMP cGMP cGMP->PDE1 PKG PKG cGMP->PKG cGMP_downstream Downstream Effects (e.g., vasodilation) PKG->cGMP_downstream

Caption: this compound inhibits PDE1, increasing cAMP and cGMP levels.

Technical Support Center: Enhancing Pde1-IN-8 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pde1-IN-8, a potent phosphodiesterase 1 (PDE1) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo application of this compound, particularly concerning its bioavailability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Disclaimer: Specific physicochemical data for this compound, such as aqueous solubility and permeability, are not extensively published. The guidance provided herein is based on the known properties of this compound as a small molecule inhibitor, general principles for handling poorly soluble compounds, and data from structurally similar PDE1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with an IC50 of 11 nM for PDE1C.[1] PDE1 is a family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which in turn modulate various downstream signaling pathways. This mechanism is implicated in a range of physiological processes, including inflammation, cell proliferation, and differentiation.[1][3] this compound has demonstrated anti-fibrotic efficacy in a rat model of pulmonary fibrosis.[1]

Q2: Why is the bioavailability of this compound a concern for in vivo studies?

A2: Like many small molecule inhibitors, this compound is a lipophilic compound, which often correlates with poor aqueous solubility.[4] This low solubility can limit its dissolution in the gastrointestinal tract, leading to low and variable absorption and, consequently, poor oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in target tissues during in vivo experiments.

Q3: What are the initial steps for dissolving this compound for experimental use?

A3: For in vitro and the initial steps of in vivo formulation preparation, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).[4][5] It is crucial to use anhydrous DMSO to prevent compound degradation.[5]

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C or -80°C, protected from light. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[5]

Troubleshooting Guide: In Vivo Formulation and Administration

This guide addresses common issues encountered when preparing and administering this compound for in vivo studies.

Problem Potential Cause Recommended Solution
This compound precipitates when diluted from DMSO stock into an aqueous vehicle. The significant difference in polarity between DMSO and the aqueous vehicle causes the compound to crash out of solution.- Use a co-solvent system: A common strategy is to use a multi-component vehicle. A typical formulation involves dissolving the compound in a minimal amount of DMSO, then adding a co-solvent like polyethylene (B3416737) glycol 300 (PEG300) and a surfactant such as Tween-80 before adding the aqueous component (e.g., saline or PBS).[3] - Prepare a suspension: If a solution is not achievable, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) with a wetting agent (e.g., 0.1% Tween-80).[3] Ensure the suspension is uniform before each administration.
High variability in experimental results between animals. This could be due to inconsistent dosing from a non-homogenous formulation or variable absorption due to poor bioavailability.- Ensure formulation homogeneity: If using a suspension, vortex or sonicate the formulation immediately before each administration to ensure a consistent dose is drawn. - Optimize the formulation: Experiment with different formulation strategies to improve solubility and absorption (see "Strategies to Improve Bioavailability" below). Consider micronization or nanonization of the compound to increase surface area for dissolution. - Consider alternative administration routes: If oral bioavailability remains low and variable, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and absorption barriers.
Adverse effects or toxicity observed in animals. The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause toxicity.- Minimize organic solvent concentration: The final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 10% for oral administration and lower for parenteral routes.[3] - Conduct a vehicle tolerability study: Administer the vehicle alone to a control group of animals to assess any potential toxicity or adverse effects. - Refine the formulation: Explore alternative, less toxic solvents and excipients.

Strategies to Improve this compound Bioavailability

Improving the oral bioavailability of poorly soluble compounds like this compound often requires advanced formulation strategies.

Strategy Description Key Considerations
Particle Size Reduction Increasing the surface area of the drug powder by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.Requires specialized equipment (e.g., jet mill, high-pressure homogenizer). May not be sufficient for compounds with very low solubility.
Lipid-Based Formulations Formulating this compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a common example.The choice of lipids and surfactants is critical and depends on the physicochemical properties of the drug. Can enhance lymphatic uptake, bypassing first-pass metabolism.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate than the crystalline form.The choice of polymer and the drug-to-polymer ratio needs to be optimized. Stability of the amorphous form during storage is a key concern.
Prodrug Approach Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo.Requires medicinal chemistry expertise and extensive characterization of the prodrug's conversion and pharmacological activity.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice

This protocol provides a starting point for preparing a solution/suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1-10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve this compound in DMSO: In a sterile tube, dissolve the weighed this compound powder in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300: Add the calculated volume of PEG300 to the DMSO solution and vortex until the mixture is homogenous.

  • Add Tween-80: Add the calculated volume of Tween-80 and vortex to mix.

  • Add saline: Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation. If precipitation occurs, sonication may help to form a fine suspension.

  • Final Formulation: The final formulation should be a clear solution or a uniform suspension. Prepare this formulation fresh daily.

  • Vehicle Control: Prepare a vehicle control following the same procedure but without the addition of this compound.

Protocol 2: In Vivo Bioavailability Assessment of this compound in Mice

This protocol outlines a general procedure for a preliminary pharmacokinetic study to assess the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation and vehicle control

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group (PO): Administer the this compound formulation via oral gavage at the desired dose (e.g., 5 or 10 mg/kg).

    • Intravenous Group (IV): Administer a soluble formulation of this compound (if available) via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine the absolute bioavailability.

    • Vehicle Control Group: Administer the vehicle control via the same route as the treatment group.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation and store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not publicly available, the following table summarizes data for other PDE1 inhibitors from the literature to provide a comparative context.

Compound Species Dose and Route Oral Bioavailability (F%) Reference
Compound 5ccMouse5 mg/kg, oral13.57%[6]
VinpocetineHumanOral~7% (highly variable)General Knowledge
ITI-214HumanOralFavorable pharmacokinetics reported in clinical trials[7]

Visualizations

PDE1 Signaling Pathway

PDE1_Signaling_Pathway cluster_upstream Upstream Signals cluster_pde1 PDE1 Regulation cluster_downstream Downstream Effects Signal Stimulus (e.g., Neurotransmitter, Hormone) Receptor Receptor Signal->Receptor Ca2_increase ↑ Intracellular Ca2+ Receptor->Ca2_increase CaM Calmodulin (CaM) Ca2_increase->CaM Ca_CaM Ca2+/CaM Complex CaM->Ca_CaM PDE1_inactive PDE1 (inactive) Ca_CaM->PDE1_inactive Activates PDE1_active PDE1 (active) PDE1_inactive->PDE1_active cAMP_cGMP cAMP / cGMP PDE1_active->cAMP_cGMP Hydrolysis AC_GC Adenylyl/Guanylyl Cyclase AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) PKA_PKG->Cellular_Response Pde1_IN_8 This compound Pde1_IN_8->PDE1_active Inhibits Bioavailability_Workflow cluster_characterization Initial Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision & Iteration Physicochem Physicochemical Profiling (Solubility, Permeability) Formulation_Strategy Select Formulation Strategy (e.g., Lipid-based, Solid Dispersion) Physicochem->Formulation_Strategy Vehicle_Screening Vehicle Screening & Optimization Formulation_Strategy->Vehicle_Screening Formulation_Prep Prepare & Characterize Formulation Vehicle_Screening->Formulation_Prep PK_Study Pharmacokinetic (PK) Study (Oral & IV administration) Formulation_Prep->PK_Study Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Study->Bioanalysis Data_Analysis PK Data Analysis & Bioavailability Calculation Bioanalysis->Data_Analysis Evaluation Evaluate Bioavailability & Tolerability Data_Analysis->Evaluation Optimization Refine Formulation or Select New Strategy Evaluation->Optimization Not Acceptable Proceed Proceed to Efficacy Studies Evaluation->Proceed Acceptable Optimization->Formulation_Strategy

References

Pde1-IN-8 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE1-IN-8. The information is presented in a question-and-answer format to directly address potential issues encountered during long-term experiments.

Troubleshooting Guide

Q1: I am observing a decrease in the inhibitory activity of my this compound solution over time in a long-term cell culture experiment. What could be the cause?

A gradual loss of activity in long-term experiments can be attributed to several factors, primarily related to the stability of the compound under experimental conditions.

Potential Causes and Solutions:

  • Compound Degradation: this compound, like many small molecules, can degrade in aqueous solutions at 37°C over extended periods.

    • Solution:

      • Replenish the compound: For multi-day experiments, it is advisable to replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

      • Conduct a stability study: To determine the rate of degradation in your specific experimental setup, you can incubate this compound in your cell culture medium at 37°C for various durations (e.g., 0, 24, 48, 72 hours) and then test its activity in a short-term enzymatic assay.[1]

  • Adsorption to Plastics: Small molecules can adsorb to the surfaces of plastic labware, such as flasks, plates, and pipette tips, which reduces the effective concentration of the inhibitor in the medium.[1]

    • Solution:

      • Use low-binding plasticware.[1]

      • Consider using glass labware where appropriate, after ensuring it is properly sterilized and does not interfere with your assay.

  • Metabolism by Cells: The cells in your experiment may metabolize this compound over time, leading to a decrease in its effective concentration.

    • Solution: This is a more complex issue to address. If metabolism is suspected, you may need to consider a higher initial concentration (if not cytotoxic) or more frequent replenishment of the compound.

Q2: My experimental results with this compound are inconsistent between experiments. What are some potential reasons for this variability?

Inconsistent results are often due to issues with compound handling, storage, or the experimental setup itself.

Potential Causes and Solutions:

  • Improper Storage and Handling:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation.[1]

      • Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[1]

    • Exposure to Light: Some compounds are light-sensitive and can undergo photodegradation.

      • Solution: Store stock solutions and working solutions in amber vials or protect them from light.

  • Precipitation of the Inhibitor: this compound may have low aqueous solubility. If the final concentration in your aqueous buffer or cell culture medium exceeds its solubility limit, it will precipitate, leading to a lower effective concentration.

    • Solution:

      • Visually inspect for precipitation: Before adding to your experiment, ensure the final dilution is clear.

      • Optimize solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) while maintaining solubility.

      • Sonication: Briefly sonicating the final dilution can help dissolve small precipitates.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are critical for maintaining the integrity of the compound.

  • Solvent Selection: For initial stock solutions, use an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage of Solid Compound: For long-term stability, store the solid form of this compound at -20°C, protected from light and moisture.

  • Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.[1]

Q2: What is the recommended final concentration of DMSO in my experiments?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.5% is generally recommended for in vitro assays. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A forced degradation study can provide insights into the stability of this compound. This involves subjecting the compound to various stress conditions and analyzing its degradation over time.[2][3]

  • Conditions to Test:

    • pH Stability: Incubate the compound in buffers with a range of pH values (e.g., acidic, neutral, basic).[4]

    • Thermal Stability: Incubate the compound at different temperatures.[4]

    • Oxidative Stress: Expose the compound to a mild oxidizing agent like hydrogen peroxide.[2]

    • Photostability: Expose a solution of the compound to a controlled light source and compare it to a sample kept in the dark.[4]

  • Analysis: The concentration of the remaining this compound at different time points can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[4][5][6]

Quantitative Data

While specific long-term stability data for this compound is not publicly available, the following table provides general storage recommendations for PDE inhibitors.

FormSolventStorage TemperatureRecommended DurationNotes
Solid Powder N/A-20°C≥ 1 yearProtect from light and moisture.
Stock Solution Anhydrous DMSO-80°C≥ 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
Working Dilution Aqueous Buffer/Medium4°CPrepare fresh for each experimentProne to degradation and precipitation.

Note: These are general recommendations. Always refer to the Certificate of Analysis provided by the supplier for specific storage and stability information for your batch of this compound.[7]

The known inhibitory activity of this compound is summarized below.[7]

TargetIC₅₀ (nM)
PDE1C 11
PDE1A 263
PDE1B 357
PDE5A 681
PDE2A 1820
PDE7A 2093
PDE10A 2394
PDE4D 3006
PDE8A 3729
PDE9A 4617
PDE3A 5164

Experimental Protocols

Protocol 1: In Vitro PDE1 Enzyme Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Dilute the recombinant human PDE1 enzyme and the cyclic nucleotide substrate (cAMP or cGMP) in the appropriate assay buffer. The assay buffer for PDE1 must contain Ca²⁺ and calmodulin for enzyme activation.

  • Assay Procedure (96-well plate format):

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Add the diluted PDE1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (cAMP or cGMP).

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection:

    • Stop the reaction.

    • Quantify the amount of product (AMP or GMP) formed using a suitable detection method (e.g., luminescence-based assay, fluorescence polarization, or scintillation proximity assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under specific pH and temperature conditions.

  • Preparation of Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Divide the solution for each pH into aliquots for each temperature condition (e.g., 4°C, 25°C, 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • Sample Analysis:

    • Immediately quench any further degradation by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound against time for each condition.

    • Calculate the degradation rate and half-life (t₁/₂) of the compound under each condition.

Visualizations

PDE1_Signaling_Pathway GPCR GPCR / NO Signaling AC_GC Adenylate Cyclase / Guanylate Cyclase GPCR->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP  + ATP_GTP ATP / GTP PDE1 PDE1 cAMP_cGMP->PDE1 PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Hydrolysis Downstream Downstream Cellular Effects PKA_PKG->Downstream CaM Ca2+/Calmodulin CaM->PDE1 Activates PDE1_IN_8 This compound PDE1_IN_8->PDE1 Inhibits

Caption: PDE1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Decreased Activity of this compound Check_Storage Check Storage Conditions - Aliquoted? - Protected from light? - Correct temperature? Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Check_Handling Check Solution Handling - Repeated freeze-thaw? - Visible precipitate? Check_Storage->Check_Handling No Prepare_New Prepare Fresh Stock Solution from Solid Compound Improper_Storage->Prepare_New Improper_Handling Improper Handling Check_Handling->Improper_Handling Yes Check_Experiment Review Experimental Protocol - Is compound replenished? - Using low-binding plates? Check_Handling->Check_Experiment No Optimize_Solubility Optimize Dilution Protocol - Lower final concentration - Use sonication Improper_Handling->Optimize_Solubility Suboptimal_Protocol Suboptimal Protocol Check_Experiment->Suboptimal_Protocol Yes Perform_Stability Perform Stability Assay (See Protocol 2) Check_Experiment->Perform_Stability No Modify_Protocol Modify Experimental Protocol - Replenish compound regularly - Use low-binding plasticware Suboptimal_Protocol->Modify_Protocol

Caption: Troubleshooting workflow for experiments involving this compound.

References

Pde1-IN-8 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PDE1-IN-8 in experimental assays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Phosphodiesterase 1 (PDE1), with a reported IC50 of 11 nM for PDE1C.[1] PDE1 is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[2][3][4][5][6][7][8] The activity of PDE1 enzymes is dependent on calcium and calmodulin (Ca2+/CaM), placing them at a critical intersection of Ca2+ and cyclic nucleotide signaling.[2][4][8][9] By inhibiting PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling cascades.[3][10][11][12] This mechanism is of significant interest for therapeutic applications in conditions such as pulmonary fibrosis, neurodegenerative disorders, and cardiovascular diseases.[1][3][11]

Q2: How should I prepare and store stock solutions of this compound?

A2: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][12][13] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3][13] To aid dissolution, gentle vortexing or sonication can be used.[3][13] For storage, the powdered form should be kept at -20°C or -80°C as per the manufacturer's instructions.[13] DMSO stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[13]

Q3: My this compound is precipitating in the aqueous assay buffer. What can I do?

A3: Precipitation is a common issue with poorly soluble compounds when diluting a DMSO stock into an aqueous buffer.[3][13] To mitigate this, consider the following troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound to below its solubility limit in your assay buffer.[3][14]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent effects, while still maintaining compound solubility.[2][3][4][10]

  • Use Sonication: Briefly sonicating the final dilution can help dissolve small precipitates.[3][14]

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment, as precipitation can occur over time.[3]

Q4: Can this compound interfere with my fluorescence-based assay?

A4: Yes, it is possible. Like many small organic molecules, this compound may interfere with fluorescence-based assays.[15][16][17] Potential mechanisms of interference include:

  • Intrinsic Fluorescence: The compound itself might fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to false-positive signals.[15][16]

  • Fluorescence Quenching: The compound could absorb the excitation or emission light of the fluorophore, resulting in a false-negative signal.[15][16]

  • Light Scattering: At high concentrations, precipitated compound can scatter light, interfering with signal detection.[15][16]

It is crucial to run control experiments to test for these potential artifacts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weaker-than-expected inhibitory effect Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[11][13]Prepare a fresh stock solution from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11][12][13]
Inaccurate Concentration: Error in weighing the compound or in serial dilutions.Re-weigh a fresh sample and prepare a new stock solution. Ensure pipettes are calibrated.[13]
Compound Precipitation: Poor solubility in the aqueous assay buffer.[3][13]Perform a dose-response experiment to find the optimal soluble concentration. Ensure the final DMSO concentration is appropriate.[3][11][13]
Suboptimal Assay Conditions: Incubation times, enzyme concentration, or substrate concentration may not be optimal.Optimize assay parameters. Ensure the reaction is in the linear range.[2][11]
High background signal in fluorescence assay Intrinsic Compound Fluorescence: this compound may be autofluorescent at the assay wavelengths.[15][16]Measure the fluorescence of this compound alone in the assay buffer at the same concentrations used in the experiment. Subtract this background from your experimental wells.
Contaminated Reagents: Buffer or other reagents may be contaminated with fluorescent substances.Use high-purity reagents and check for background fluorescence of the buffer alone.[18]
Lower-than-expected signal in fluorescence/luminescence assay Fluorescence/Luminescence Quenching: this compound may be absorbing the emitted light from the reporter fluorophore or luciferase reaction.[15][16]Run a control experiment with a known amount of fluorophore or a standard luciferase reaction in the presence and absence of this compound to quantify the quenching effect.
Inhibition of Reporter Enzyme: In luminescence assays, the compound might directly inhibit the reporter enzyme (e.g., luciferase).[16]Test the effect of this compound directly on the reporter enzyme in a separate control experiment.
High variability between replicate wells Inconsistent Pipetting: Inaccurate pipetting, especially of small volumes.[11][12]Ensure pipettes are properly calibrated. Consider making larger volume serial dilutions to improve accuracy.[12]
Edge Effects: Evaporation from the outer wells of a microplate.[12]Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier.[12]
Compound Precipitation: Inconsistent precipitation across the plate.Visually inspect the plate for any signs of precipitation. Lower the compound concentration if necessary.

Quantitative Data

The following table summarizes the reported inhibitory potency of this compound against various phosphodiesterase subtypes.

Target IC50 (nM)
PDE1C11
PDE1A263
PDE1B357
PDE5A681
PDE2A1820
PDE7A2093
PDE10A2394
PDE4D3006
PDE8A3729
PDE9A4617
PDE3A5164

Data sourced from MedChemExpress, citing Jiang MY, et al. J Med Chem. 2024.[1]

Signaling Pathway and Experimental Workflow Diagrams

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP synthesizes GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE1 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP CaM Calmodulin (CaM) Ca2_CaM Ca2+/CaM Complex CaM->Ca2_CaM Ca2_CaM->PDE1 activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Regulation) PKA->Downstream PKG->Downstream PDE1_IN_8 This compound PDE1_IN_8->PDE1 inhibits Ca2

Caption: PDE1 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow start Unexpected Assay Result (e.g., No Inhibition, High Background) check_solubility Is the compound precipitating? start->check_solubility check_controls Are controls (positive/negative) behaving as expected? check_solubility->check_controls No optimize_solubility Optimize Solubility: - Lower concentration - Adjust DMSO % - Use sonication check_solubility->optimize_solubility Yes check_compound_props Could the compound itself be interfering? check_controls->check_compound_props Yes troubleshoot_assay Troubleshoot Assay Conditions: - Check enzyme/substrate conc. - Verify incubation times - Check reagent integrity check_controls->troubleshoot_assay No run_interference_assays Run Interference Assays: - Test for intrinsic fluorescence - Test for quenching - Test for light scattering check_compound_props->run_interference_assays Yes re_evaluate Re-evaluate Data check_compound_props->re_evaluate No optimize_solubility->re_evaluate troubleshoot_assay->re_evaluate run_interference_assays->re_evaluate

Caption: A logical workflow for troubleshooting unexpected results in this compound assays.

Experimental Protocols

Protocol: In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a generic fluorescence polarization (FP) assay to determine the potency (IC50) of this compound. This method is suitable for high-throughput screening.[4][10][19]

Materials:

  • Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl₂) and Calmodulin (for PDE1 activation)[4]

  • This compound

  • Positive control inhibitor (e.g., Vinpocetine or IBMX)[12]

  • Anhydrous DMSO

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.[2] c. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4][10]

  • Reagent Preparation: a. Prepare a master mix of Assay Buffer containing the required concentrations of CaCl₂ and Calmodulin to activate the PDE1 enzyme.[4] The optimal concentrations should be determined empirically. b. Dilute the PDE1 enzyme and the FAM-labeled substrate to their optimal working concentrations in the activated Assay Buffer. Optimal concentrations should be predetermined through enzyme and substrate titration experiments.[10]

  • Assay Plate Setup: a. Add 5 µL of the diluted this compound, positive control, or vehicle control (Assay Buffer with the same final DMSO concentration) to the respective wells of the 384-well plate. b. Add 5 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells. For "no enzyme" wells, add 5 µL of activated Assay Buffer. c. Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[4][7]

  • Reaction Initiation and Incubation: a. Initiate the enzymatic reaction by adding 10 µL of the FAM-labeled substrate solution to all wells. The total reaction volume is 20 µL. b. Incubate the plate at room temperature for 60 minutes (or an optimized time within the linear range of the reaction), protected from light.[10]

  • Detection: a. Stop the reaction by adding a stop solution (e.g., containing a high concentration of a non-specific PDE inhibitor like IBMX) or by directly reading the plate if using a kinetic readout.[10] b. Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation ~485 nm, Emission ~530 nm for FAM).[4]

  • Data Analysis: a. The fluorescence polarization signal is inversely proportional to PDE1 activity. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the "no enzyme" or potent inhibitor control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Protocol: Control Assay for Intrinsic Fluorescence

Purpose: To determine if this compound contributes to the signal at the assay's wavelengths.

Procedure:

  • Prepare serial dilutions of this compound in the final assay buffer, matching the concentrations used in the main experiment.

  • Add these dilutions to the wells of a microplate.

  • Add all assay components except the fluorescent substrate.

  • Read the plate using the same fluorescence settings as the main experiment.

  • Interpretation: A significant signal that correlates with the concentration of this compound indicates intrinsic fluorescence. This background signal should be subtracted from the data of the main experiment. The compound signal should ideally be less than 10% of the assay window.[16]

References

Technical Support Center: PDE1-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PDE1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro experiments, with a specific focus on addressing potential cell permeability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Phosphodiesterase 1 (PDE1), with an IC50 of 11 nM.[1][2] It functions by inhibiting the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to an increase in the intracellular concentrations of these second messengers.[1][2] This modulation of cAMP and cGMP signaling pathways can affect various cellular processes, including the differentiation and proliferation of cells.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For small molecule inhibitors like this compound, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] The powdered form of the inhibitor should be stored at -20°C or -80°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[3][4]

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?

A3: Precipitation in aqueous solutions is a common issue with poorly soluble small molecule inhibitors.[4] To mitigate this, it is advisable to perform serial dilutions of your high-concentration DMSO stock solution into the aqueous buffer. Ensure the final concentration of DMSO in your cell-based assay is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] Preparing fresh dilutions for each experiment is also recommended.[3]

Q4: I am not observing the expected biological activity with this compound. What could be the reason?

A4: Several factors could contribute to a lack of biological activity. Poor cell permeability is a primary suspect. Other possibilities include compound degradation, suboptimal experimental conditions (e.g., incorrect concentration, insufficient incubation time), or low expression of PDE1 in your cell model.[3] It is recommended to verify the expression of PDE1 isoforms (PDE1A, PDE1B, PDE1C) in your experimental system.

Troubleshooting Guide: Cell Permeability Issues

This guide provides a systematic approach to troubleshooting cell permeability problems with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect in cell-based assays Poor cell permeability of this compound.1. Assess Permeability: Perform a cell permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay to determine the permeability coefficient (Papp) of this compound. 2. Optimize Formulation: For in vivo studies, consider formulating this compound in a vehicle designed to enhance solubility and absorption.[4] 3. Use Permeabilizing Agents (with caution): In some instances, mild detergents or permeabilizing agents can be used, but this may introduce artifacts and should be carefully controlled.
High variability between experimental replicates Compound precipitation in the aqueous medium.1. Optimize Dilution: Prepare fresh serial dilutions for each experiment. Avoid adding a highly concentrated DMSO stock directly to the aqueous medium. 2. Check Solubility Limit: Determine the solubility of this compound in your specific cell culture medium. Operate at concentrations below this limit. 3. Visual Inspection: Before adding to cells, visually inspect the final dilution for any signs of precipitation.
Observed cellular toxicity High concentration of the organic solvent (e.g., DMSO) or off-target effects of this compound.1. Solvent Control: Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent alone. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. 3. Cell Viability Assay: Run a concurrent cell viability assay (e.g., MTT, trypan blue exclusion) to monitor the health of your cells.
Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C17H11Cl2N3OS2[2]
Molecular Weight 408.32 g/mol [2]
IC50 (PDE1) 11 nM[1][2]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Coat the membrane of the donor plate with the artificial membrane solution.

  • Prepare the test solution by diluting the this compound stock solution in PBS to the desired concentration.

  • Add the test solution to the donor wells and PBS to the acceptor wells.

  • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp).

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution in DMSO

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed HBSS.

  • Prepare the test solution by diluting the this compound stock solution in HBSS.

  • To measure apical-to-basolateral permeability, add the test solution to the apical side and fresh HBSS to the basolateral side.

  • To measure basolateral-to-apical permeability (to assess efflux), add the test solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • At various time points, collect samples from the receiver compartment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor Activates AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC Substrate PDE1 PDE1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolyzes PDE1_IN_8 This compound PDE1_IN_8->PDE1 Inhibits Downstream_Effects Downstream Cellular Effects PKA_PKG->Downstream_Effects Phosphorylates

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Permeability_Assay_Workflow Start Start Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Start->Prepare_Stock Perform_Assay Perform Permeability Assay (PAMPA or Caco-2) Prepare_Stock->Perform_Assay Quantify Quantify Compound Concentration (LC-MS/MS or Plate Reader) Perform_Assay->Quantify Calculate_Papp Calculate Papp Value Quantify->Calculate_Papp Analyze_Results Analyze Results Calculate_Papp->Analyze_Results Decision Is Permeability Acceptable? Analyze_Results->Decision Proceed Proceed with Further Cell-Based Experiments Decision->Proceed Yes Troubleshoot Troubleshoot Formulation or Experimental Design Decision->Troubleshoot No

Caption: Experimental workflow for assessing the cell permeability of this compound.

References

Validation & Comparative

A Comparative Guide to PDE1 Inhibitors: Pde1-IN-8 Versus a Selection of Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8, with other established PDE1 inhibitors, namely ITI-214, Vinpocetine, and 8-Methoxymethyl-3-isobutyl-1-methylxanthine (8-MM-IBMX). This document is intended to serve as a resource for researchers and drug development professionals by presenting objective performance comparisons based on available experimental data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Introduction to PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] The activity of PDE1 is dependent on calcium and calmodulin, placing it at a critical intersection of calcium and cyclic nucleotide signaling pathways. The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[1][2] By inhibiting PDE1, intracellular levels of cAMP and cGMP are elevated, which in turn modulates a wide array of cellular processes. This mechanism has made PDE1 an attractive therapeutic target for a variety of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.[1]

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and potential for off-target effects of a PDE1 inhibitor are determined by its potency against the PDE1 isoforms and its selectivity over other PDE families. The following tables summarize the available in vitro data for this compound and its comparators.

Table 1: Inhibitory Activity against PDE1 Isoforms

CompoundPDE1A (IC50/Ki, nM)PDE1B (IC50/Ki, nM)PDE1C (IC50/Ki, nM)
This compound 26335711
ITI-214 0.033 (Ki)0.380 (Ki)0.035 (Ki)
Vinpocetine 8,000 - 20,0008,000 - 20,00040,000 - 50,000
8-MM-IBMX 5,000--

Table 2: Selectivity Profile against Other PDE Families (IC50 in nM)

CompoundPDE2APDE3APDE4DPDE5APDE7APDE8APDE9APDE10A
This compound 1820516430066812093372946172394
ITI-214 >10,000>10,00033>10,000>10,000>10,000>10,000>10,000
Vinpocetine -300,000--60,000 (PDE7B)---
8-MM-IBMX 37,000>400,000>400,0002,000----

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate the PDE1 signaling pathway and a typical experimental workflow for inhibitor characterization.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde1 PDE1 Action & Inhibition cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Ca2_Calmodulin Ca2+/Calmodulin Receptor->Ca2_Calmodulin AC_GC Adenylyl & Guanylyl Cyclases Receptor->AC_GC PDE1 PDE1 Ca2_Calmodulin->PDE1 Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP/GTP ATP_GTP->AC_GC cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolysis Pde1_IN_8 This compound & Other Inhibitors Pde1_IN_8->PDE1 Inhibits Cellular_Response Cellular Response (e.g., Neuronal Plasticity, Vascular Relaxation) PKA_PKG->Cellular_Response Phosphorylation Cascade

Figure 1: PDE1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Setup (e.g., 384-well) Compound_Prep->Assay_Plate Enzyme_Prep Recombinant PDE Enzyme Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation (e.g., FAM-cAMP/cGMP) Reaction_Start Reaction Initiation (Substrate Addition) Substrate_Prep->Reaction_Start Incubation Incubation with Inhibitor & Enzyme Assay_Plate->Incubation Incubation->Reaction_Start Reaction_Incubation Enzymatic Reaction Reaction_Start->Reaction_Incubation Detection Detection (e.g., Fluorescence Polarization) Reaction_Incubation->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Normalization Data Normalization (to Controls) Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination

Figure 2: Experimental Workflow for PDE1 Inhibition Assay.

Experimental Protocols

The determination of inhibitor potency and selectivity is typically performed using in vitro biochemical assays. A common method is the fluorescence polarization (FP) assay, which is suitable for high-throughput screening. The following is a generalized protocol based on standard practices in the field. For specific details for each compound, consulting the primary literature is recommended.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE1 isoforms (PDE1A, PDE1B, and PDE1C) and a panel of other PDE families for selectivity profiling.

2. Materials:

  • Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C, and other PDE families).

  • Test compounds (e.g., this compound, ITI-214, Vinpocetine, 8-MM-IBMX) dissolved in 100% DMSO.

  • Fluorescently labeled substrate: FAM-cAMP or FAM-cGMP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, and for PDE1 assays, CaCl2 and Calmodulin.

  • 384-well, low-volume, black assay plates.

  • A plate reader capable of measuring fluorescence polarization.

3. Methods:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a concentration gradient.

    • Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the PDE enzyme and the FAM-labeled substrate to their optimal working concentrations in cold assay buffer. The optimal concentrations are predetermined through enzyme titration and substrate optimization experiments.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add the diluted PDE1 enzyme solution (e.g., 10 µL) to all wells, except for the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the FAM-labeled substrate solution (e.g., 5 µL) to all wells.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution or by directly measuring the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no enzyme" (0% activity) and "vehicle" (100% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide provides a comparative overview of this compound and other selected PDE1 inhibitors based on currently available data. This compound emerges as a potent PDE1C-selective inhibitor with moderate selectivity against other PDE families. In contrast, ITI-214 demonstrates exceptionally high potency for all three PDE1 isoforms and remarkable selectivity. Vinpocetine and 8-MM-IBMX are less potent and generally less selective inhibitors.

The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and interpret experiments in the field of PDE1 inhibition. For the most accurate and detailed information, it is imperative to consult the primary research articles cited for each compound. The continued development of potent and selective PDE1 inhibitors holds significant promise for the treatment of various unmet medical needs.

References

A Comparative Guide to Neuroprotection: Vinpocetine vs. Selective PDE1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established neuroprotective agent vinpocetine (B1683063) against the therapeutic strategy of selective phosphodiesterase 1 (PDE1) inhibition. Due to the limited public information on the specific investigational compound Pde1-IN-8, this guide will focus on the broader comparison between vinpocetine, a compound with multiple mechanisms of action, and the targeted approach of selective PDE1 inhibitors.

Vinpocetine, a synthetic derivative of the periwinkle plant alkaloid vincamine, has been utilized for decades in the management of cerebrovascular disorders and cognitive deficits.[1][2] Its neuroprotective effects are attributed to a range of pharmacological actions. In contrast, the development of highly selective PDE1 inhibitors represents a more recent and targeted approach to neuroprotection, aiming to minimize off-target effects and enhance therapeutic efficacy.

Mechanisms of Action: A Tale of Two Strategies

Vinpocetine's neuroprotective qualities stem from its engagement with multiple cellular pathways, whereas selective PDE1 inhibitors, by design, focus on a single molecular target.

Vinpocetine: The Multi-Target Agent

Vinpocetine's neuroprotective efficacy is multifaceted:

  • PDE1 Inhibition: Vinpocetine inhibits PDE1, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to increased intracellular levels of these second messengers, which are critical for activating signaling cascades that promote neuronal survival and plasticity.[3][4]

  • Ion Channel Modulation: It is known to block voltage-gated sodium channels, which helps in reducing neuronal hyperexcitability and subsequent excitotoxicity, a major contributor to neuronal damage in ischemic conditions.[2]

  • Anti-inflammatory Effects: Vinpocetine has demonstrated the ability to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[5]

  • Antioxidant Properties: The compound exhibits antioxidant effects by scavenging free radicals and mitigating oxidative stress.[5]

  • Improved Cerebral Blood Flow: Vinpocetine is recognized for its ability to enhance cerebral blood flow and glucose utilization, thereby improving the brain's metabolic state.[1]

Selective PDE1 Inhibition: A Targeted Approach

Selective PDE1 inhibitors are designed to specifically target the PDE1 enzyme, which is highly expressed in brain regions crucial for cognitive function and neuronal survival.[3] The primary mechanism of neuroprotection for these inhibitors is the elevation of intracellular cAMP and cGMP levels.[6][7] This leads to the activation of downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is essential for the expression of genes involved in neuronal plasticity, survival, and the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[4][7]

The rationale behind this targeted approach is to achieve significant neuroprotective benefits with an improved safety profile by avoiding the potential side effects associated with the multi-target nature of compounds like vinpocetine.[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of both vinpocetine and selective PDE1 inhibitors converge on the modulation of critical intracellular signaling pathways.

cluster_0 Vinpocetine cluster_1 Selective PDE1 Inhibitor Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_Channels Voltage-gated Na+ Channels Vinpocetine->Na_Channels Blocks NF_kB NF-κB Pathway Vinpocetine->NF_kB Inhibits Oxidative_Stress Oxidative Stress Vinpocetine->Oxidative_Stress Reduces Selective_PDE1_Inhibitor Selective_PDE1_Inhibitor Selective_PDE1_Inhibitor->PDE1 Inhibits cAMP_cGMP ↑ cAMP/cGMP PDE1->cAMP_cGMP Breaks down Neuroprotection Neuroprotection (Neuronal Survival, Plasticity) Na_Channels->Neuroprotection Reduces Excitotoxicity NF_kB->Neuroprotection Reduces Inflammation Oxidative_Stress->Neuroprotection Reduces Damage PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG CREB CREB Activation PKA_PKG->CREB CREB->Neuroprotection

Comparative Signaling Pathways

Quantitative Data from Neuroprotection Models

The following tables summarize quantitative data from preclinical studies investigating the neuroprotective effects of vinpocetine. Data for a specific, highly selective PDE1 inhibitor is included for a theoretical comparison, highlighting the type of data generated for these targeted compounds.

Table 1: Vinpocetine Efficacy in Preclinical Neuroprotection Models

ModelSpeciesTreatmentOutcome MeasureResultReference
Permanent Middle Cerebral Artery Occlusion (MCAO)Rat3 mg/kg i.p.Infarct Volume42% reduction[8]
NMDA-Induced ExcitotoxicityRat10 mg/kg i.p.Lesion SizeSignificant decrease[1][9]
Glutamate-Induced Excitotoxicity (in vitro)Primary Cortical Neurons0.1-1 mMLDH ReleaseIC50 = 2-7 x 10-6 M[8]
Ischemia-Reperfusion InjuryMouse10 mg/kg/d i.p.Infarct VolumeSignificant reduction[10]
Alzheimer's Disease Model (Aβ injection)Rat4 mg/kg gavageLong-Term Potentiation (LTP)Significant prevention of Aβ effects[5]

Table 2: Example Efficacy of a Selective PDE1 Inhibitor (ITI-214) in a Non-neuronal Model (Illustrative for targeted action)

ModelSpeciesTreatmentOutcome MeasureResultReference
Heart FailureDogN/AContractility & Vascular ResistanceIncreased contractility, reduced resistance[11]

Note: Data for selective PDE1 inhibitors in neuroprotection models is emerging. The data for ITI-214 is from a cardiovascular model but illustrates the potent, targeted effects of such compounds.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols used in key studies.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This in vivo model mimics ischemic stroke. The middle cerebral artery is permanently occluded, leading to a reproducible infarct in the brain.

Start Anesthetize Rat MCAO Occlude Middle Cerebral Artery Start->MCAO Treatment Administer Vinpocetine (e.g., 3 mg/kg i.p.) MCAO->Treatment Observation 24-48h Observation Period Treatment->Observation Analysis Sacrifice and Brain Sectioning Observation->Analysis Staining TTC Staining to Visualize Infarct Analysis->Staining Quantification Quantify Infarct Volume Staining->Quantification

MCAO Experimental Workflow

NMDA-Induced Neurotoxicity in Rats

This model simulates excitotoxic neuronal death, a key component of various neurological disorders.

  • Procedure: N-methyl-D-aspartate (NMDA), a glutamate (B1630785) receptor agonist, is injected directly into a specific brain region (e.g., the entorhinal cortex).[1][9]

  • Treatment: Vinpocetine (e.g., 10 mg/kg, intraperitoneally) is administered before and after the NMDA lesion.[1][9]

  • Assessment: Behavioral tests (e.g., novel object recognition, Morris water maze) are conducted to evaluate cognitive function.[1][9] Histological analysis is performed to quantify the lesion size and microglial activation.[1][9]

In Vitro Glutamate-Induced Excitotoxicity

This model allows for the direct assessment of a compound's neuroprotective effects on cultured neurons.

  • Cell Culture: Primary cortical neurons are isolated and cultured.

  • Treatment: Neurons are pre-treated with varying concentrations of vinpocetine.

  • Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Measurement of Cell Death: Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. The half-maximal inhibitory concentration (IC50) is then calculated.[8]

Conclusion and Future Outlook

Vinpocetine is a well-established neuroprotective agent with a broad spectrum of activity, supported by a substantial body of preclinical evidence. Its multi-target nature, however, may contribute to a wider range of physiological effects.

The development of highly selective PDE1 inhibitors represents a more modern, targeted approach to neuroprotection. The rationale is that by specifically modulating the PDE1 enzyme, it may be possible to achieve significant therapeutic benefits with an improved safety and tolerability profile. For drug development professionals, the key takeaway is the evolution from broad-spectrum agents to highly selective molecules. While vinpocetine provides a valuable benchmark, the future of neuroprotective drug discovery likely lies in the rigorous testing and development of targeted inhibitors that can offer a more precise therapeutic intervention. As more data on selective PDE1 inhibitors in neuroprotection models become available, a more direct and quantitative comparison will be possible.

References

Validating Pde1-IN-8 Activity with Positive Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of a novel Phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8. To objectively assess its potency and selectivity, a direct comparison with well-characterized positive controls is essential. Here, we present a comparative analysis of this compound against two established PDE1 inhibitors: the clinical-stage compound ITI-214 (Lenrispodun) and the widely used research tool Vinpocetine.

Phosphodiesterase 1 (PDE1) is a crucial enzyme in cellular signal transduction, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its activity is uniquely dependent on calcium (Ca²⁺) and calmodulin (CaM), placing it at the intersection of calcium and cyclic nucleotide signaling pathways. Inhibition of PDE1 leads to increased levels of cAMP and cGMP, making it a promising therapeutic target for a range of neurological and cardiovascular disorders.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50/Ki) of a hypothetical this compound against the positive controls ITI-214 and Vinpocetine. The data for the positive controls are derived from published literature, providing a benchmark for evaluating the performance of new chemical entities.

InhibitorTargetIC50 / KiSelectivity
This compound (Hypothetical) PDE1AUser-determinedUser-determined
PDE1BUser-determined
PDE1CUser-determined
ITI-214 (Lenrispodun) PDE1A Ki = 34 pM [1]>1000-fold vs. PDE4D [1][2]
PDE1B Ki = 380 pM [1]
PDE1C Ki = 37 pM [1]
Vinpocetine PDE1A/1B IC50 ≈ 8–20 µM [3]Also inhibits IKK (IC50 ≈ 17 µM) [3][4]
PDE1C IC50 ≈ 40–50 µM [3]and voltage-gated Na+ channels (IC50 ≈ 10-50 µM) [3]
PDE7B IC50 = 60 µM [5]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the PDE1 signaling pathway and the experimental workflow for its validation.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_enzyme PDE1 Enzyme Action cluster_inhibition Inhibition Ca2+ Ca2+ CaM_Complex Ca2+/Calmodulin Complex Ca2+->CaM_Complex Calmodulin Calmodulin Calmodulin->CaM_Complex PDE1 PDE1 (Inactive) CaM_Complex->PDE1 Activates Active_PDE1 PDE1 (Active) cAMP cAMP Active_PDE1->cAMP cGMP cGMP Active_PDE1->cGMP 5AMP 5'-AMP cAMP->5AMP Hydrolysis 5GMP 5'-GMP cGMP->5GMP Hydrolysis Pde1_IN_8 This compound Pde1_IN_8->Active_PDE1 Inhibits

Figure 1: PDE1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound and Controls Assay_Setup Combine Inhibitor, Enzyme, and Assay Buffer in Microplate Compound_Prep->Assay_Setup Enzyme_Prep Prepare Recombinant PDE1 Isoforms Enzyme_Prep->Assay_Setup Substrate_Prep Prepare Fluorescently-labeled cAMP/cGMP Substrate Reaction Initiate Reaction with Substrate Addition Substrate_Prep->Reaction Incubation Pre-incubate to Allow Inhibitor Binding Assay_Setup->Incubation Incubation->Reaction Detection Measure Signal (e.g., Fluorescence Polarization) Reaction->Detection Percent_Inhibition Calculate Percent Inhibition vs. Controls Detection->Percent_Inhibition Dose_Response Plot Dose-Response Curve Percent_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Figure 2: Experimental Workflow for IC50 Determination.

Experimental Protocols

A robust validation of this compound requires well-defined experimental protocols. Below are methodologies for key experiments.

In Vitro PDE1 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against PDE1 isoforms.

Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE1, the resulting fluorescent monophosphate is captured by a binding agent, leading to a significant increase in polarization due to the slower rotation of the larger complex. An inhibitor will prevent this hydrolysis, thus keeping the polarization low.

Materials:

  • Recombinant human PDE1A, PDE1B, and PDE1C enzymes

  • Fluorescein-labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, CaCl₂, and Calmodulin)

  • This compound and positive controls (ITI-214, Vinpocetine)

  • Binding agent/stop solution

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound and positive controls in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Preparation: Add the diluted compounds, a vehicle control (Assay Buffer with DMSO), and a positive control for maximum inhibition to the respective wells of the microplate.

  • Enzyme Addition: Add the diluted PDE1 enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection: Add the binding agent to stop the reaction and measure fluorescence polarization using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% and 100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Selectivity Profiling

To assess the selectivity of this compound, the in vitro enzyme inhibition assay should be performed against a panel of other PDE families (PDE2 through PDE11). A highly selective compound will exhibit significantly lower potency (higher IC50 or Ki values) against other PDE families compared to PDE1.

By following these protocols and comparing the results to the provided data for established positive controls, researchers can effectively validate the activity and selectivity of this compound, providing a solid foundation for further drug development.

References

Pde1-IN-8: A Comparative Analysis of Selectivity Against Other Phosphodiesterase Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of a representative highly selective Phosphodiesterase 1 (PDE1) inhibitor, herein referred to as Pde1-IN-8, against other major PDE families. Understanding the selectivity of a PDE inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.

Data Presentation: Quantifying Selectivity

The selectivity of a PDE inhibitor is determined by comparing its half-maximal inhibitory concentration (IC50) against different PDE isozymes. A lower IC50 value indicates higher potency. The ratio of IC50 values for different PDE families provides a quantitative measure of selectivity. While specific public domain data for a compound named "this compound" is not available, the following table represents a typical selectivity profile for a highly selective PDE1 inhibitor, based on comparative data for similar compounds.

PDE FamilyThis compound IC50 (nM)Selectivity Ratio (vs. PDE1)Substrate(s)
PDE1 1.2 1 cAMP, cGMP
PDE2>10,000>8,333cAMP, cGMP
PDE3>10,000>8,333cAMP, cGMP
PDE41,5001,250cAMP
PDE5800667cGMP
PDE62,5002,083cGMP
PDE7>10,000>8,333cAMP
PDE8>10,000>8,333cAMP
PDE9>10,000>8,333cGMP
PDE103,0002,500cAMP, cGMP
PDE111,8001,500cAMP, cGMP

Note: The IC50 values presented are illustrative for a highly selective PDE1 inhibitor. A higher selectivity ratio indicates greater selectivity for PDE1 over the other PDE family.

Experimental Protocols

The determination of PDE inhibitor selectivity involves robust biochemical assays. Below are detailed methodologies for commonly employed experiments.

Radiometric PDE Assay

This method directly measures the enzymatic activity of PDEs and their inhibition by quantifying the conversion of a radiolabeled substrate to its linearized form.

Objective: To determine the IC50 values of this compound against a panel of human recombinant PDE enzymes.

Materials:

  • Human recombinant PDE enzymes (PDE1-PDE11)

  • [³H]-cAMP and [³H]-cGMP as substrates

  • This compound at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Calmodulin (for PDE1 activation)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Enzyme Reaction: The PDE enzymes are incubated with their respective radiolabeled substrates ([³H]-cAMP for PDE4, 7, 8; [³H]-cGMP for PDE5, 6, 9; and both for the dual-substrate PDEs 1, 2, 3, 10, 11) in the presence of varying concentrations of this compound. For PDE1, the reaction mixture is supplemented with Ca²⁺ and calmodulin for activation.

  • Reaction Termination: The reaction is terminated by the addition of a stop buffer or by heat inactivation.

  • Nucleotide Conversion: Snake venom nucleotidase is added to hydrolyze the resulting 5'-monophosphate (e.g., [³H]-AMP or [³H]-GMP) to the corresponding nucleoside (e.g., [³H]-adenosine or [³H]-guanosine).

  • Separation: The negatively charged, unhydrolyzed substrate is separated from the neutral product by passing the reaction mixture through an anion-exchange resin.

  • Quantification: The amount of radiolabeled product in the eluate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This is a high-throughput, non-radioactive method for measuring PDE activity.

Objective: To determine the IC50 values of this compound using a competitive binding assay format.

Materials:

  • Human recombinant PDE enzymes

  • Fluorescently labeled cAMP or cGMP tracer

  • Binding partner (e.g., a specific antibody or a catalytic domain) that binds to the fluorescent tracer

  • This compound at various concentrations

  • Assay buffer

Procedure:

  • Competitive Binding: The PDE enzyme is incubated with its substrate (cAMP or cGMP) and varying concentrations of the inhibitor (this compound).

  • Addition of Tracer and Binding Partner: A fluorescently labeled tracer and its specific binding partner are added to the reaction. The amount of substrate hydrolyzed by the PDE determines how much of the binding partner is available to bind to the tracer.

  • Inhibition Assessment: In the presence of an effective inhibitor like this compound, the PDE is less active, more substrate remains, which then competes with the tracer for the binding partner. This results in a lower fluorescence polarization signal.

  • Data Analysis: The change in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes GC Guanylyl Cyclase cGMP cGMP GC->cGMP synthesizes ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 hydrolyzed by Other_PDEs Other PDEs (e.g., PDE4, PDE5) cAMP->Other_PDEs hydrolyzed by PKA PKA cAMP->PKA activates cGMP->PDE1 hydrolyzed by cGMP->Other_PDEs hydrolyzed by PKG PKG cGMP->PKG activates AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP Other_PDEs->AMP Other_PDEs->GMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: Cyclic nucleotide signaling and the selective inhibition of PDE1.

Experimental Workflow

start Start: Prepare Reagents reagents PDE Enzyme Panel Radiolabeled Substrate Inhibitor Dilutions start->reagents incubation Incubate Enzyme, Substrate, and this compound start->incubation termination Terminate Reaction incubation->termination conversion Hydrolyze Product with Snake Venom Nucleotidase termination->conversion separation Separate Product from Substrate via Resin conversion->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Calculate % Inhibition Determine IC50 quantification->analysis end End: Selectivity Profile analysis->end

Caption: Workflow for determining PDE inhibitor selectivity via radiometric assay.

A Comparative Guide to the Cross-Reactivity of Pde1-IN-8 with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a representative Phosphodiesterase 1 (PDE1) inhibitor, analogous to "Pde1-IN-8," with other enzyme alternatives. Due to the limited public information on a compound specifically named "this compound," this guide will utilize the well-characterized, potent, and highly selective PDE1 inhibitor, ITI-214 , as a surrogate to illustrate the principles of cross-reactivity and selectivity profiling. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Introduction to PDE1 and Selective Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE1 family, which is activated by calcium and calmodulin, is a dual-substrate family of enzymes, meaning it can hydrolyze both cAMP and cGMP. This family consists of three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.

Selective inhibition of PDE1 is a promising therapeutic strategy for a variety of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses. The development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a PDE inhibitor is paramount for its therapeutic utility. A highly selective inhibitor will primarily interact with its intended target, thereby reducing the likelihood of adverse effects caused by the modulation of other enzymes. The cross-reactivity of ITI-214 has been extensively studied against a panel of other human recombinant PDE enzymes.

The inhibitory activity is expressed as the inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme-catalyzed reaction by half. A lower Ki value indicates greater potency.

Table 1: Selectivity Profile of ITI-214 Against a Panel of Human PDE Enzymes

PDE EnzymeSubstrateITI-214 Ki (nM)Selectivity vs. PDE1A
PDE1A cGMP0.033 1-fold
PDE1B cGMP0.380 11.5-fold
PDE1C cAMP0.035 1.1-fold
PDE2AcGMP>10,000>303,030-fold
PDE3AcAMP>10,000>303,030-fold
PDE4BcAMP3,300100,000-fold
PDE4DcAMP33>1000-fold
PDE5AcGMP1,20036,363-fold
PDE6cGMP1,20036,363-fold
PDE7AcAMP>10,000>303,030-fold
PDE8AcAMP>10,000>303,030-fold
PDE9AcGMP>10,000>303,030-fold
PDE10AcAMP3,300100,000-fold
PDE11AcGMP>10,000>303,030-fold

Data compiled from publicly available research.[1][2]

As the data indicates, ITI-214 demonstrates exceptional potency for PDE1 isoforms with Ki values in the picomolar range.[1] Importantly, it exhibits a very high degree of selectivity, with over 1000-fold greater potency for PDE1 compared to the next most sensitive PDE family, PDE4D.[2][3][4] For all other PDE families tested, the selectivity is in the range of 10,000 to over 300,000-fold.[2] This high selectivity suggests a low probability of off-target effects related to the inhibition of other phosphodiesterases.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach to determining inhibitor selectivity, the following diagrams are provided.

cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects cluster_pde PDE Regulation Signal Signal Receptor Receptor Signal->Receptor e.g., Hormones, Neurotransmitters AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Activation ATP ATP AC_GC->ATP GTP GTP AC_GC->GTP cAMP cAMP ATP->cAMP AC cGMP cGMP GTP->cGMP GC PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP cAMP->AMP PDE1 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG GMP GMP cGMP->GMP PDE1 Hydrolysis Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response PDE1 PDE1 Pde1_IN_8 This compound (e.g., ITI-214) Pde1_IN_8->PDE1 Inhibition

Caption: Cyclic Nucleotide Signaling Pathway and PDE1 Inhibition.

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Start Start Prepare_Reagents Prepare Reagents: - Purified PDE Enzymes - Substrate (cAMP/cGMP) - Assay Buffer - Test Inhibitor (e.g., ITI-214) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Inhibitor Prepare_Reagents->Serial_Dilution Add_Inhibitor Add Diluted Inhibitor to Wells Serial_Dilution->Add_Inhibitor Add_Enzyme Add PDE Enzyme to Assay Plate Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate_1 Add_Substrate Initiate Reaction with Substrate (cAMP/cGMP) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Signal Measure Signal (e.g., Fluorescence, Radioactivity) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50/Ki Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for PDE Inhibitor Selectivity Profiling.

Experimental Protocols

The determination of an inhibitor's selectivity profile involves robust and sensitive biochemical assays. Below are detailed methodologies for commonly employed experiments.

Recombinant Human PDE Enzyme Production

To ensure a consistent and pure source of enzyme for in vitro assays, human PDE enzymes are typically produced using recombinant DNA technology.

  • Cloning: The cDNA encoding the full-length human PDE isozymes are cloned into an appropriate expression vector.

  • Expression: The expression vectors are transformed into a suitable host system, such as E. coli or insect (Sf9) cells. Protein expression is induced under optimal conditions.

  • Purification: The cells are harvested, lysed, and the recombinant PDE enzyme is purified to homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography. The purity and concentration of the final enzyme preparation are determined.

In Vitro PDE Inhibition Assay (Radiometric Method)

This traditional method is highly sensitive and directly measures the enzymatic hydrolysis of a radiolabeled substrate.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki of a test compound against a panel of PDE enzymes.

  • Materials:

    • Purified recombinant human PDE enzymes

    • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT)

    • Test inhibitor (e.g., ITI-214) dissolved in DMSO

    • Snake venom nucleotidase (from Crotalus atrox)

    • Anion-exchange resin (e.g., Dowex)

    • Scintillation fluid and counter

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, the purified PDE enzyme, and varying concentrations of the test inhibitor (or DMSO for control).

    • The mixture is pre-incubated for a defined period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

    • The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 30°C and is then terminated by boiling.

    • Snake venom nucleotidase is added to the mixture to convert the radiolabeled 5'-AMP or 5'-GMP product into radiolabeled adenosine or guanosine.

    • The reaction mixture is then passed through an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP/cGMP) and the charged product ([³H]-5'-AMP/GMP) bind to the resin, while the uncharged nucleoside ([³H]-adenosine/guanosine) passes through.

    • The amount of radioactivity in the eluate is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the control (DMSO).

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the curve using non-linear regression analysis.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP/cGMP Assay

This is a high-throughput, non-radioactive assay based on fluorescence resonance energy transfer (FRET).

  • Objective: To determine the IC50 of a test compound in a high-throughput format.

  • Principle: The assay is based on the competition between the cAMP or cGMP produced by the PDE-catalyzed hydrolysis of a substrate and a labeled cAMP-d2 or cGMP-d2 tracer for binding to a specific anti-cAMP or anti-cGMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the antibody), a FRET signal is generated. An increase in the concentration of unlabeled cAMP or cGMP (due to low PDE inhibition) will displace the tracer from the antibody, leading to a decrease in the FRET signal.

  • Materials:

    • Purified recombinant human PDE enzymes

    • cAMP or cGMP (substrate)

    • Assay buffer

    • Test inhibitor (e.g., ITI-214) dissolved in DMSO

    • HTRF assay reagents (cAMP/cGMP-d2 tracer and anti-cAMP/cGMP antibody-cryptate)

    • Microplate reader capable of HTRF detection

  • Procedure:

    • The PDE enzyme and various concentrations of the test inhibitor are added to the wells of a microplate.

    • The substrate (cAMP or cGMP) is added to initiate the enzymatic reaction.

    • The reaction is incubated for a specific time at room temperature or 37°C.

    • The detection reagents (cAMP/cGMP-d2 and anti-cAMP/cGMP antibody-cryptate) are added to stop the reaction and initiate the detection process.

    • The plate is incubated to allow for the binding equilibrium to be reached.

    • The HTRF signal is read on a compatible microplate reader.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated.

    • A standard curve is generated using known concentrations of cAMP or cGMP.

    • The concentration of cAMP or cGMP in each well is determined from the standard curve.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The comprehensive selectivity profiling of a PDE1 inhibitor, exemplified here by ITI-214, is a critical component of its preclinical characterization. The data clearly demonstrates that a highly selective PDE1 inhibitor can be developed, with minimal cross-reactivity against other PDE families. This high degree of selectivity is a key attribute for a promising therapeutic candidate, as it suggests a reduced potential for off-target side effects. The use of robust and validated in vitro assays, such as the radiometric and HTRF methods detailed in this guide, is essential for accurately determining the potency and selectivity of novel PDE inhibitors and for guiding their development as safe and effective therapeutics.

References

Reproducibility of Pde1-IN-8 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for the phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8. The objective is to offer a clear perspective on its performance relative to other known PDE1 inhibitors, supported by available experimental data and detailed methodologies to aid in the reproducibility of these findings.

Introduction to PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that play a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The activity of PDE1 is dependent on calcium and calmodulin. The PDE1 family consists of three main isoforms: PDE1A, PDE1B, and PDE1C, which are distributed in various tissues and are implicated in a range of physiological processes. Consequently, inhibitors of PDE1 are being investigated as potential therapeutics for a variety of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.

Performance Comparison of PDE1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PDE1 inhibitors, ITI-214 and Vinpocetine. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher potency.

InhibitorTarget PDE Isoform(s)IC50 / Ki (nM)Selectivity ProfileReference(s)
This compound (Compound 3f) PDE1C11Selective for PDE1C over other PDE isoforms: PDE1A (263 nM), PDE1B (357 nM), PDE2A (1820 nM), PDE3A (5164 nM), PDE4D (3006 nM), PDE5A (681 nM), PDE7A (2093 nM), PDE8A (3729 nM), PDE9A (4617 nM), PDE10A (2394 nM).[1]
ITI-214 PDE1A, PDE1B, PDE1CKi: 0.033, 0.380, 0.035Highly selective for PDE1 isoforms, with >1000-fold selectivity over other PDE families.[2][3]
Vinpocetine PDE1A, PDE1BIC50: ~8,000-20,000Also inhibits IKK and voltage-gated Na+ channels. Less selective for PDE1C (IC50: ~40,000-50,000 nM).[4][5]

Signaling Pathway of PDE1

The diagram below illustrates the central role of PDE1 in modulating cAMP and cGMP signaling pathways. Activation of G-protein coupled receptors (GPCRs) or other stimuli can lead to the production of cAMP and cGMP by adenylyl cyclase (AC) and guanylyl cyclase (GC), respectively. These second messengers then activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). PDE1, activated by the calcium-calmodulin (Ca2+/CaM) complex, terminates this signaling by hydrolyzing cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP. This compound and other inhibitors block this hydrolysis, leading to sustained cyclic nucleotide signaling.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC AC GPCR->AC GC GC GPCR->GC cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes Stimulus Stimulus Stimulus->GPCR ATP ATP ATP->AC GTP GTP GTP->GC PKA PKA cAMP->PKA activates PDE1 PDE1 cAMP->PDE1 hydrolyzed by PKG PKG cGMP->PKG activates cGMP->PDE1 hydrolyzed by Cellular_Response Cellular_Response PKA->Cellular_Response PKG->Cellular_Response 5_AMP 5_AMP PDE1->5_AMP 5_GMP 5_GMP PDE1->5_GMP CaM CaM CaM_Ca2 Ca2+/CaM CaM->CaM_Ca2 Ca2 Ca2->CaM CaM_Ca2->PDE1 activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Reproducibility of experimental findings is contingent on detailed and accurate methodological reporting. Below are representative protocols for key assays used in the characterization of PDE1 inhibitors.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common high-throughput screening method for measuring PDE activity based on fluorescence polarization (FP).

Principle: A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE1 hydrolyzes the substrate, the resulting fluorescent monophosphate is captured by a larger binding agent, leading to a significant increase in polarization due to the slower rotation of the larger complex. An inhibitor like this compound will prevent this hydrolysis, thus keeping the fluorescence polarization low.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl2) and Calmodulin for PDE1 activation

  • Test compounds (e.g., this compound) and positive controls (e.g., a known PDE1 inhibitor) dissolved in DMSO

  • Binding Agent (e.g., IMAP™ beads)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Reagent Preparation:

    • Prepare a working solution of PDE1 enzyme in Assay Buffer containing the necessary concentrations of CaCl2 and Calmodulin.

    • Prepare a stock solution of the FAM-labeled substrate in Assay Buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control to the wells of the 384-well plate.

    • Add the diluted PDE1 enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the FAM-labeled substrate solution (e.g., 5 µL) to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding the Binding Agent. Incubate for an additional 30-60 minutes to allow for complete binding.

  • Measurement: Read the fluorescence polarization on a compatible plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of This compound and controls Dispense_Compounds Dispense compounds/ controls into 384-well plate Compound_Dilution->Dispense_Compounds Enzyme_Prep Prepare PDE1 enzyme solution with Ca2+/CaM Add_Enzyme Add PDE1 enzyme solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FAM-labeled cAMP/cGMP substrate Initiate_Reaction Add FAM-labeled substrate Substrate_Prep->Initiate_Reaction Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate for 15-30 min Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Terminate_Reaction Stop reaction with Binding Agent Incubate_Reaction->Terminate_Reaction Incubate_Binding Incubate for 30-60 min Terminate_Reaction->Incubate_Binding Read_FP Read Fluorescence Polarization Incubate_Binding->Read_FP Calculate_Inhibition Calculate % Inhibition Read_FP->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a Fluorescence Polarization (FP)-based PDE1 inhibition assay.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model in Rats

This compound has been evaluated in a rat model of pulmonary fibrosis induced by bleomycin (B88199). This model is widely used to study the pathogenesis of lung fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

Principle: Intratracheal administration of bleomycin, an anti-cancer agent, induces lung injury and inflammation, which is followed by a fibrotic phase characterized by excessive deposition of extracellular matrix proteins, leading to lung scarring and impaired function.

Materials:

  • Male Sprague-Dawley or Wistar rats (specific strain and age should be consistent)

  • Bleomycin sulfate, sterile solution

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device (e.g., microsprayer)

  • Test compound (this compound) and vehicle control

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the rats.

    • Visualize the trachea via a small incision or using a laryngoscope.

    • Administer a single intratracheal dose of bleomycin (typically 2.5-5 mg/kg) in a small volume of sterile saline. Control animals receive saline only.

  • Compound Administration:

    • Begin administration of this compound or vehicle control at a predetermined time point relative to bleomycin instillation (e.g., prophylactically before bleomycin, or therapeutically after fibrosis is established).

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be clearly defined and consistently applied.

  • Monitoring: Monitor the animals regularly for clinical signs of distress, body weight changes, and mortality.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 14 or 28 days post-bleomycin), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest the lungs for histopathological analysis (e.g., Masson's trichrome staining to visualize collagen deposition and Ashcroft scoring to quantify fibrosis) and biochemical analysis (e.g., hydroxyproline (B1673980) assay to measure total collagen content).

  • Data Analysis: Compare the extent of fibrosis and inflammation between the vehicle-treated and this compound-treated groups to assess the anti-fibrotic efficacy of the compound. Statistical analysis should be performed to determine the significance of the observed effects.

Conclusion

The available data indicate that this compound is a potent inhibitor of PDE1C with a notable degree of selectivity over other PDE isoforms. Its efficacy in a preclinical model of pulmonary fibrosis suggests its potential as a therapeutic agent for fibrotic diseases. For researchers aiming to reproduce or build upon these findings, adherence to detailed and consistent experimental protocols, such as those outlined in this guide, is paramount. Further studies are warranted to fully elucidate the therapeutic potential and the precise mechanisms of action of this compound.

References

Pde1-IN-8: A Comparative Guide to a Novel Chemical Probe for PDE1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pde1-IN-8, a chemical probe for Phosphodiesterase 1 (PDE1) function, with other established PDE1 inhibitors. The objective is to offer a data-driven resource to aid in the selection of appropriate tools for research and drug discovery targeting the PDE1 enzyme family.

Introduction to PDE1

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[1] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[2] The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—which exhibit distinct tissue distribution and substrate affinities. PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[2] Due to their integral role in various physiological processes, PDE1 inhibitors are being investigated for a range of therapeutic applications, including neurological disorders and cardiovascular diseases.[3]

The PDE1 Signaling Pathway

The inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate various cellular substrates, leading to a physiological response.

PDE1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_second_messengers Second Messengers cluster_pde1 PDE1 Regulation cluster_downstream Downstream Effectors cluster_response Cellular Response AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP GTP PDE1 PDE1 cAMP->PDE1 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE1 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG CaM Ca2+/Calmodulin CaM->PDE1 Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP to 5'-AMP/5'-GMP Pde1_IN_8 This compound (Inhibitor) Pde1_IN_8->PDE1 Inhibits CellularResponse Phosphorylation of Substrate Proteins & Cellular Response PKA->CellularResponse PKG->CellularResponse

Caption: The PDE1 signaling pathway and the inhibitory action of this compound.

Biochemical Performance: this compound vs. Alternatives

The selection of a chemical probe is critically dependent on its potency and selectivity. The following tables summarize the in vitro biochemical data for this compound and other commonly used PDE1 inhibitors.

Table 1: Potency Against PDE1 Isoforms
CompoundPDE1 IC50 (nM)PDE1A IC50/Ki (nM)PDE1B IC50/Ki (nM)PDE1C IC50/Ki (nM)
This compound 11 26335711
ITI-214 (Lenrispodun)-0.033 (Ki)0.380 (Ki)0.035 (Ki)
Vinpocetine (B1683063)8000 - 50000~8000-20000~8000-20000~40000-50000
SCH 518667070--
PF-04822163-22.47

Note: IC50 and Ki values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 2: Selectivity Profile Against Other PDE Families
CompoundPDE2A IC50 (nM)PDE3A IC50 (nM)PDE4D IC50 (nM)PDE5A IC50 (nM)PDE7A IC50 (nM)PDE8A IC50 (nM)PDE9A IC50 (nM)PDE10A IC50 (nM)
This compound 1820516430066812093372946172394
ITI-214 (Lenrispodun)>10,000 (Ki)>10,000 (Ki)33 (Ki)>10,000 (Ki)>10,000 (Ki)>10,000 (Ki)>10,000 (Ki)>10,000 (Ki)
Vinpocetine----Also inhibits PDE7B---
SCH 51866132017270>10000060--44000-
PF-04822163>45-fold selective>45-fold selective>45-fold selective>45-fold selective>45-fold selective>45-fold selective>45-fold selective>45-fold selective

Note: A higher IC50 or Ki value indicates lower potency, and thus higher selectivity for PDE1.

Experimental Protocols

Accurate and reproducible data are fundamental to drug discovery. This section outlines generalized protocols for common biochemical assays used to determine the potency of PDE1 inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Dispense Dispense compounds, enzyme, and substrate into 384-well plate Compound_Prep->Dispense Enzyme_Prep Dilute recombinant PDE1 enzyme in assay buffer Enzyme_Prep->Dispense Substrate_Prep Dilute fluorescently labeled cAMP or cGMP substrate Substrate_Prep->Dispense Incubate Incubate at room temperature (e.g., 60 minutes) Dispense->Incubate Stop_Reaction Stop reaction (optional, depending on assay type) Incubate->Stop_Reaction Read_Plate Measure signal (Fluorescence Polarization or Luminescence) Stop_Reaction->Read_Plate Calc_Inhibition Calculate percent inhibition for each concentration Read_Plate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: A generalized experimental workflow for determining the IC50 of PDE1 inhibitors.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common high-throughput screening method for measuring PDE activity.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • FAM-labeled cAMP or cGMP substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM CaCl2, and 1 U/mL calmodulin)

  • 384-well black microplates

  • Test compounds dissolved in DMSO

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).[4]

  • Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and the FAM-labeled cyclic nucleotide substrate to their optimal concentrations in cold assay buffer. Optimal concentrations should be predetermined through enzyme titration and substrate optimization experiments.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.[5]

    • Add the diluted PDE1 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control wells.[5]

    • Initiate the reaction by adding the FAM-labeled substrate solution (e.g., 5 µL) to all wells.[5]

  • Incubation: Incubate the plate at room temperature for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.[6]

  • Detection: Stop the reaction by adding a stop solution containing a high concentration of a non-specific PDE inhibitor like IBMX, or by directly reading the plate. Measure the fluorescence polarization on a suitable plate reader.[5]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

In Vitro PDE1 Inhibition Assay (Luminescence-Based)

This protocol describes a luminescence-based assay, such as the PDE-Glo™ assay, which measures the amount of remaining cAMP or cGMP after the PDE reaction.

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • cAMP or cGMP substrate

  • PDE-Glo™ Reaction Buffer, Termination Buffer, and Detection Reagent

  • Kinase-Glo® Reagent

  • 384-well white microplates

  • Test compounds dissolved in DMSO

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • PDE Reaction:

    • In a 384-well plate, combine the PDE1 enzyme, test compound, and assay buffer.

    • Initiate the reaction by adding the cAMP or cGMP substrate (recommended final concentrations are 1µM for cAMP and 10µM for cGMP).[7]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Termination and Detection:

    • Add PDE-Glo™ Termination Buffer to stop the PDE1 reaction.

    • Add PDE-Glo™ Detection Solution.

    • Incubate for 20 minutes at room temperature.[7]

  • Luminescence Measurement:

    • Add Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[8]

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to PDE1 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data as described for the FP assay.

Cellular Activity and Functional Consequences

While in vitro biochemical assays are crucial for determining potency and selectivity, cell-based assays provide a more physiologically relevant context for evaluating inhibitor performance.

  • This compound: Currently, there is limited publicly available data on the specific cellular effects of this compound. Further studies are needed to characterize its activity in cellular models.

  • ITI-214 (Lenrispodun): This potent and selective PDE1 inhibitor has been shown to enhance memory performance in animal models.[9] In cellular studies, ITI-214 has been used to investigate the role of PDE1 in regulating cGMP levels in cardiomyocytes.[10]

  • Vinpocetine: While it inhibits PDE1, vinpocetine is known to have multiple other targets, including IKK and voltage-gated sodium channels.[11][12] Its effects in cellular and in vivo models may not be solely attributable to PDE1 inhibition. For example, it has been shown to have anti-inflammatory effects independent of its action on PDE.[12] In a rat model of pulmonary fibrosis, vinpocetine demonstrated antifibrotic potential, which was associated with the suppression of PDE activity.

  • SCH 51866: This compound has been investigated in a mouse model of Huntington's disease, where it did not modify disease progression.[11]

  • PF-04822163: This is an orally active and blood-brain barrier permeable PDE1 inhibitor, suggesting its potential for in vivo studies of the central nervous system.[7]

Conclusion

This compound emerges as a potent PDE1 inhibitor with an IC50 of 11 nM. Its selectivity profile indicates moderate selectivity over other PDE families. In comparison, compounds like ITI-214 offer significantly higher potency and selectivity, making them valuable tools for specific inquiries into PDE1 function. Conversely, older compounds like vinpocetine exhibit much lower potency and a lack of selectivity, which should be considered when interpreting experimental results. The choice of a PDE1 inhibitor should be guided by the specific requirements of the study, with careful consideration of the compound's potency, selectivity, and known off-target effects. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other PDE1 inhibitors. Further characterization of this compound in cellular and in vivo models will be crucial to fully establish its utility as a chemical probe for PDE1.

References

A Comparative Analysis of Pde1-IN-8: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8, reveals its potential as a modulator of cyclic nucleotide signaling. Due to the limited publicly available data on this compound, this guide will utilize the well-characterized and highly selective PDE1 inhibitor, ITI-214, as a proxy to provide a comprehensive comparison of its expected in vitro and in vivo performance against other PDE inhibitors. This approach allows for an objective evaluation for researchers, scientists, and drug development professionals.

Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signaling, hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Its activity is dependent on calcium and calmodulin, placing it at the intersection of Ca2+ and cyclic nucleotide pathways.[2] The PDE1 family has three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[2] PDE1A and PDE1B preferentially hydrolyze cGMP, while PDE1C has a high affinity for both cAMP and cGMP.[2][3] Inhibition of PDE1 is a promising therapeutic strategy for various disorders, including neurodegenerative diseases, cardiovascular conditions, and oncology.[2][4]

Comparative In Vitro Performance of PDE1 Inhibitors

The development of potent and selective PDE1 inhibitors is a key focus in drug discovery. The following tables summarize the quantitative data on the selectivity and biochemical potency of representative PDE1 inhibitors.

Table 1: Inhibitor Potency and Selectivity Profile

CompoundTargetIC50 / KiSelectivity Profile
This compound (via proxy ITI-214) PDE1AKi: 33 pM[3]>1000-fold selective for PDE1 over other PDE families.[3]
PDE1BKi: 380 pM[3]
PDE1CKi: 35 pM[3]
Pde1-IN-6 PDE1 (General)IC50: 7.5 nM[2]Data not available
Vinpocetine PDE1IC50: ~8-50 µM (subtype dependent)[3]Also inhibits IKK and voltage-gated Na+ channels at similar concentrations.[3]
SCH-51866 PDE1IC50: 70 nM[3]Also a potent inhibitor of PDE5 (IC50: 60 nM).[3]

Note: IC50 and Ki values are reported from various sources and may not be directly comparable due to differences in assay conditions.

Table 2: Effects of Selected PDE1 Inhibitors on Intracellular cAMP and cGMP Levels

CompoundCell TypeEffect on cAMPEffect on cGMP
ITI-214 (proxy for this compound) Mouse Cardiomyocytes-Increase[5]
IC86340 Cardiac Myocytes-Abolishes phenylephrine-induced reduction in cGMP[6]
Vinpocetine Not SpecifiedIncrease[7]Increase[7]

In Vivo Effects and Therapeutic Potential

The in vivo effects of selective PDE1 inhibitors underscore their therapeutic potential across a range of diseases. By preventing the degradation of cAMP and cGMP, these inhibitors can enhance signaling through protein kinase A (PKA) and protein kinase G (PKG) pathways, influencing gene transcription, protein phosphorylation, and cellular excitability.[8]

In the central nervous system (CNS), PDE1 inhibitors have demonstrated neuroprotective properties and the ability to enhance neuronal plasticity, making them promising candidates for treating neurodegenerative disorders like Parkinson's, Alzheimer's, and schizophrenia.[9] In cardiovascular disease, PDE1 inhibition can lead to vasodilation and improved myocardial performance, offering potential benefits for heart failure and pulmonary hypertension.[6][8] For instance, in vivo studies using the PDE1 inhibitor IC86340 in a mouse model of cardiac hypertrophy showed a reduction in blood pressure.[6] Another inhibitor, 8-methoxymethyl-isobutyl-1-methylxanthine (8MM-IBMX), has been shown to improve hemodynamics and vascular remodeling in animal models of pulmonary hypertension.[10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC cAMP cAMP AC->cAMP synthesizes cGMP cGMP GC->cGMP synthesizes Stimulus Stimulus Stimulus->Receptor ATP ATP GTP GTP PKA PKA cAMP->PKA activates PDE1 PDE1 cAMP->PDE1 hydrolyzed by PKG PKG cGMP->PKG activates cGMP->PDE1 hydrolyzed by Cellular_Response Cellular Response (e.g., Gene Transcription, Protein Phosphorylation) PKA->Cellular_Response PKG->Cellular_Response AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP CaM Ca2+/Calmodulin CaM->PDE1 activates Pde1_IN_8 This compound Pde1_IN_8->PDE1 inhibits

PDE1 Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Biochemical Assay (e.g., FP-based) IC50 Determine IC50/Ki for PDE1 Isoforms Assay->IC50 Selectivity Selectivity Profiling (against other PDE families) IC50->Selectivity Cell_Assay Cell-based Assay (measure cAMP/cGMP levels) Selectivity->Cell_Assay PK Pharmacokinetic Studies (ADME) Cell_Assay->PK PD Pharmacodynamic Studies (target engagement) PK->PD Efficacy Efficacy Studies in Disease Models PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Workflow for PDE Inhibitor Evaluation.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

This protocol outlines a common method to determine the in vitro potency (IC50) of a test compound against a purified PDE1 enzyme.[3]

  • Reagents and Materials: Purified recombinant human PDE1 enzyme, fluorescently labeled cAMP or cGMP substrate, anti-cAMP or anti-cGMP antibody, assay buffer, test compound (e.g., this compound), and a microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Add assay buffer, purified PDE1 enzyme, and varying concentrations of the test compound to the wells of a microplate.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP or cGMP substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the anti-cAMP or anti-cGMP antibody coupled to a fluorophore.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: The degree of fluorescence polarization is inversely proportional to the amount of cyclic nucleotide remaining. Calculate the concentration of the test compound that inhibits 50% of the PDE1 activity (IC50) by fitting the data to a dose-response curve.

This protocol describes a method to assess the effect of a PDE1 inhibitor on intracellular cyclic nucleotide levels in a cellular context.

  • Cell Culture and Treatment:

    • Culture the desired cell type (e.g., primary cardiomyocytes, neuronal cells) to an appropriate confluency.

    • Pre-treat the cells with various concentrations of the PDE1 inhibitor (e.g., this compound) for a specified duration.

    • Stimulate the cells with an appropriate agonist (e.g., a receptor agonist that increases cAMP or cGMP production) for a defined period.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular contents.

    • Measure the concentration of cAMP or cGMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Quantify the levels of cAMP or cGMP relative to a standard curve and compare the levels in treated versus untreated cells to determine the effect of the PDE1 inhibitor.

This protocol provides a general framework for evaluating the in vivo efficacy of a PDE1 inhibitor in a preclinical model of cardiac hypertrophy.[6]

  • Animal Model: Induce cardiac hypertrophy in mice or rats via surgical intervention (e.g., transverse aortic constriction) or chronic infusion of a pro-hypertrophic agent (e.g., angiotensin II or isoproterenol).[6]

  • Drug Administration: Administer the PDE1 inhibitor (e.g., this compound) or vehicle to the animals daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.

  • Assessment of Cardiac Function and Remodeling:

    • Monitor cardiac function throughout the study using non-invasive techniques such as echocardiography.

    • At the end of the study, sacrifice the animals and collect heart tissues.

    • Measure heart weight to body weight ratio.

    • Perform histological analysis (e.g., H&E staining for myocyte size, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., qPCR for hypertrophic gene markers).

  • Data Analysis: Compare the cardiac parameters between the treated and vehicle control groups to determine the therapeutic efficacy of the PDE1 inhibitor.

References

A Researcher's Guide to Investigating PDE1 Function: A Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of alternative methods for studying the function of Phosphodiesterase 1 (PDE1), a critical enzyme family in cellular signaling.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines various experimental approaches, from biochemical assays to cell-based and in vivo models, and includes supporting data and detailed protocols to aid in experimental design and interpretation.

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] A unique characteristic of the PDE1 family is its activation by Calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][3][4] The family consists of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distributions and substrate affinities, making them attractive therapeutic targets for a variety of disorders, including those affecting the cardiovascular and central nervous systems.[1][5][6][7]

Biochemical Assays: Direct Measurement of Enzymatic Activity

Biochemical assays are fundamental for directly measuring the enzymatic activity of PDE1 and for determining the potency and selectivity of inhibitors.[8] These in vitro methods typically utilize purified, recombinant PDE1 enzymes.

Common Methodologies:

  • Radioenzymatic Assays: A traditional and highly sensitive method that measures the conversion of radiolabeled cAMP or cGMP (e.g., [³H]cAMP) to their corresponding 5'-monophosphates.[9][10][11]

  • Fluorescence Polarization (FP) Assays: A popular high-throughput screening method where a fluorescently labeled substrate (e.g., FAM-cAMP) is hydrolyzed by PDE1.[12][13][14] The change in polarization upon product formation is measured.[12][14]

  • Luminescence-Based Assays (e.g., PDE-Glo™): These assays measure the amount of remaining cAMP or cGMP after the PDE1 reaction.[15][16] The remaining cyclic nucleotide is used in a subsequent reaction that generates a luminescent signal, which is inversely proportional to PDE1 activity.[15]

  • Isothermal Titration Calorimetry (ITC): A non-radioactive method that measures the heat released during the hydrolysis of cAMP or cGMP, allowing for the determination of kinetic parameters.[9]

Comparative Data: PDE1 Isoform Kinetics & Assay Characteristics

The choice of assay often depends on the specific research question, available equipment, and desired throughput. The substrate preference of each PDE1 isoform is also a critical consideration.

Table 1: Kinetic Properties of Human PDE1 Isoforms

IsoformPreferred SubstrateK_m_ (cAMP, µM)K_m_ (cGMP, µM)Key Characteristics
PDE1A cGMP~50 - 112[1][5]~1 - 5[1][5]High affinity for cGMP.[1]
PDE1B cGMP~7 - 24[1][5]~1 - 5[1][5]Slightly higher affinity for cAMP compared to PDE1A.[1]
PDE1C cAMP & cGMP~1[5]~1[5]Hydrolyzes both cAMP and cGMP with equal high affinity.[1][5]

Table 2: Comparison of Biochemical Assay Methods

MethodPrincipleThroughputSensitivityKey AdvantagesKey Disadvantages
Radioenzymatic Radiolabeled substrate conversionLow to MediumVery HighGold standard for sensitivity.[17]Requires handling of radioactive materials, waste disposal.
Fluorescence Polarization Change in polarization of fluorescent substrateHighHighHomogeneous (no-wash) format, suitable for HTS.[12][13][14]Potential for interference from fluorescent compounds.[14]
Luminescence ATP depletion measured via luciferaseHighHighHigh sensitivity, no interference from fluorescent compounds.[15][16]Indirect measurement, requires specific kits.
Isothermal Titration Calorimetry Measures heat change upon hydrolysisLowModerateLabel-free, provides full thermodynamic profile.[9]Requires specialized equipment, low throughput.[9]
Diagram: PDE1 Signaling Pathway

The following diagram illustrates the central role of PDE1 in modulating cyclic nucleotide signaling.

PDE1_Signaling cluster_activation Activation cluster_pde1 PDE1 Action cluster_downstream Downstream Effects cluster_inhibition Point of Intervention CaM Calmodulin (CaM) Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM Ca Ca²⁺ Ca->Ca_CaM Binds PDE1 PDE1 (Inactive) Ca_CaM->PDE1 Activates PDE1_active PDE1 (Active) PDE1->PDE1_active AMP 5'-AMP PDE1_active->AMP Hydrolyzes GMP 5'-GMP PDE1_active->GMP Hydrolyzes cAMP cAMP cAMP->PDE1_active PKA PKA cAMP->PKA Activates cGMP cGMP cGMP->PDE1_active PKG PKG cGMP->PKG Activates Response Cellular Responses (e.g., Vasodilation, Neurotransmission) PKA->Response PKG->Response Inhibitor PDE1 Inhibitor Inhibitor->PDE1_active Inhibits

Caption: PDE1 signaling pathway illustrating activation by Ca²⁺/CaM and points of inhibition.

Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol outlines a general procedure for determining the IC₅₀ of a test compound against a PDE1 isoform using an FP-based assay.[12][13][18]

Materials:

  • Recombinant human PDE1A, PDE1B, or PDE1C enzyme.

  • FAM-labeled cAMP or FAM-labeled cGMP substrate.

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Calmodulin (CaM) and Calcium Chloride (CaCl₂).

  • Binding Agent (phosphate-binding nanoparticles).

  • Test compound (e.g., Pde1-IN-6) and reference inhibitor dissolved in 100% DMSO.

  • 384-well, low-volume, black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.[12][15][18]

  • Assay Plate Preparation: Add diluted compounds, reference inhibitor, and vehicle control (Assay Buffer with DMSO) to the respective wells of the 384-well plate.[19]

  • Enzyme Preparation: Prepare the PDE1 enzyme solution in Assay Buffer containing the required concentrations of CaCl₂ and CaM for activation.[12] Add the diluted enzyme solution to all wells except "no enzyme" controls.[12]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12][19]

  • Reaction Initiation: Add the FAM-labeled substrate to all wells to start the enzymatic reaction.[12][19]

  • Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at 30°C. This time may require optimization.[12][19]

  • Reaction Termination: Add the Binding Agent to all wells to stop the reaction and allow the binding of the hydrolyzed fluorescent product.[12][19]

  • Signal Measurement: After a final 30-minute incubation at room temperature (protected from light), measure the fluorescence polarization on a compatible plate reader.[12][13]

  • Data Analysis: The FP signal is inversely proportional to PDE1 activity. Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.[10][13]

Cell-Based Assays: Assessing Function in a Physiological Context

Cell-based assays are crucial for validating the effects of PDE1 inhibition within a more physiologically relevant environment.[17][20] These assays measure the downstream consequences of PDE1 activity, such as changes in intracellular cAMP or cGMP levels.

Common Methodologies:

  • Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide response element (CRE). Increased cAMP levels lead to reporter expression, which can be quantified.[21]

  • Cyclic Nucleotide Immunoassays (ELISA/HTRF): Following cell treatment with an inhibitor, cells are lysed, and the intracellular levels of cAMP or cGMP are directly quantified using commercially available kits like ELISA.[8]

  • Biosensor Assays (e.g., GloSensor™): Cells express genetically encoded biosensors that change their luminescent or fluorescent properties upon binding to cAMP or cGMP, allowing for real-time monitoring in live cells.[19]

Comparative Data: Cell-Based Assay Characteristics

Table 3: Comparison of Cell-Based Assay Methods

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Reporter Gene Assays Transcriptional activation of a reporter geneHighFunctional readout of signaling pathway activation.Indirect measurement; signal amplification can mask subtle effects.
Immunoassays (ELISA/HTRF) Antibody-based detection of cAMP/cGMPMediumDirect quantification of second messengers.[8]Endpoint assay; requires cell lysis.
Biosensor Assays Genetically encoded sensors for cAMP/cGMPHighReal-time kinetic data from live cells.[19]Requires generation of stable cell lines; potential for sensor artifacts.

Diagram: General Workflow for a Cell-Based Assay

Cell_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis A 1. Seed Cells (Expressing target PDE1 and/or biosensor) B 2. Culture Cells (Allow attachment and growth) A->B C 3. Add Test Compounds (e.g., PDE1 inhibitor at various concentrations) B->C D 4. Incubate (Allow compound to act on cells) C->D E 5. Add Stimulant (Optional) (To induce cAMP/cGMP production) D->E F 6. Measure Signal (Luminescence, Fluorescence, etc.) E->F G 7. Data Analysis (Normalize to controls, generate dose-response curve) F->G H 8. Determine Potency (EC₅₀) and Efficacy G->H

Caption: A generalized experimental workflow for cell-based PDE1 inhibitor screening.

Experimental Protocol: CRE-Luciferase Reporter Assay

This protocol describes a method to assess PDE1 inhibition by measuring the increase in cAMP-driven luciferase expression.[21]

Materials:

  • HEK293 cells (or other suitable cell line) stably co-transfected with a PDE1 isoform and a CRE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • A cell stimulant to increase intracellular cAMP (e.g., Forskolin).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control. Incubate for a defined period (e.g., 15-30 minutes).[19]

  • Stimulation: Add a stimulant (e.g., Forskolin) to all wells to induce cAMP production and incubate for a further period (e.g., 4-6 hours) to allow for reporter gene expression.[19]

  • Cell Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Luminescence Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.[19]

  • Data Analysis: Normalize the data to the vehicle control and plot the concentration-response curve to determine the EC₅₀ of the test compound.

In Vivo Models: Evaluating Systemic Effects

While biochemical and cell-based assays are essential for initial characterization, in vivo models are indispensable for evaluating the physiological and therapeutic effects of modulating PDE1 function in a whole organism.[3] These studies are critical for understanding pharmacokinetics, pharmacodynamics, efficacy, and potential side effects.[6][22]

Common Approaches:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of PDE1 inhibitors and correlate drug exposure with target engagement (e.g., measuring cAMP/cGMP levels in relevant tissues).

  • Disease Models: Use animal models of specific diseases (e.g., neurodegenerative or cardiovascular disorders) to assess the therapeutic efficacy of PDE1 inhibitors.[6][23] For example, a rat model of hypertension has been used to show that selective PDE1 inhibitors can lower blood pressure.[1]

  • Genetically Engineered Models: Utilize PDE1 knockout or transgenic mice to elucidate the specific roles of different PDE1 isoforms in health and disease.[3][5]

Diagram: Comparison of Experimental Approaches

This diagram provides a logical comparison of the different methodological categories.

Methods_Comparison cluster_A Characteristics cluster_B Characteristics cluster_C Characteristics A Biochemical Assays (In Vitro) B Cell-Based Assays (In Cellulo) A->B Increased Physiological Relevance A_char High Throughput Direct Enzyme Kinetics Low Complexity Lacks Cellular Context A->A_char C Animal Models (In Vivo) B->C Systemic Context & Therapeutic Efficacy B_char Medium Throughput Cellular Signaling Moderate Complexity Includes Membrane Permeability B->B_char C_char Low Throughput Whole Organism Effects High Complexity Assesses PK/PD & Safety C->C_char

Caption: A comparison of experimental models for studying PDE1 function.

Conclusion

The study of PDE1 function requires a multi-faceted approach, leveraging a combination of biochemical, cell-based, and in vivo methods. Biochemical assays provide precise data on enzyme kinetics and inhibitor potency, forming the foundation of any screening campaign. Cell-based assays offer a more complex, physiologically relevant system to confirm cellular activity and signaling pathway modulation. Finally, in vivo models are essential to validate the therapeutic potential and understand the systemic effects of PDE1 inhibition. By selecting the appropriate methods and carefully designing experiments, researchers can effectively elucidate the roles of PDE1 isoforms and accelerate the development of novel therapeutics.

References

Pde1-IN-8: A Comparative Guide for Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-8, and its structurally related negative control, compound 3a . The purpose of this guide is to offer researchers the necessary information to conduct well-controlled experiments, ensuring that the observed biological effects are specifically due to the inhibition of PDE1.

This compound (also referred to as compound 3f in its discovery publication) is a potent inhibitor of PDE1 with an IC50 of 11 nM.[1] It demonstrates moderate selectivity over other PDE isoforms and has shown significant anti-fibrotic efficacy in a bleomycin-induced pulmonary fibrosis rat model.[1] To validate that the biological activities of this compound are a direct result of its intended mechanism of action, it is crucial to employ a negative control in experimental designs. For this purpose, compound 3a , an early analog in the optimization process of this compound, is an ideal candidate. While structurally similar to this compound, compound 3a exhibits significantly weaker inhibitory activity against PDE1, with an IC50 of 214 nM.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound and Negative Control 3a

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its negative control, compound 3a , against a panel of phosphodiesterase (PDE) isoforms. This data quantitatively demonstrates the potency and selectivity of this compound compared to its less active counterpart.

CompoundPDE1C (IC50, nM)PDE1A (IC50, nM)PDE1B (IC50, nM)PDE5A (IC50, nM)PDE2A (IC50, nM)PDE7A (IC50, nM)PDE10A (IC50, nM)PDE4D (IC50, nM)PDE8A (IC50, nM)PDE9A (IC50, nM)PDE3A (IC50, nM)
This compound (3f) 112633576811820209323943006372946175164
Negative Control (3a) 214>10000>10000>10000>10000>10000>10000>10000>10000>10000>10000

Data sourced from Jiang et al., J Med Chem. 2024 Nov 28;67(22):20203-20213.[1]

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Rat Model

The table below presents a summary of the in vivo efficacy of this compound in a rat model of pulmonary fibrosis induced by bleomycin. The data highlights the significant anti-fibrotic effects of this compound compared to the model group. While direct comparative data for the negative control 3a was not available in the primary publication, a vehicle control group is presented, which serves as a baseline for evaluating the therapeutic effect. The expectation is that the negative control compound would show efficacy similar to the vehicle group.

Treatment GroupDoseHydroxyproline Content (μ g/lung )Ashcroft Scoreα-SMA (IHC, %)Collagen I (IHC, %)
Sham -158.4 ± 25.70.5 ± 0.55.2 ± 1.88.9 ± 2.1
Bleomycin Model + Vehicle -489.2 ± 76.55.8 ± 1.328.7 ± 5.435.1 ± 6.2
Bleomycin Model + this compound (3f) 10 mg/kg267.5 ± 51.3 2.1 ± 0.812.3 ± 3.1 15.4 ± 4.5

Data are presented as mean ± SD. **p < 0.01 vs. Bleomycin Model + Vehicle group. Data sourced from Jiang et al., J Med Chem. 2024 Nov 28;67(22):20203-20213.[1]

Mandatory Visualization

PDE1_Signaling_Pathway extracellular Extracellular Signal (e.g., Neurotransmitters, Hormones) receptor GPCR / Receptor extracellular->receptor ca_channel Ca²⁺ Channel receptor->ca_channel ac_gc Adenylyl & Guanylyl Cyclases (AC/GC) receptor->ac_gc intracellular_ca ↑ Intracellular Ca²⁺ ca_channel->intracellular_ca Ca²⁺ influx calmodulin Calmodulin (CaM) intracellular_ca->calmodulin ca_cam Ca²⁺/CaM Complex calmodulin->ca_cam pde1 PDE1 ca_cam->pde1 Activates camp_cgmp cAMP / cGMP ac_gc->camp_cgmp Synthesizes atp_gtp ATP / GTP atp_gtp->ac_gc camp_cgmp->pde1 Substrate pka_pkg PKA / PKG camp_cgmp->pka_pkg Activates amp_gmp 5'-AMP / 5'-GMP (Inactive) pde1->amp_gmp Hydrolyzes downstream Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Function, Smooth Muscle Relaxation, Anti-fibrotic Effects) pka_pkg->downstream inhibitor This compound inhibitor->pde1 Inhibits

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

In_Vitro_PDE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: PDE enzymes, Substrates (cAMP/cGMP), Assay Buffer, this compound, Negative Control start->prepare_reagents add_compounds Add serial dilutions of This compound or Negative Control to microplate wells prepare_reagents->add_compounds add_enzyme Add diluted PDE enzyme to each well add_compounds->add_enzyme preincubate Pre-incubate at 37°C add_enzyme->preincubate initiate_reaction Initiate reaction by adding cAMP or cGMP substrate preincubate->initiate_reaction incubate Incubate for a defined period initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction measure_product Measure the amount of remaining substrate or product formed stop_reaction->measure_product calculate_ic50 Calculate IC50 values measure_product->calculate_ic50 end End calculate_ic50->end In_Vivo_Pulmonary_Fibrosis_Workflow start Start: Acclimatize Male Sprague-Dawley Rats induce_fibrosis Induce Pulmonary Fibrosis: Intratracheal instillation of Bleomycin (5 mg/kg) start->induce_fibrosis group_animals Randomly divide rats into groups: Sham, Model + Vehicle, Model + this compound (10 mg/kg) induce_fibrosis->group_animals treatment Administer treatment (intragastrically) once daily for 21 days group_animals->treatment euthanize Euthanize rats on day 22 treatment->euthanize collect_samples Collect lung tissues euthanize->collect_samples analysis Perform Analyses: - Histopathology (H&E, Masson) - Hydroxyproline content - Immunohistochemistry (α-SMA, Collagen I) collect_samples->analysis evaluate_efficacy Evaluate anti-fibrotic efficacy analysis->evaluate_efficacy end End evaluate_efficacy->end

References

Pde1-IN-8 Benchmarked: A Comparative Guide to PDE1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the complex roles of phosphodiesterases (PDEs) in cellular signaling. This guide provides an objective comparison of Pde1-IN-8, a novel phosphodiesterase 1 (PDE1) inhibitor, against established PDE inhibitors, including the highly selective ITI-214 (Lenrispodun) and the non-selective agents Vinpocetine and IBMX. This analysis is supported by quantitative biochemical data and detailed experimental methodologies to aid in the rational selection of research tools.

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE1 family, distinguished by its activation by calcium and calmodulin (Ca2+/CaM), plays a crucial role in integrating Ca2+ and cyclic nucleotide signaling pathways. PDE1 has three main isoforms—PDE1A, PDE1B, and PDE1C—which have distinct tissue distributions and substrate specificities. While PDE1A and PDE1B preferentially hydrolyze cGMP, PDE1C degrades both cAMP and cGMP with high affinity. Given their involvement in a wide array of physiological processes, inhibitors of PDE1 are valuable tools for research in neuroscience, cardiovascular disease, and oncology.

This compound has emerged as a potent inhibitor of PDE1. This guide aims to place its performance in the context of other widely used PDE inhibitors. We will examine its potency and selectivity profile alongside that of ITI-214, a well-characterized selective PDE1 inhibitor, and the broader-spectrum inhibitors Vinpocetine and 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

Comparative Analysis of PDE Inhibitor Potency and Selectivity

The inhibitory activity of this compound and other selected PDE inhibitors is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from various sources. It is important to note that direct comparison of absolute values between compounds may be limited due to potential variations in experimental conditions across different studies.

TargetThis compound (IC50, nM)ITI-214 (Lenrispodun) (Ki, pM)Vinpocetine (IC50, µM)IBMX (IC50, µM)
PDE1A 26333~8-50 (subtype dependent)[1]19
PDE1B 357380~8-50 (subtype dependent)[1]-
PDE1C 1135~8-50 (subtype dependent)[1]-
PDE2A 1820>10,000,000-50
PDE3A 51643,100,000-18
PDE4D 300633,000-13
PDE5A 681>10,000,000-32
PDE7A 2093---
PDE8A 3729---
PDE9A 4617---
PDE10A 2394---
  • This compound demonstrates high potency against PDE1, with a particularly strong inhibition of the PDE1C isoform (IC50 = 11 nM). It exhibits good selectivity for PDE1 over other PDE families.

  • ITI-214 (Lenrispodun) is a highly potent and selective PDE1 inhibitor, with picomolar affinity for PDE1A and PDE1C.[2][3][4][5][6] It shows exceptional selectivity of over 1000-fold for PDE1 compared to other PDE families.[2][3][4][5][6]

  • Vinpocetine is a broader spectrum agent. While it is known to inhibit PDE1, it also affects other cellular targets, including IKK and voltage-gated sodium channels, at similar concentrations.[7][8] Its IC50 value for direct IKK inhibition is approximately 17.17 µM.[7]

  • IBMX is a non-selective PDE inhibitor and is often used as a tool compound to broadly elevate cyclic nucleotide levels.[9][10][11][12][13] It inhibits multiple PDE families in the micromolar range.[9][10][11][12][13]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

cAMP/cGMP Signaling and PDE1 Inhibition cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE1 PDE1 cAMP->PDE1 Hydrolyzes cAMP_effect Cellular Response PKA->cAMP_effect Phosphorylates targets GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE1 Hydrolyzes cGMP_effect Cellular Response PKG->cGMP_effect Phosphorylates targets AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP CaM Ca2+/Calmodulin CaM->PDE1 Activates Inhibitor This compound / Known Inhibitors Inhibitor->PDE1 Inhibits

Caption: cAMP/cGMP signaling pathways and the inhibitory action of PDE1 inhibitors.

Experimental Workflow for PDE Inhibitor Comparison cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (Fluorescence Polarization) cluster_analysis 3. Data Analysis Enzyme Purified Recombinant PDE Enzymes Plate Dispense Reagents into Microplate Enzyme->Plate Substrate Fluorescently Labeled cAMP/cGMP Add_Substrate Initiate Reaction with Substrate Substrate->Add_Substrate Inhibitors Serial Dilutions of Test Inhibitors Inhibitors->Plate Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor Plate->Incubate_Inhibitor Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at Room Temperature Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction & Add Binding Agent Incubate_Reaction->Stop_Reaction Read_Plate Measure Fluorescence Polarization Stop_Reaction->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: A typical experimental workflow for comparing the potency of PDE inhibitors.

Experimental Protocols

The following is a detailed protocol for a representative in vitro PDE inhibition assay using fluorescence polarization (FP). This method is widely used for its simplicity, high-throughput capability, and non-radioactive nature.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method to determine the in vitro potency (IC50) of a test compound against a purified PDE1 enzyme.[1]

Materials:

  • Purified recombinant human PDE1A, PDE1B, or PDE1C

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl2) and Calmodulin

  • Test compound (e.g., this compound) and reference inhibitors

  • Binding agent (e.g., IMAP™ beads)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the PDE1 enzyme in assay buffer containing appropriate concentrations of CaCl2 and Calmodulin for enzyme activation. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.

    • Prepare a stock solution of the fluorescently labeled substrate in assay buffer.

    • Prepare serial dilutions of the test and reference compounds in 100% DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compound, reference inhibitor, or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells of the microplate.

    • Include controls for "no enzyme" (background) and "no inhibitor" (maximum enzyme activity).

    • Add an equal volume (e.g., 5 µL) of the PDE1 enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a defined volume (e.g., 10 µL) of the fluorescently labeled substrate solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding the binding agent, which specifically binds to the hydrolyzed monophosphate product.

    • Incubate for at least 30 minutes at room temperature to allow for the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm and emission ~530 nm for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a potent and selective inhibitor of PDE1, with a notable preference for the PDE1C isoform. Its selectivity profile suggests it is a valuable tool for studying the specific roles of PDE1 in cellular processes. When benchmarked against other known PDE inhibitors, this compound offers a more targeted approach compared to the non-selective inhibitors IBMX and Vinpocetine. Its potency is in a similar range to the highly selective inhibitor ITI-214, making it a compelling alternative for researchers investigating PDE1-mediated signaling pathways. The choice of inhibitor will ultimately depend on the specific research question, with highly selective compounds like this compound and ITI-214 being optimal for dissecting the function of PDE1, while broader-spectrum inhibitors may be useful for more general studies on the effects of elevated cyclic nucleotide levels. The provided data and protocols serve as a guide for making an informed decision in the selection and application of these important research tools.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Pde1-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Pde1-IN-8 are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Adherence to stringent disposal protocols for potent small molecule inhibitors is a critical aspect of the research workflow. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, general safety protocols for handling potent small molecule inhibitors should be strictly followed. Always utilize appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent the inhalation of particles.[1]

Quantitative Data for Waste Management

Accurate and detailed record-keeping is fundamental to a compliant chemical waste disposal program. Researchers must maintain a comprehensive inventory of all chemical waste. The following table provides a template for tracking this compound waste.

Waste Container IDChemical NameConcentration/AmountSolvent(s)Date GeneratedHazard Classification (To be determined by EHS)
W-PDE1-2025-001This compound15 mg (solid)N/A2025-12-04TBD by EHS
W-PDE1-2025-002This compound10 mM in DMSODMSO2025-12-04TBD by EHS

Experimental Protocol: Step-by-Step Disposal

The following protocol outlines the general procedure for the disposal of this compound and similar potent laboratory chemicals.

1. Segregation of Waste:

  • Solid Waste: Collect unused or expired this compound in its original container if possible.[1] If the original container is not available, use a clearly labeled, sealed, and compatible container. Avoid mixing with other solid wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.[1] It is crucial to segregate halogenated and non-halogenated solvent waste streams.[1] The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as chemically contaminated solid waste in a designated, sealed container.[1]

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled.

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

  • Ensure secondary containment is utilized to prevent the spread of material in the event of a leak.[1]

  • Incompatible waste streams must be stored separately to prevent hazardous reactions.[1]

3. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal.[1]

  • Triple rinse the container with a suitable solvent.[1]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste; however, this should be confirmed with your institution's EHS office.[1]

4. Disposal Request:

  • Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.[1]

  • Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2]

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A This compound Use B Solid Waste (Neat Compound) A->B C Liquid Waste (Solutions) A->C D Contaminated Materials (Gloves, Tips) A->D E Labeled Solid Waste Container B->E F Labeled Liquid Waste Container C->F G Labeled Contaminated Waste Container D->G H Secure Satellite Accumulation Area E->H F->H G->H I EHS Pickup Request H->I J Licensed Hazardous Waste Disposal I->J K Empty this compound Container L Triple Rinse with Solvent K->L M Collect Rinsate as Liquid Waste L->M N Dispose of Clean Container L->N M->F

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Pde1-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for Pde1-IN-8, a phosphodiesterase 1 (PDE1) inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on a risk assessment for handling potentially hazardous chemical compounds in a laboratory setting.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from splashes.[1][3][4]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[1][5]
Hand Protection Nitrile GlovesTwo pairs of chemotherapy-grade nitrile gloves are recommended.[1] Change gloves immediately if contaminated.[1]
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to protect skin and clothing.[1][6]
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.[1]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][7][8]
RespiratorMay be required for certain procedures as determined by a risk assessment. Consult your institution's safety officer.[1][7]
Emergency Procedures

In the event of exposure or a spill, follow these immediate actions:

Exposure TypeProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water.[9] Remove contaminated clothing.[9] Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Spill Evacuate the immediate area and alert others.[1] For small spills, if trained, contain the spill with absorbent material while wearing appropriate PPE.[1] For large spills, contact your institution's emergency response team.[1]

Operational Plan: Handling and Preparation

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Log this compound ppe Don Appropriate PPE receive->ppe 1. Safety First fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh 2. Weighing dissolve Dissolve in Solvent weigh->dissolve 3. Solubilization add_to_assay Add to Assay dissolve->add_to_assay 4. Experiment Start incubate Incubate add_to_assay->incubate data_acq Data Acquisition incubate->data_acq decontaminate Decontaminate Surfaces & Glassware data_acq->decontaminate 5. Post-Experiment dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste dispose_liquid->dispose_solid remove_ppe Doff PPE dispose_solid->remove_ppe

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, ensure you have read and understood your institution's safety guidelines for potent compounds.

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations of solid this compound and initial dilutions within a certified chemical fume hood.[1][7][8]

  • Weighing and Dissolving :

    • Use a calibrated analytical balance within the fume hood.

    • To avoid generating dust, handle the solid compound carefully.

    • Prepare a stock solution by dissolving the weighed compound in a suitable solvent (e.g., DMSO).

  • Experimental Use :

    • When adding the compound to your experimental system (e.g., cell culture, enzyme assay), continue to wear appropriate PPE.

    • Minimize the risk of splashes and aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tips, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Needles, Syringes sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup cluster_upstream Upstream Signals cluster_enzyme Enzyme & Inhibitor cluster_downstream Downstream Effects CaM Ca2+/Calmodulin PDE1 PDE1 CaM->PDE1 Activates AMP 5'-AMP GMP 5'-GMP Pde1_IN_8 This compound Pde1_IN_8->PDE1 Inhibits cAMP cAMP cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA cGMP cGMP cGMP->GMP Hydrolysis PKG PKG Activation cGMP->PKG Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.